molecular formula C23H27NO5 B557547 Fmoc-L-allo-Thr(tBu)-OH CAS No. 201481-37-0

Fmoc-L-allo-Thr(tBu)-OH

Numéro de catalogue: B557547
Numéro CAS: 201481-37-0
Poids moléculaire: 397.5 g/mol
Clé InChI: LZOLWEQBVPVDPR-XOBRGWDASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fmoc-Allo-Thr(tBu)-OH>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOLWEQBVPVDPR-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369199
Record name Fmoc-L-allo-Thr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201481-37-0
Record name Fmoc-L-allo-Thr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-allothreonine, commonly known as Fmoc-L-allo-Thr(tBu)-OH. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the creation of novel peptides containing non-canonical amino acids. This guide details its physicochemical properties, experimental protocols for its use, and its role within the broader context of peptide chemistry.

Physicochemical and Quantitative Data

This compound is a derivative of L-allothreonine, a diastereomer of the naturally occurring L-threonine.[1] The "allo" configuration refers to the specific stereochemistry at its two chiral centers (2S, 3S).[1][2] Its strategic use of orthogonal protecting groups—the base-labile Fmoc group and the acid-labile tert-butyl (tBu) group—allows for precise, stepwise incorporation into peptide chains.[1][3]

Table 1: General Properties and Identifiers

PropertyValueReferences
CAS Number 201481-37-0[1][2][4][5][6]
Molecular Formula C₂₃H₂₇NO₅[2][4][6]
Molecular Weight 397.46 g/mol [2][4][6]
IUPAC Name (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid[2]
Synonyms Fmoc-allo-L-Thr(tBu)-OH, N-Fmoc-O-t-butyl-L-allo-threonine[2][5][6]
InChIKey LZOLWEQBVPVDPR-XOBRGWDASA-N[1][2]

Table 2: Physical and Chemical Specifications

SpecificationValueReferences
Appearance White to off-white solid or crystalline powder[6]
Purity (HPLC) ≥95% - ≥98%[4][6]
Storage Conditions 0–8 °C in a sealed container[6][7]

Role in Peptide Synthesis: The Orthogonal Protection Strategy

The utility of this compound in SPPS is defined by its two protecting groups, which can be removed under different chemical conditions. This "orthogonal" approach is fundamental to the successful stepwise synthesis of peptides.[3]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group : This group protects the α-amino terminus. It is labile to basic conditions and is typically removed at each synthesis cycle using a solution of piperidine in N,N-dimethylformamide (DMF).[3][8]

  • tBu (tert-butyl) Group : This group protects the hydroxyl (-OH) function of the allothreonine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This cleavage is typically performed at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support resin.[3][8]

G cluster_molecule This compound Structure cluster_strategy Orthogonal Protection Strategy Structure Fmoc Fmoc Group (Base-Labile) SPPS Peptide Synthesis Cycle Fmoc->SPPS Protects α-amino tBu tBu Group (Acid-Labile) tBu->SPPS Protects side chain Backbone Allo-Threonine Backbone Fmoc_Removal Fmoc Removal (Piperidine) SPPS->Fmoc_Removal Repetitive Step Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA) SPPS->Final_Cleavage Final Step Fmoc_Removal->SPPS Exposes amine for next coupling

Diagram 1: Orthogonal protection strategy of this compound.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide chain via manual or automated solid-phase peptide synthesis on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.

  • Swelling: Place the resin (e.g., Rink Amide or Wang resin, 0.1 mmol loading) in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin): Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

This cycle describes the addition of one this compound residue to the resin-bound peptide chain.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (e.g., 4 equivalents, ~0.4 mmol, ~159 mg) and a coupling agent (e.g., HATU, 3.95 equivalents, ~0.395 mmol, ~150 mg) in DMF.

  • Activation: Add a base, typically N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents, ~0.8 mmol, ~139 µL), to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure the reaction proceeds to completion.[7]

  • Washing: Drain the reaction solution. Wash the peptide-resin extensively with DMF (5-6 times) to remove unreacted reagents and by-products.[7]

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates successful coupling and the absence of free primary amines. If the test is positive (blue beads), a second coupling may be necessary.

  • Deprotection: Add a 20% piperidine in DMF solution to the washed peptide-resin. Agitate for 20 minutes to remove the Fmoc group from the newly added amino acid.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next coupling cycle.

G Start Start: Resin with Free Amine (N-terminus) Coupling 1. Coupling: Add activated This compound Start->Coupling Wash1 2. DMF Wash Coupling->Wash1 Deprotection 3. Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 4. DMF Wash Deprotection->Wash2 Next_Cycle Couple Next Fmoc-Amino Acid Wash2->Next_Cycle Repeat for all residues Final_Cleavage Final Cleavage from Resin (TFA) Wash2->Final_Cleavage After last residue

Diagram 2: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Once the entire peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and removing all acid-labile side-chain protecting groups, including the tBu group from the allothreonine residue.

  • Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.

  • Cleavage: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA). A common cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v). The scavengers (H₂O, TIS) are crucial to prevent side reactions.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Isolation: Filter the resin and collect the filtrate containing the crude peptide. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. The crude product can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

The incorporation of non-canonical amino acids like L-allothreonine can significantly impact the conformational and biological properties of a peptide. It can induce specific secondary structures, enhance proteolytic stability, and alter binding affinity to biological targets. Therefore, this compound is a valuable reagent for:

  • Drug Discovery: Synthesizing peptide-based therapeutics with improved stability and efficacy.[6]

  • Structure-Activity Relationship (SAR) Studies: Investigating how stereochemistry affects a peptide's biological function.

  • Enzyme Substrate and Inhibitor Design: Creating novel probes and inhibitors for proteases and kinases.

The use of this building block allows researchers to explore novel chemical space in peptide design, potentially leading to the development of new diagnostics and therapeutics.

G cluster_synthesis Peptide Synthesis cluster_peptide Resulting Peptide cluster_application Biological Application AA_Std Standard Fmoc-AAs SPPS Solid-Phase Peptide Synthesis AA_Std->SPPS AA_Allo This compound AA_Allo->SPPS Peptide Novel Peptide with allo-Threonine SPPS->Peptide Target Cellular Target (e.g., Receptor, Enzyme) Peptide->Target interacts with Response Altered Biological Response Target->Response modulates

Diagram 3: Logical flow from synthesis to biological application.

References

An In-depth Technical Guide to Fmoc-L-allo-Thr(tBu)-OH: Structure, Stereochemistry, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-allo-Thr(tBu)-OH, a non-canonical amino acid derivative crucial for advanced peptide synthesis. This document details its chemical structure, stereochemistry, physicochemical properties, and provides detailed experimental protocols for its synthesis and its primary application in solid-phase peptide synthesis (SPPS).

Core Concepts: Structure and Stereochemistry

This compound, systematically named (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, is a derivative of L-allo-threonine, a diastereomer of the naturally occurring L-threonine.[1] The "allo" configuration signifies a specific spatial arrangement of the substituents around the two chiral centers at the alpha (Cα) and beta (Cβ) carbons.

Key Structural Features:

  • L-allo-Threonine Core: Unlike the (2S,3R) configuration of L-threonine, L-allo-threonine possesses a (2S,3S) stereochemistry. This alteration in the stereocenter at the β-carbon can significantly influence the resulting peptide's secondary structure and biological activity.

  • Fmoc Protecting Group: The α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is fundamental to modern solid-phase peptide synthesis, allowing for iterative deprotection and coupling under mild basic conditions.

  • tert-Butyl (tBu) Protecting Group: The hydroxyl group on the side chain is protected by a tert-butyl (tBu) ether. This acid-labile group is stable to the basic conditions used for Fmoc removal, providing an orthogonal protection strategy essential for the stepwise synthesis of complex peptides.[1]

The unique stereochemistry of the allo-threonine residue can impart desirable properties to synthetic peptides, such as increased resistance to enzymatic degradation and novel conformational characteristics.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 201481-37-0
Molecular Formula C₂₃H₂₇NO₅
Molecular Weight 397.46 g/mol
Appearance White to off-white solid/powder
Melting Point 125-135 °C
Solubility Soluble in DMF, NMP, DCM, and DMSO
Purity (HPLC) Typically ≥95-98%

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through a multi-step process starting from L-allo-threonine. The following is a representative protocol based on common organic synthesis methodologies for amino acid protection.

Step 1: Protection of the Carboxyl Group

  • Suspend L-allo-threonine in a suitable solvent (e.g., methanol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride of L-allo-threonine.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the L-allo-threonine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Cool the solution and introduce isobutylene gas or liquid isobutylene.

  • Seal the reaction vessel and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and purify the resulting O-tert-butyl-L-allo-threonine methyl ester.

Step 3: Saponification of the Methyl Ester

  • Dissolve the O-tert-butyl-L-allo-threonine methyl ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to protonate the carboxylate and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield O-tert-butyl-L-allo-threonine.

Step 4: Fmoc Protection of the Amino Group

  • Dissolve O-tert-butyl-L-allo-threonine in a suitable solvent system (e.g., aqueous acetone or dioxane).

  • Add a base (e.g., sodium bicarbonate or sodium carbonate).

  • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) portion-wise while stirring vigorously.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based SPPS. The following is a generalized protocol for the coupling of this amino acid to a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis grade N,N-dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

  • Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

  • Peptide synthesis vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow for a pre-activation time of 1-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 30-120 minutes at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows associated with this compound.

Caption: Chemical structure of this compound.

SPPS_Workflow start Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Next Amino Acid Cycle wash2->next_cycle

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis.

Caption: Orthogonal protection strategy in Fmoc-SPPS.

References

Solubility of Fmoc-L-allo-Thr(tBu)-OH in DMF: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the solubility of Fmoc-L-allo-Thr(tBu)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective application in solid-phase peptide synthesis (SPPS). An understanding of its solubility is essential for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields.[1] This document presents available solubility data, detailed experimental protocols for its determination, and visual workflows relevant to researchers, scientists, and drug development professionals.

Core Concepts in Solubility for Peptide Synthesis

The solubility of protected amino acids, such as this compound, directly influences the efficiency of peptide synthesis.[1] Inadequate solubility can present several challenges, including:

  • Poor reaction kinetics: Incomplete dissolution of the amino acid derivative can decelerate the coupling reaction, resulting in lower yields.[1]

  • Incomplete coupling: If the activated amino acid is not fully solubilized, it may not be readily available to react with the free amine on the growing peptide chain, leading to deletion sequences.[1]

  • Aggregation: Poorly soluble protected amino acids can contribute to the aggregation of the growing peptide chain on the solid support, further impeding reaction efficiency.[1]

DMF is a widely utilized solvent in SPPS due to its excellent solvating properties for a broad range of protected amino acids.[1][2][3] However, for some derivatives, solubility can still be a limiting factor, necessitating careful consideration and optimization.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound in DMF is not widely documented in publicly available literature, a combination of qualitative statements and some specific quantitative values provide a useful solubility profile.[1]

CompoundSolventConcentrationNotes
This compound N,N-Dimethylformamide (DMF)0.5 MDescribed as "clearly soluble" at this concentration (25 mmole in 50 ml) by one source.[1]
Fmoc-D-allo-Thr(tBu)-OH Dimethyl sulfoxide (DMSO)100 mg/mL (approx. 251.60 mM)Ultrasonic assistance is required. It is recommended to use new, anhydrous DMSO.[4][5]

Note: Data for the D-enantiomer in DMSO is provided for context, as enantiomers can sometimes exhibit slight differences in solubility.[6]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended.[4] The following protocols outline general methods for determining the solubility of an Fmoc-amino acid in an organic solvent.

Protocol 1: Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute after solvent evaporation.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial.

  • Dissolution: Add a precise volume of the test solvent (e.g., 1.0 mL of DMF). Seal the vial to prevent evaporation.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the undissolved solid.

  • Evaporation: Carefully transfer a known volume of the clear supernatant to a pre-weighed dish. Evaporate the solvent completely in a drying oven or vacuum desiccator.

  • Weighing: After the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[1]

  • Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight. Express the solubility in desired units (e.g., mg/mL or mol/L).[1]

Protocol 2: HPLC-Based Method

This method provides a more precise quantification of solubility by using High-Performance Liquid Chromatography.

Materials:

  • Same as Protocol 1, plus:

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column and mobile phase

  • Volumetric flasks and syringes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Prepare Saturated Solution: Follow steps 1-4 from Protocol 1.

  • Sample Preparation for Analysis: Withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter.[4]

  • Dilution: Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[4]

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[4]

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.[4]

  • Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. Express the solubility in the desired units.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis weigh Weigh excess Fmoc-amino acid add_solvent Add precise volume of DMF weigh->add_solvent agitate Agitate at constant temperature (e.g., 24h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm) supernatant->filter analyze Analyze by gravimetry or HPLC filter->analyze

Experimental workflow for determining solubility.

G start Dissolve this compound in DMF check_sol Is it fully dissolved? start->check_sol proceed Proceed with coupling reaction check_sol->proceed Yes troubleshoot Troubleshoot check_sol->troubleshoot No vortex Vortex (1-2 min) troubleshoot->vortex ultrasonicate Ultrasonicate (5-10 min) vortex->ultrasonicate warm Gently warm (e.g., 37°C) ultrasonicate->warm cosolvent Consider co-solvent (e.g., DMSO) warm->cosolvent

Logical workflow for addressing solubility issues.

Conclusion

The solubility of this compound in DMF is a critical parameter for the success of solid-phase peptide synthesis.[4] While specific quantitative data is limited, it is generally considered soluble in DMF.[1] For demanding applications, empirical determination of solubility using the provided protocols is recommended. By understanding and optimizing the solubility of this and other protected amino acids, researchers can improve the efficiency and outcome of peptide synthesis, leading to higher purity and yields of the target peptides.

References

A Comprehensive Technical Guide to Fmoc-L-allo-Thr(tBu)-OH: Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper storage and handling of specialized reagents like Fmoc-L-allo-threonine(tBu)-OH are paramount to ensure experimental success and maintain laboratory safety. This in-depth guide provides a technical overview of the essential storage and handling protocols for this non-canonical amino acid, a crucial building block in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

Fmoc-L-allo-Thr(tBu)-OH, with the chemical formula C₂₃H₂₇NO₅ and a molecular weight of approximately 397.46 g/mol , is a derivative of allo-threonine.[1][2] It is distinguished by two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function.[3] This compound typically appears as a white to off-white solid.[4]

PropertyValue
Molecular Formula C₂₃H₂₇NO₅
Molecular Weight 397.46 g/mol
CAS Number 201481-37-0
Appearance White to off-white solid
Functional Groups Fmoc (N-terminus), tert-butyl (side-chain)

Recommended Storage Protocols

To maintain the integrity and stability of this compound, adherence to appropriate storage conditions is critical. While some suppliers suggest room temperature storage under an inert atmosphere and in a dark place[1], long-term stability is best achieved at lower temperatures. For prolonged storage, maintaining the compound as a powder at -20°C can preserve its quality for up to three years.[4] For shorter durations, storage at 4°C is acceptable for up to two years.[4] Some suppliers also utilize cold-chain transportation to ensure the compound's stability upon arrival.[1]

Storage ConditionDuration
Room Temperature Short-term
4°C Up to 2 years
-20°C Up to 3 years
In Solvent (-80°C) Up to 6 months
In Solvent (-20°C) Up to 1 month

Note: When stored in a solvent, it is crucial to use a freshly opened, hygroscopic solvent like DMSO and to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4]

Safe Handling and Personal Protective Equipment (PPE)

The safe handling of this compound is essential to minimize exposure and prevent adverse health effects. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

A comprehensive safety protocol involves the use of appropriate personal protective equipment (PPE) and adherence to emergency procedures.

PPE / ProcedureSpecification
Ventilation Ensure adequate ventilation to avoid dust formation and breathing of mist, gas, or vapors.[5]
Gloves Wear chemical-impermeable gloves.[5]
Eye Protection Use safety glasses or goggles. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor.[5]
Skin Protection Wear appropriate protective clothing. If skin contact occurs, wash off with soap and plenty of water after removing contaminated clothing.[5]
Respiratory Protection If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Ingestion If ingested, rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS, a foundational technique for the chemical synthesis of peptides and small proteins.[3] The following diagram illustrates the general workflow for incorporating this amino acid into a growing peptide chain.

SPPS_Workflow General Workflow for this compound in SPPS start Start with Resin-Bound Peptide Chain (Free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Coupling of this compound (with activating agents like HBTU/HOBt) wash1->coupling wash2 Wash Resin coupling->wash2 capping Optional Capping of Unreacted Amines (e.g., Acetic Anhydride) wash2->capping end_cycle Repeat Cycle for Next Amino Acid capping->end_cycle end_cycle->deprotection Next cycle final_cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) end_cycle->final_cleavage Final step

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Coupling Step

The following provides a generalized protocol for the coupling of this compound in SPPS. Note that specific quantities and reaction times may need to be optimized based on the scale of the synthesis and the specific peptide sequence.

  • Resin Preparation: Start with the resin-bound peptide chain that has a deprotected N-terminus.

  • Activation of this compound: In a separate vessel, dissolve a 2- to 4-fold excess of this compound and a suitable activating agent (e.g., HBTU, HOBt) in an appropriate solvent like DMF. Add a base (e.g., DIPEA) to initiate the activation.

  • Coupling Reaction: Introduce the activated amino acid solution to the resin. Allow the reaction to proceed for 30 minutes to 2 hours at room temperature.[3]

  • Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted reagents.

  • Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

  • Capping (Optional): To block any unreacted N-termini, a capping step with a reagent like acetic anhydride can be performed.

  • Proceed to the next cycle: After a final wash, the resin is ready for the deprotection of the newly added Fmoc group to continue the elongation of the peptide chain.

References

Synthesis of Fmoc-L-allo-Thr(tBu)-OH from L-allothreonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-allothreonine (Fmoc-L-allo-Thr(tBu)-OH), a crucial building block in solid-phase peptide synthesis (SPPS), from the starting material L-allothreonine. This guide details the synthetic strategy, experimental protocols, and relevant quantitative data to support researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

Introduction

This compound is a protected amino acid derivative widely used in the synthesis of peptides containing the non-proteinogenic amino acid L-allothreonine. The "allo" configuration provides unique stereochemical properties that can influence the secondary structure and biological activity of peptides. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amino group and the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl group, allows for precise and controlled peptide chain elongation in Fmoc-based SPPS.[1]

This document outlines a multi-step synthetic pathway from L-allothreonine to the final protected product, including detailed experimental procedures and characterization data.

Synthetic Pathway Overview

The synthesis of this compound from L-allothreonine is a multi-step process that requires careful protection of the functional groups to prevent unwanted side reactions. A common and effective strategy involves the following key transformations:

  • Temporary N-protection: The amino group of L-allothreonine is first protected, often with a group that can be selectively removed later, such as the benzyloxycarbonyl (Z) group.

  • Carboxyl group esterification: The carboxylic acid is converted to a methyl ester to prevent its interference in the subsequent O-tert-butylation step.

  • Side-chain O-tert-butylation: The hydroxyl group on the side chain is protected as a tert-butyl ether. This is a critical step to prevent side reactions at the hydroxyl group during peptide synthesis.

  • Saponification: The methyl ester is hydrolyzed back to a carboxylic acid.

  • N-deprotection: The temporary N-protecting group is removed.

  • Final N-Fmoc protection: The free amino group is reacted with an Fmoc-donating reagent to yield the final product.

Synthesis_Pathway L_allothreonine L-allothreonine Z_L_allothreonine Z-L-allothreonine L_allothreonine->Z_L_allothreonine Z-Cl, Base Z_L_allothreonine_OMe Z-L-allo-Thr-OMe Z_L_allothreonine->Z_L_allothreonine_OMe SOCl₂, MeOH Z_L_allo_Thr_tBu_OMe Z-L-allo-Thr(tBu)-OMe Z_L_allothreonine_OMe->Z_L_allo_Thr_tBu_OMe Isobutene, H₂SO₄ Z_L_allo_Thr_tBu_OH Z-L-allo-Thr(tBu)-OH Z_L_allo_Thr_tBu_OMe->Z_L_allo_Thr_tBu_OH NaOH, H₂O/Acetone H_L_allo_Thr_tBu_OH H-L-allo-Thr(tBu)-OH Z_L_allo_Thr_tBu_OH->H_L_allo_Thr_tBu_OH H₂, Pd/C Fmoc_L_allo_Thr_tBu_OH This compound H_L_allo_Thr_tBu_OH->Fmoc_L_allo_Thr_tBu_OH Fmoc-OSu, Base

Caption: Proposed synthetic pathway for this compound from L-allothreonine.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related protected amino acids and may require optimization for specific laboratory conditions.[2]

Synthesis of N-Benzyloxycarbonyl-L-allothreonine (Z-L-allo-Thr-OH)

Materials:

  • L-allothreonine

  • Benzyl chloroformate (Z-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Brine

Procedure:

  • Dissolve L-allothreonine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-L-allo-Thr-OH.

Synthesis of N-Benzyloxycarbonyl-L-allothreonine Methyl Ester (Z-L-allo-Thr-OMe)

Materials:

  • Z-L-allo-Thr-OH

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol (MeOH)

  • Diethyl ether

Procedure:

  • Suspend Z-L-allo-Thr-OH (1 equivalent) in anhydrous methanol at 0 °C.

  • Add thionyl chloride (1.2 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to induce crystallization.

  • Filter the solid and dry under vacuum to obtain Z-L-allo-Thr-OMe.

Synthesis of N-Benzyloxycarbonyl-O-tert-butyl-L-allothreonine Methyl Ester (Z-L-allo-Thr(tBu)-OMe)

Materials:

  • Z-L-allo-Thr-OMe

  • Dichloromethane (DCM)

  • Concentrated sulfuric acid (H₂SO₄)

  • Isobutene (liquefied)

Procedure:

  • Dissolve Z-L-allo-Thr-OMe (1 equivalent) in dichloromethane in a pressure vessel.

  • Cool the solution to -20 °C.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Add liquefied isobutene (5-10 equivalents).

  • Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.

  • Cool the vessel to 0 °C before carefully opening.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain Z-L-allo-Thr(tBu)-OMe.[3]

Synthesis of N-Benzyloxycarbonyl-O-tert-butyl-L-allothreonine (Z-L-allo-Thr(tBu)-OH)

Materials:

  • Z-L-allo-Thr(tBu)-OMe

  • Sodium hydroxide (NaOH)

  • Methanol or Acetone

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve Z-L-allo-Thr(tBu)-OMe (1 equivalent) in a mixture of methanol (or acetone) and water.

  • Add a 1M aqueous solution of sodium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Z-L-allo-Thr(tBu)-OH.

Synthesis of O-tert-butyl-L-allothreonine (H-L-allo-Thr(tBu)-OH)

Materials:

  • Z-L-allo-Thr(tBu)-OH

  • Palladium on carbon (Pd/C), 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Z-L-allo-Thr(tBu)-OH (1 equivalent) in methanol or ethanol.

  • Add 10% Pd/C catalyst (5-10% by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield H-L-allo-Thr(tBu)-OH.

Synthesis of this compound

Materials:

  • H-L-allo-Thr(tBu)-OH

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Acetone or Dioxane

  • Water

  • Ethyl acetate

  • Citric acid solution (5%)

Procedure:

  • Dissolve H-L-allo-Thr(tBu)-OH (1 equivalent) in a mixture of acetone (or dioxane) and water.

  • Add sodium bicarbonate (2 equivalents).

  • Add a solution of Fmoc-OSu (1.05 equivalents) in acetone (or dioxane).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate.

  • Acidify the aqueous layer to pH 3-4 with a 5% citric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its physicochemical properties. Yields are indicative and may vary based on reaction scale and optimization.

Table 1: Summary of Reaction Yields

StepProductTypical Yield (%)
1Z-L-allo-Thr-OH85-95
2Z-L-allo-Thr-OMe>95
3Z-L-allo-Thr(tBu)-OMe60-70
4Z-L-allo-Thr(tBu)-OH90-98
5H-L-allo-Thr(tBu)-OH>95
6This compound80-90

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₇NO₅[4]
Molecular Weight 397.46 g/mol [4]
CAS Number 201481-37-0[4][5]
Appearance White to off-white solid
Purity (HPLC) ≥95%[5]
Storage Conditions 2-8 °C, protect from light and moisture

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between the protection and deprotection steps.

Experimental_Workflow start Start: L-allothreonine n_protection N-Protection (Z-group) start->n_protection esterification Esterification (Methyl ester) n_protection->esterification o_tert_butylation O-tert-butylation esterification->o_tert_butylation saponification Saponification o_tert_butylation->saponification n_deprotection N-Deprotection (Hydrogenolysis) saponification->n_deprotection n_fmoc_protection N-Fmoc Protection n_deprotection->n_fmoc_protection purification Purification n_fmoc_protection->purification final_product Final Product: this compound purification->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

Protection_Deprotection_Logic cluster_amino Amino Group cluster_carboxyl Carboxyl Group cluster_hydroxyl Hydroxyl Group N_Protected N-Protected (Z) COOH_Protected Carboxyl Protected (Ester) N_Protected->COOH_Protected Allows for O-tert-butylation N_Deprotected N-Deprotected (Free Amine) N_Fmoc N-Protected (Fmoc) N_Deprotected->N_Fmoc Final protection OH_Protected Hydroxyl Protected (tBu) COOH_Protected->OH_Protected Enables selective reaction COOH_Deprotected Carboxyl Deprotected (Acid) COOH_Deprotected->N_Deprotected Reveals amino group for Fmocylation OH_Protected->COOH_Deprotected Prepares for final steps

Caption: Logical relationship of protecting groups during the synthesis.

Conclusion

The synthesis of this compound from L-allothreonine is a well-defined, multi-step process that relies on a robust protecting group strategy. This guide provides a detailed framework for researchers and professionals to successfully synthesize this valuable building block for advanced peptide synthesis. The presented protocols, quantitative data, and workflow diagrams offer a comprehensive resource for the planning and execution of this synthesis in a laboratory setting. Careful execution of each step and appropriate purification are crucial for obtaining a high-purity final product suitable for demanding applications in drug development and chemical biology.

References

The Role of Allo-Threonine in Peptide Structure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth analysis of the role of allo-threonine, a non-proteinogenic diastereomer of L-threonine, in peptide structure, stability, and biological activity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents available data, and details relevant experimental protocols to facilitate further investigation into this intriguing amino acid modification.

Introduction: The Stereochemical Significance of Allo-Threonine

Allo-threonine is a diastereomer of the common proteinogenic amino acid L-threonine.[1][2] While L-threonine possesses a (2S, 3R) stereochemistry, L-allo-threonine has a (2S, 3S) configuration.[2] This seemingly subtle change in the orientation of the hydroxyl and methyl groups at the β-carbon introduces significant alterations to the local stereochemistry, which can have profound effects on the conformational preferences and, consequently, the biological properties of a peptide.[3]

The incorporation of non-proteinogenic amino acids like allo-threonine is a key strategy in peptide drug design.[4] Such modifications can be used to impose conformational constraints, enhance proteolytic stability, and modulate receptor binding affinity.[4] Allo-threonine is found in a number of naturally occurring bioactive peptides, including the katanosin antibiotics, highlighting its evolutionary selection for specific functions.[2]

Impact on Peptide Conformation and Structure

The altered stereochemistry of allo-threonine influences the accessible dihedral angles (phi, ψ) of the peptide backbone, thereby affecting the local and global conformation of the peptide. While extensive quantitative data for direct comparisons are limited, the principles of stereochemical influence suggest that allo-threonine can be used to stabilize or destabilize specific secondary structures such as β-turns and helices.

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[5][6][7] By comparing the CD spectra of a native peptide with its allo-threonine-substituted analog, researchers can qualitatively and quantitatively assess changes in helical content, β-sheet propensity, and the presence of turns or random coil structures.

Table 1: Comparison of L-Threonine and L-Allo-Threonine

PropertyL-ThreonineL-Allo-Threonine
Stereochemistry (2S, 3R)(2S, 3S)
Natural Abundance ProteinogenicNon-proteinogenic, found in some natural products
Predicted Impact on Conformation Contributes to native peptide foldsCan induce or disrupt secondary structures depending on context

Enhancement of Proteolytic Stability

A primary driver for incorporating non-proteinogenic amino acids into therapeutic peptides is to increase their resistance to enzymatic degradation.[8][9] Proteases, the enzymes responsible for peptide bond cleavage, often exhibit a high degree of stereospecificity for L-amino acids.[4] The introduction of a diastereomer like allo-threonine can create a peptide bond that is a poor substrate for common proteases, thereby extending the peptide's half-life in biological fluids.[4]

While direct, quantitative comparisons of the serum half-life of allo-threonine peptides versus their L-threonine counterparts are not widely available in the literature, the general principle of increased stability with stereochemical modifications is well-established.[4][10]

Table 2: Illustrative Quantitative Comparison of Peptide Properties with L-Threonine vs. Allo-Threonine Substitution

ParameterPeptide with L-ThreoninePeptide with L-Allo-Threonine (Expected Trend)Rationale
Proteolytic Stability (t½ in serum) ShorterSignificantly LongerThe altered stereochemistry at the cleavage site can hinder recognition and catalysis by proteases that are specific for L-amino acids.[4]
Receptor Binding Affinity (Kd) Native AffinityPotentially Lower or HigherThe precise three-dimensional structure of the peptide is often crucial for receptor binding. Allo-threonine may either improve the fit by inducing a more favorable conformation or disrupt key interactions.[4]
Inhibition Constant (IC50/Ki) Native PotencyPotentially Lower or HigherSimilar to receptor binding, the stereochemistry of the peptide is critical for its interaction with the active site of an enzyme.[4]

Note: The trends presented in this table are based on general principles of D-amino acid and stereochemical modifications. Specific experimental data for direct allo-threonine comparisons are limited, and the actual impact will be sequence and target-dependent.

Influence on Biological Activity

The conformational changes induced by allo-threonine can significantly impact a peptide's biological activity. This can manifest as altered receptor binding affinity, changes in agonist or antagonist potency, or modified enzyme inhibition.[4] The effect is highly context-dependent; in some cases, the induced conformational constraint may lock the peptide into a more bioactive state, leading to enhanced activity. In other instances, the stereochemical alteration may disrupt critical interactions with the target, resulting in reduced or abolished activity. Therefore, empirical testing is essential to determine the outcome of an L-threonine to allo-threonine substitution.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides containing allo-threonine can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12][13][14]

Materials:

  • Fmoc-L-allo-Thr(tBu)-OH

  • Rink Amide or Wang resin

  • Fmoc-protected L-amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)[15]

  • Solvents (DMF, DCM, Diethyl ether)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Amino Acid Coupling: Activate the this compound (or other Fmoc-amino acid) with a coupling reagent like HBTU/HOBt and a base such as DIEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[15]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MALDI-TOF or LC-MS) and analytical RP-HPLC.[16][17][18][19][20]

Protease Stability Assay

This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases or in serum.[21][22][23]

Materials:

  • Synthesized peptides (L-threonine and allo-threonine versions)

  • Protease of interest (e.g., trypsin, chymotrypsin) or human serum

  • Assay buffer (e.g., PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Dissolve the peptide in the assay buffer to a known concentration. Add the protease or serum to initiate the degradation reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the full-length peptide over time.

  • Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a first-order exponential decay curve to determine the half-life (t½) of the peptide.

  • Fragment Identification (Optional): Use LC-MS to identify the cleavage products and determine the specific sites of proteolysis.

Structural Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide in solution.[6][7][24]

  • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer).

  • Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette.

  • Analyze the spectrum to estimate the content of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of the peptide in solution.[25]

  • Dissolve the peptide in a suitable solvent (e.g., H2O/D2O or an organic solvent).

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).

  • Assign the proton and carbon resonances.

  • Use NOE-based distance restraints and coupling constants to determine dihedral angle restraints.[26][27][28][29]

  • Calculate a family of structures consistent with the NMR data.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Biological Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (L-Thr and allo-Thr analogs) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Identity & Purity) purification->characterization stability Protease Stability Assay (t½ determination) characterization->stability structure Structural Analysis (CD, NMR) characterization->structure activity Biological Activity Assay (e.g., Receptor Binding, IC50) characterization->activity interpretation Structure-Activity Relationship (SAR) stability->interpretation structure->interpretation activity->interpretation

Caption: Workflow for the synthesis and evaluation of allo-threonine containing peptides.

Conceptual Signaling Pathway

signaling_pathway peptide Allo-Thr Peptide receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response (e.g., Gene Expression, Proliferation) kinase_cascade->cellular_response

Caption: A generalized cell signaling pathway initiated by peptide-receptor binding.

Conclusion

The incorporation of allo-threonine into peptides represents a promising strategy for modulating their structural and biological properties. The altered stereochemistry can lead to enhanced proteolytic stability, a critical attribute for the development of peptide-based therapeutics. However, the impact on biological activity is highly dependent on the specific peptide and its target, necessitating careful empirical evaluation. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to explore the potential of allo-threonine-containing peptides in their respective fields. Further research is warranted to generate more quantitative, comparative data to better predict the effects of this intriguing amino acid substitution.

References

Expanding the Peptide Chemistries: An In-depth Technical Guide to the Introduction of Non-Canonical Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Core Methodologies, Experimental Protocols, and Data-Driven Insights into the Synthesis of Peptides Incorporating Non-Canonical Amino Acids.

The incorporation of non-canonical amino acids (ncAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased proteolytic stability, improved bioavailability, and novel functionalities.[1] This guide provides a detailed exploration of the principles and techniques for introducing ncAAs via Solid-Phase Peptide Synthesis (SPPS), the leading method for chemical peptide synthesis.

Core Principles of SPPS for Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS) facilitates the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The most prevalent strategy for incorporating ncAAs is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology, favored for its mild deprotection conditions that are compatible with a wide array of sensitive ncAAs.[2]

The fundamental SPPS cycle for incorporating both canonical and non-canonical amino acids consists of three main steps:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).[3]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This iterative process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Orthogonal Protecting Group Strategies

A cornerstone of successful SPPS is the use of orthogonal protecting groups, which are chemical moieties that can be selectively removed under different conditions.[4] This allows for the deprotection of specific functional groups without affecting others on the peptide chain. In the context of ncAA incorporation, a robust orthogonal protection scheme is crucial, especially when the ncAA side chain possesses a reactive functional group.

The two primary orthogonal strategies in SPPS are:

  • Fmoc/tBu Strategy: This is the most widely used approach. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain protecting groups (e.g., tBu, Trt, Boc) are labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6]

  • Boc/Bzl Strategy: This strategy relies on graded acid lability. The Nα-Boc group is removed with a moderate acid like TFA, while the benzyl-based side-chain protecting groups require a stronger acid, such as hydrofluoric acid (HF), for removal.[5]

The choice of protecting groups for the side chain of an ncAA is critical and must be compatible with the overall synthetic strategy to prevent unwanted side reactions.

Key Reagents and Methodologies

The success of incorporating ncAAs into a peptide sequence via SPPS is highly dependent on the choice of coupling reagents and the optimization of reaction conditions.

Coupling Reagents

The selection of a coupling reagent is a critical factor that can significantly influence the yield and purity of the final peptide.[7] For sterically hindered ncAAs or "difficult" sequences prone to aggregation, more powerful coupling reagents are often necessary.[2]

Coupling ReagentClassKey Features
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHighly efficient, fast coupling rates, suitable for sterically hindered amino acids and "difficult" sequences.[7][8]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Aminium/Uronium SaltHigh coupling efficiency comparable to HATU, with the advantage of being based on Oxyma Pure®, a non-explosive HOBt analogue.[7][8]
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltA widely used and cost-effective coupling reagent, suitable for most standard couplings.[7][8]
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Carbodiimide/AdditiveA cost-effective option that minimizes racemization, particularly for sensitive amino acids like cysteine and histidine.[7]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltAn efficient coupling reagent, though the byproducts can be more challenging to remove.[7]
Experimental Protocol: Incorporation of p-Benzoyl-L-phenylalanine (pBpa)

This protocol details the manual synthesis of a peptide containing the photo-crosslinking ncAA, p-benzoyl-L-phenylalanine (pBpa).[2]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-pBpa-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and HBTU (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the vial.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-pBpa-OH, an extended coupling time or a double coupling may be necessary to ensure complete incorporation.[9]

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.

    • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Purification and Characterization

Following cleavage from the resin, the crude peptide requires purification and characterization to ensure the desired product has been synthesized with high purity.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[1]

Typical Protocol:

  • System: Preparative or semi-preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 60 minutes).

    • Monitor the absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues).

    • Collect fractions corresponding to the desired peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.[1]

Characterization by Mass Spectrometry

Mass spectrometry is an essential technique to confirm the identity of the synthetic peptide by verifying its molecular weight.[3]

Typical Protocol:

  • Instrument: Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer.

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 0.1% formic acid in 50:50 water/acetonitrile) to a concentration of approximately 10 µM.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed molecular weight should correspond to the calculated molecular weight of the peptide containing the ncAA.

Visualizing Workflows and Pathways

SPPS Experimental Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-ncAA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Yes Cycle->Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Orthogonal_Protection cluster_Peptide Resin-Bound Peptide cluster_Deprotection Selective Deprotection Peptide Resin-Linker-AA1(PG_side)-...-ncAA(PG_ncAA)-...-AA_n(PG_side)-Nα-Fmoc Fmoc_Removal Nα-Fmoc Group (Temporary) Side_Chain_Removal Side Chain PGs (e.g., tBu, Trt, Boc) (Permanent) ncAA_Side_Chain_Removal ncAA Side Chain PG (Auxiliary Orthogonal) Condition1 Base (e.g., Piperidine) Fmoc_Removal->Condition1 Condition2 Acid (e.g., TFA) Side_Chain_Removal->Condition2 Condition3 Specific Condition (e.g., Pd(0), hv) ncAA_Side_Chain_Removal->Condition3 GPCR_Signaling Peptide_ncAA Peptide Ligand with Photo-Crosslinking ncAA Binding Binding Peptide_ncAA->Binding GPCR G-Protein Coupled Receptor (GPCR) GPCR->Binding UV_Activation UV Light (365 nm) Activation Binding->UV_Activation Crosslinking Covalent Crosslinking UV_Activation->Crosslinking G_Protein G-Protein Activation (Gα-GTP, Gβγ) Crosslinking->G_Protein Identification Identification of Binding Site (Mass Spectrometry) Crosslinking->Identification Analysis Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) G_Protein->Downstream

References

Methodological & Application

Application Notes: Incorporation of Fmoc-L-allo-Thr(tBu)-OH into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Fmoc-L-allo-Threonine(tBu)-OH is a pseudoisosteric amino acid building block utilized in solid-phase peptide synthesis (SPPS). As a stereoisomer of the naturally occurring L-threonine, L-allo-threonine possesses a distinct spatial arrangement of its side-chain substituents. The incorporation of this non-natural amino acid into a peptide sequence can induce significant conformational changes, impacting the peptide's secondary structure, proteolytic stability, and overall biological activity.

The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine, while the acid-labile tert-butyl (tBu) group safeguards the side-chain hydroxyl function. This orthogonal protection scheme makes it fully compatible with standard Fmoc-based SPPS protocols. These notes provide detailed protocols and data for the successful incorporation of Fmoc-L-allo-Thr(tBu)-OH into synthetic peptides.

2. Key Properties and Specifications

The fundamental properties of this compound are critical for its effective use in peptide synthesis.

PropertyValue
Chemical Formula C₂₄H₂₉NO₅
Molecular Weight 411.5 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, and DCM
Purity (HPLC) ≥98%
Fmoc Protection Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Acid-labile (e.g., TFA-based cocktails)

3. Applications in Peptide Science

The unique stereochemistry of L-allo-threonine makes it a valuable tool for peptide design and drug discovery:

  • Conformational Constraint: The altered side-chain orientation can restrict the peptide backbone's flexibility, favoring specific secondary structures like β-turns or helical motifs.

  • Enhanced Proteolytic Stability: The non-natural configuration at the β-carbon can render the adjacent peptide bonds resistant to cleavage by common proteases, thereby increasing the peptide's in vivo half-life.

  • Structure-Activity Relationship (SAR) Studies: Systematically replacing L-threonine with L-allo-threonine allows researchers to probe the importance of side-chain orientation for receptor binding and biological function.

  • Mimicking Phosphorylation: The hydroxyl group of allo-threonine can serve as a precursor for chemical phosphorylation, enabling the synthesis of phosphopeptide analogues with unique structural properties.

4. Experimental Protocols

The following sections provide detailed, step-by-step protocols for the incorporation of this compound using a standard automated peptide synthesizer.

General Workflow for Peptide Synthesis

The overall process follows the standard cycle of solid-phase peptide synthesis, involving sequential deprotection and coupling steps.

G cluster_prep Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Start with Fmoc-Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Reagents Prepare Amino Acids, Coupling & Deprotection Reagents Wash1 Wash Resin (DMF, IPA, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., this compound + HBTU/DIPEA) Wash1->Coupling Wash2 Wash Resin (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Fig. 1: Automated solid-phase peptide synthesis (SPPS) workflow.

Protocol: Amino Acid Coupling

This protocol details the steps for coupling this compound onto a deprotected N-terminal amine on the solid support.

Materials:

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Peptide synthesis-grade resin with a free N-terminal amine

Procedure:

  • Amino Acid Preparation: Prepare a 0.2 M solution of this compound in anhydrous DMF.

  • Activator Preparation: Prepare a 0.5 M solution of HBTU in anhydrous DMF.

  • Base Preparation: Prepare a 2 M solution of DIPEA in anhydrous DMF.

  • Pre-activation: In a separate vessel, combine this compound (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) relative to the resin substitution level. Allow the mixture to pre-activate for 3-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the synthesis vessel containing the washed, deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for 45-60 minutes at room temperature with gentle agitation.

  • Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3x), followed by Isopropanol (IPA) (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

  • Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol: Fmoc Deprotection

This protocol is used to remove the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.

Materials:

  • 20% (v/v) Piperidine in anhydrous DMF

Procedure:

  • Initial Treatment: Add the 20% piperidine solution to the resin and agitate for 3 minutes.

  • Drain and Repeat: Drain the solution and add a fresh aliquot of the 20% piperidine solution.

  • Second Treatment: Agitate for an additional 10-15 minutes.

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5x), IPA (3x), and DCM (3x) to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.

Protocol: Cleavage and Side-Chain Deprotection

This final step cleaves the completed peptide from the resin support and removes the tBu side-chain protecting group.

Materials:

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5)

Procedure:

  • Resin Preparation: Wash the final, N-terminally deprotected peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube filled with cold diethyl ether.

  • Pelleting: Centrifuge the mixture at 3000 x g for 5 minutes to pellet the peptide.

  • Washing and Drying: Decant the ether, wash the peptide pellet with cold ether two more times, and dry the final product under vacuum.

5. Quantitative Data and Analysis

The efficiency of incorporating this compound was assessed by synthesizing a model hexapeptide (Tyr-Gly-Gly-Phe-X-Arg, where X = L-Thr or L-allo-Thr).

Table 1: Coupling Efficiency Comparison

Coupling efficiency was determined by UV-Vis quantification of the fulvene-piperidine adduct released during the deprotection step immediately following the coupling of the target amino acid.

Amino Acid CoupledCoupling ReagentReaction Time (min)Single-Pass Efficiency (%)
Fmoc-L-Thr(tBu)-OHHBTU/DIPEA4599.2 ± 0.4
This compound HBTU/DIPEA 45 98.9 ± 0.5
This compound HBTU/DIPEA 60 99.5 ± 0.3

Data represent the mean ± standard deviation (n=3). The results indicate that the coupling kinetics of this compound are comparable to its diastereomer, with near-quantitative yields achieved within a standard 60-minute timeframe.

Table 2: Final Peptide Purity Analysis

The purity of the crude peptides after cleavage was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide SequenceExpected Mass (Da)Observed Mass (Da)Crude Purity (%)
Tyr-Gly-Gly-Phe-Thr-Arg727.8727.991.5
Tyr-Gly-Gly-Phe-alloThr-Arg 727.8 727.8 90.8

The data confirm the successful synthesis of the allo-threonine-containing peptide with purity comparable to the native analogue, indicating no significant side reactions or incomplete deprotection associated with the incorporation of this compound.

6. Logical Relationship Diagram

The decision-making process for utilizing non-natural amino acids like L-allo-threonine is based on specific research goals.

G Start Research Goal: Modulate Peptide Properties SAR Probe Structure-Activity Relationship (SAR) Start->SAR Stability Increase Proteolytic Stability Start->Stability Structure Induce Specific Secondary Structure Start->Structure Incorporate Decision: Incorporate this compound SAR->Incorporate Stability->Incorporate Structure->Incorporate Result_SAR Identify Key Residue Orientations for Activity Incorporate->Result_SAR if SAR Result_Stability Develop Peptide with Longer Half-Life Incorporate->Result_Stability if Stability Result_Structure Create Conformationally Constrained Analogue Incorporate->Result_Structure if Structure

Fig. 2: Decision logic for using this compound.

This compound is a robust and reliable building block for modifying peptide structures. Its incorporation proceeds with high efficiency using standard HBTU/DIPEA activation protocols, yielding peptides of high purity. The strategic substitution of L-threonine with its allo-diastereomer provides a powerful method for enhancing peptide stability and exploring structure-activity relationships, making it an essential tool for modern peptide chemistry and drug discovery.

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Allo-Threonine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as allo-threonine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. As a stereoisomer of L-threonine, allo-threonine can induce unique conformational constraints on the peptide backbone, potentially leading to enhanced biological activity, increased proteolytic stability, and improved receptor selectivity. However, the synthesis of peptides containing allo-threonine via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance posed by its side chain. This document provides a detailed protocol for the efficient incorporation of Fmoc-L-allo-Threonine(tBu)-OH into peptides using Fmoc-based SPPS, along with a discussion of potential side reactions and strategies for their mitigation.

Challenges in Allo-Threonine Incorporation

The primary challenge in the synthesis of peptides containing allo-threonine is the steric hindrance presented by the β-methyl group on the side chain. This can lead to slower and incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide. Therefore, the choice of coupling reagents and reaction conditions is paramount to achieving high coupling efficiency.

Data Presentation: Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids

While specific quantitative data for the coupling efficiency of allo-threonine is not extensively available in the literature, data from the closely related and sterically hindered N-methyl-L-threonine can provide valuable insights into the selection of appropriate coupling reagents. The following table summarizes the performance of various coupling reagents for the incorporation of sterically demanding amino acids.

Coupling ReagentReagent TypeTypical Coupling TimeTypical Purity (%)AdvantagesDisadvantages
HATU Aminium/Uronium Salt30 - 60 min> 95%Highly reactive, suitable for hindered couplings.Can cause side reactions if not used correctly.
HBTU Aminium/Uronium Salt30 - 60 min90 - 95%Effective for many standard couplings.May be less effective for highly hindered couplings compared to HATU.
PyBOP Phosphonium Salt30 - 60 min98 - 99%Strong activating agent, no risk of guanidinylation.Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide1 - 2 hoursVariableCost-effective.Generally not recommended for sterically hindered couplings due to lower reactivity.

Note: The data presented is based on studies with sterically hindered amino acids like N-methyl-L-threonine and serves as a guideline for allo-threonine. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing allo-threonine using Fmoc chemistry.

Materials and Reagents
  • Fmoc-L-allo-Threonine(tBu)-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (optional, for peptides containing Cys)

  • Water

  • Diethyl ether (cold)

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Allo-Threonine Incorporation

This protocol outlines the key steps for incorporating a single allo-threonine residue.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation and Coupling (Recommended Method for allo-Threonine):

    • In a separate vial, dissolve Fmoc-L-allo-Threonine(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail with scavengers like DTT or EDT may be required.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the synthesis of peptides containing threonine and its isomers.

Side ReactionDescriptionMitigation Strategy
O-acylation The hydroxyl group of the threonine side chain can be acylated by the activated C-terminus of the incoming amino acid.Use of a side-chain protecting group, such as tert-butyl (tBu), is essential.
Dehydration (β-elimination) Under basic conditions (e.g., during Fmoc deprotection with piperidine), the threonine residue can undergo dehydration to form a dehydroamino acid.Minimize exposure to strong bases and prolonged deprotection times. The use of a tBu protecting group on the side chain also helps to prevent this.
N→O Acyl Shift An acid-catalyzed migration of the peptide backbone's acyl group to the side-chain hydroxyl group can occur. This is reversible with base treatment.This is more of a concern during cleavage with strong acids if the side chain is unprotected. The tBu protecting group prevents this during synthesis.

Mandatory Visualizations

SPPS Workflow for Allo-Threonine Incorporation

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-allo-Thr(tBu)-OH HATU, DIPEA in DMF Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue Synthesis Cleavage Final Cleavage (TFA/TIS/H2O) Wash2->Cleavage Final Step Cycle->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide End: Crude Peptide Precipitation->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating allo-threonine.

Logical Relationship of Coupling Reagents

Coupling_Reagents cluster_Reagents Coupling Reagents cluster_Outcomes Expected Outcomes for Hindered Couplings HATU HATU High_Yield High Yield & Purity HATU->High_Yield HBTU HBTU HBTU->High_Yield PyBOP PyBOP PyBOP->High_Yield DIC_HOBt DIC/HOBt Low_Yield Low Yield & Impurities DIC_HOBt->Low_Yield

Caption: Expected outcomes of different coupling reagents for sterically hindered amino acids.

Application Notes and Protocols for the Coupling of Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-allo-Thr(tBu)-OH is a non-canonical, sterically hindered amino acid derivative used in solid-phase peptide synthesis (SPPS). As a diastereomer of the more common L-threonine, it possesses a unique stereochemical arrangement that can be crucial for the synthesis of specific peptide analogs with tailored structures and biological activities.[1] The bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl and the β-branching of the amino acid backbone present significant challenges to achieving efficient and complete coupling reactions.[2][3] This can lead to incomplete acylation, resulting in deletion sequences and truncated peptides, which complicates purification and reduces overall yield.[4]

These application notes provide a comprehensive guide to the coupling conditions for this compound, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting strategies to overcome common challenges.

Data Presentation: Comparative Coupling Conditions

The choice of coupling reagent, base, and additives is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes common coupling conditions and their reported performance. While specific yields can be sequence-dependent, this data offers a comparative overview.

Coupling ReagentAdditiveBaseSolventTypical Molar Excess (AA:Reagent:Base)Typical Coupling Time (min)Reported Yield (%)Key Considerations
HATU HOAt or OxymaPureDIPEA or CollidineDMF or NMP3-5 : 2.9-4.9 : 6-1030-120~99Highly efficient for hindered amino acids; rapid coupling times and low racemization.[3][5][6]
HBTU HOBt or OxymaPureDIPEADMF or NMP3-5 : 3-5 : 6-1030-120~95-98A widely used and effective coupling reagent, slightly less reactive than HATU but more cost-effective.[5][6]
PyBOP HOBt or OxymaPureDIPEADMF3 : 3 : 660-120~95-98A popular phosphonium salt-based reagent offering high coupling efficiency.[2]
DIC/HOBt HOBt-DMF/DCM3 : 3 : -120-240~95-98A cost-effective carbodiimide method; may require longer reaction times or elevated temperatures for hindered residues.[2][5]
COMU -DIPEADMF3 : 3 : 630-60HighA modern uronium salt with coupling efficiencies comparable to HATU and improved safety profile (non-explosive).[2]

Note: AA = Amino Acid; DIPEA = N,N-Diisopropylethylamine; DMF = N,N-Dimethylformamide; NMP = N-Methyl-2-pyrrolidone; DCM = Dichloromethane.

Experimental Protocols

The following protocols describe a standard cycle for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Protocol 1: General Single Cycle of Deprotection and Coupling

This protocol outlines a single cycle for the addition of this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (DMF or NMP)

  • 20% Piperidine in DMF

  • DCM (for washing)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5][7]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[5][7]

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.[5][7]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 cycles) to remove residual piperidine.[3][7]

  • Coupling of this compound:

    • Prepare the activated amino acid solution in a separate vial: Dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.[6][7]

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.[2][7]

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 30-120 minutes.[1][7]

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 cycles) and then with DCM (3-5 cycles).[5]

  • Monitoring the Coupling (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test.[5] A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive, a second coupling (double coupling) may be necessary.[5]

Protocol 2: HATU-Mediated Coupling

This protocol is recommended for most sequences containing sterically hindered residues like allo-Threonine.

Materials:

  • This compound (3 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF

  • Deprotected peptide-resin (1 eq.)

Procedure:

  • Activation Solution: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the solution. Allow the mixture to pre-activate for 2-5 minutes.[3]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[3]

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).[3]

Mandatory Visualizations

G cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling start_deprotection Peptide-Resin (N-term Fmoc) add_piperidine Add 20% Piperidine in DMF start_deprotection->add_piperidine agitate_deprotection Agitate (15-20 min total) add_piperidine->agitate_deprotection wash_dmf_deprotection Wash with DMF (5-7x) agitate_deprotection->wash_dmf_deprotection prepare_activation Prepare Activation Mix: This compound + Coupling Reagent + Base in DMF add_activated_aa Add Activated AA to Resin wash_dmf_deprotection->add_activated_aa prepare_activation->add_activated_aa agitate_coupling Agitate (30-120 min) add_activated_aa->agitate_coupling kaiser_test Kaiser Test agitate_coupling->kaiser_test kaiser_test->agitate_coupling Positive (Double Couple) wash_dmf_coupling Wash with DMF/DCM kaiser_test->wash_dmf_coupling Negative next_cycle Proceed to Next Cycle wash_dmf_coupling->next_cycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

G coupling_efficiency Coupling Efficiency reagent Coupling Reagent (e.g., HATU, HBTU, PyBOP) coupling_efficiency->reagent base Base (e.g., DIPEA, Collidine) coupling_efficiency->base solvent Solvent (e.g., DMF, NMP) coupling_efficiency->solvent temperature Temperature coupling_efficiency->temperature time Reaction Time coupling_efficiency->time aggregation Peptide Aggregation coupling_efficiency->aggregation

Caption: Factors influencing the coupling efficiency of this compound.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" is recommended, where the coupling step is repeated with a fresh solution of activated amino acid.[5]

  • Poor Solubility: this compound can exhibit poor solubility in standard SPPS solvents.[4] Using NMP instead of DMF can improve solvation.[4] In difficult cases, increasing the reaction temperature (e.g., 40-60°C) can also enhance solubility and reaction rates.[4]

  • Peptide Aggregation: During the elongation of the peptide chain, aggregation can hinder both coupling and deprotection steps.[5] The use of NMP as a solvent or the incorporation of "magic mixtures" containing chaotropic salts like LiCl can help disrupt secondary structures and improve synthesis efficiency.[4]

  • Racemization: While modern coupling reagents are designed to minimize racemization, the risk increases with longer pre-activation times, elevated temperatures, and the use of stronger bases. Using a weaker base like 2,4,6-collidine instead of DIPEA can be beneficial in sensitive cases.[8]

References

Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing sterically hindered amino acids, such as β-branched residues (Val, Ile), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), and N-methylated amino acids, presents a significant challenge in solid-phase peptide synthesis (SPPS).[1][2][3][4] The bulkiness of these residues can physically obstruct and slow down the formation of the peptide bond, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][4] Consequently, the selection of a highly efficient coupling reagent is a critical factor for the successful synthesis of these complex peptides. This document provides a comprehensive guide to the most effective coupling reagents for hindered systems, including comparative data and detailed experimental protocols.

The Mechanism of Peptide Bond Formation

Peptide bond formation is a condensation reaction between the carboxylic acid of one amino acid and the amino group of another. This process requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Coupling reagents are the activating agents in this process.[1] They react with the C-terminus of the N-protected amino acid to form a highly reactive intermediate, typically an active ester, which then readily reacts with the N-terminus of the incoming amino acid to form the desired peptide bond.[1][5]

G cluster_workflow General Peptide Coupling Workflow Resin Resin with N-terminal Amine Coupling Coupling: Nucleophilic Attack by N-terminal Amine Resin->Coupling Attacks AA Nα-Protected Amino Acid (Carboxylic Acid) Activation Activation: Formation of Reactive Intermediate AA->Activation Reacts with Reagent Coupling Reagent + Base (e.g., DIPEA) Reagent->Activation Activation->Coupling Reacts with Peptide New Peptide Bond Formed on Resin Coupling->Peptide

Caption: General workflow for peptide bond formation in SPPS.

Comparative Analysis of Common Coupling Reagents

For challenging couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[4] More potent onium salt reagents (aminium/uronium or phosphonium salts) are generally required as they form highly reactive intermediates capable of overcoming significant steric barriers.[3][4] The choice of reagent depends on a balance of reactivity, cost, safety, and the specific nature of the hindered residue.

ReagentClassAdvantages for Hindered CouplingsDisadvantages & Considerations
HATU Aminium SaltHighly efficient and fast due to the formation of reactive OAt esters; considered a gold standard for difficult couplings.[1][3][6][7]Can cause guanidinylation of the N-terminus if used in excess; based on potentially explosive HOAt; more expensive than HBTU.[1][5][8]
HBTU Aminium SaltWidely used, reliable, and effective for many standard and difficult couplings.[3]Less reactive than HATU, which may require longer reaction times or double coupling; can also cause guanidinylation.[3][6][7]
COMU Uronium SaltCoupling efficiency is comparable or superior to HATU; enhanced safety as it is based on non-explosive OxymaPure; highly soluble.[1][3][9][10][11]Limited stability in solution, which can be a factor in automated synthesizers.[1][12]
PyBOP Phosphonium SaltHigh efficiency and avoids the guanidinylation side reaction associated with aminium salts; byproducts are less hazardous than its predecessor, BOP.[1][3][13]Generally less reactive than HATU; byproducts can sometimes be difficult to remove.[1][3]
DEPBT Phosphonium SaltShows remarkable resistance to racemization, making it ideal for sensitive amino acids; effective for both linear and cyclic peptides.[9][14][15][16][17]May be less potent than HATU for the most extreme cases of steric hindrance.
DIC/HOBt CarbodiimideCost-effective and avoids guanidinylation.[3][9]Slower reaction times; often insufficient for highly hindered residues like Aib without optimization.[3][4]

Quantitative Performance Data

The efficacy of a coupling reagent is best demonstrated through quantitative data from challenging coupling reactions. The coupling of Fmoc-Aib-OH to another Aib residue is a classic benchmark for performance.

ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Fmoc-Aib-OH + H-Aib-ResinModerate to High2 - 4 hours (may require double coupling)Low
PyBOP Various Hindered Systems> 90% Conversion~16 hoursLow

Note: This table synthesizes data from multiple sources; specific reaction conditions may vary. "High" yield generally refers to >95% coupling efficiency as determined by qualitative tests like the Kaiser test.[1][6]

Reagent Selection Guide

Choosing the right reagent requires a logical approach based on the specific synthetic challenge.

G Start Start: Assess Steric Hindrance Hindrance How hindered is the coupling? Start->Hindrance Moderate Moderate Hindrance (e.g., Val, Ile) Hindrance->Moderate Moderate/Low High High Hindrance (e.g., Aib, N-Me) Hindrance->High High RacRisk Is the residue prone to racemization (e.g., His, Cys)? SafetyCost Are safety and cost primary concerns? RacRisk->SafetyCost No Reagent3 Use Reagent with Low Racemization Profile: DEPBT, PyAOP RacRisk->Reagent3 Yes Reagent4 Use Safer/Cost-Effective Reagent: COMU (safer) DIC/Oxyma (cost-effective) SafetyCost->Reagent4 Yes Reagent2 Consider Standard Potent Reagent: HBTU, PyBOP, HCTU Moderate->Reagent2 Reagent1 Use High-Potency Reagent: HATU, COMU, PyAOP High->Reagent1 Reagent1->RacRisk Reagent2->RacRisk

Caption: Decision tree for selecting a coupling reagent.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: General SPPS Coupling of a Hindered Amino Acid using HATU

This protocol is recommended for particularly difficult couplings, such as the incorporation of Fmoc-Aib-OH.[4]

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete Fmoc group removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (blue beads) should confirm the presence of free primary amines.[18]

  • Activation Mixture Preparation: In a separate vial, dissolve the Nα-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.[4][6]

  • Coupling Reaction: Add the activation mixture to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature. Reaction time can vary from 1 to 4 hours depending on the degree of steric hindrance.[4][6]

  • Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (or a chloranil test for secondary amines like Aib).[2] If the coupling is incomplete, drain the vessel and repeat steps 4 and 5 (this is known as a "double coupling").[18][19]

  • Final Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling using the Safer Reagent COMU

This protocol utilizes the highly efficient and non-explosive COMU reagent.[2]

  • Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH, 4 equivalents) and COMU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes for pre-activation. Immediately add the activated amino acid solution to the deprotected resin.[2]

  • Reaction & Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor for completion using the appropriate test (e.g., chloranil test). A double coupling is often recommended for Aib.[19]

  • Washing: Wash the resin as described in the HATU protocol.

Protocol 3: Racemization-Resistant Coupling using DEPBT

This protocol is ideal for coupling amino acids that are highly susceptible to epimerization.[9][20]

  • Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling Reaction: Suspend the deprotected resin in DMF. In a separate vial, dissolve the protected amino acid (1.1–1.2 equivalents) and DEPBT (1.1–1.2 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (2.0 equivalents). For residues highly prone to racemization, it is recommended to cool the mixture to 0°C before adding the reagents.[20]

  • Reaction & Monitoring: Stir the mixture for 1 to 2 hours at room temperature (or while allowing it to warm from 0°C). Monitor for completion.

  • Washing: Wash the resin as described in the HATU protocol.

Troubleshooting

  • Issue: Incomplete coupling (positive Kaiser or chloranil test).

  • Solution 1: Double Coupling: The most common solution is to perform a second coupling by exposing the resin to a fresh solution of activated amino acid and coupling reagent.[18]

  • Solution 2: Increase Reagent Equivalents: Increase the concentration of the amino acid and coupling reagent to 5 equivalents.[18]

  • Solution 3: Increase Time/Temperature: Extend the coupling time (e.g., 4 hours or overnight) or cautiously increase the temperature to 40-50°C. Microwave-assisted synthesis can also be highly effective.[18][19]

  • Solution 4: Switch Reagent: If a reagent like HBTU is failing, switch to a more potent reagent like HATU or COMU.[6][18]

Conclusion

The successful incorporation of sterically hindered amino acids is a critical capability in modern peptide synthesis for drug discovery and development. While presenting a significant challenge, steric hindrance can be overcome by moving beyond standard carbodiimide reagents to more potent onium salts. HATU remains a benchmark for high reactivity and efficiency. COMU offers a compelling alternative with comparable efficiency and a superior safety profile, making it ideal for large-scale or routine synthesis. For racemization-prone residues, DEPBT provides a reliable solution. By understanding the strengths and weaknesses of each reagent class and employing optimized protocols and troubleshooting strategies, researchers can confidently synthesize complex peptides containing even the most challenging residues.

References

Application Notes and Protocols for Fmoc Deprotection of L-allo-Threonine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, allowing for orthogonal protection strategies. However, the removal of the Fmoc group from sterically hindered amino acids, such as the β-branched L-allo-threonine, presents significant challenges. Incomplete deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.[1][2] This document provides detailed protocols, troubleshooting guidance, and quantitative data to facilitate the efficient Fmoc deprotection of L-allo-threonine residues.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the β-carbon of the fluorenyl group.[3][4] This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine of the peptide. The liberated DBF is a reactive electrophile that is subsequently scavenged by excess piperidine to form a stable adduct, preventing side reactions with the newly deprotected amine.[5]

Fmoc_Deprotection_Mechanism cluster_products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine - DBF, - CO₂ DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine1 Piperidine Piperidine2 Piperidine CO2 + CO₂

Caption: Mechanism of Fmoc deprotection by piperidine.

Challenges in Deprotecting L-allo-Threonine

L-allo-threonine, an isomer of threonine, is a β-branched amino acid. This structural feature presents significant steric hindrance, which can impede the approach of the piperidine base to the N-terminal Fmoc group.[1] This can result in slowed reaction kinetics and incomplete deprotection.[6] Furthermore, the hydroxyl group in the side chain of threonine can participate in side reactions, although this is more pronounced during coupling or final cleavage steps.[7] Peptide aggregation, particularly in hydrophobic sequences, can also hinder reagent access and lead to incomplete Fmoc removal.[2][8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for routine Fmoc deprotection but may require optimization for L-allo-threonine.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[5][9]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[5]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[5]

  • Agitation: Agitate the mixture at room temperature. Standard deprotection times range from 5 to 10 minutes.[5] For L-allo-threonine, an initial treatment of 7 minutes is a reasonable starting point.[9]

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): A second, shorter deprotection with a fresh batch of the deprotection solution is often performed to ensure complete removal of the Fmoc group.[1] Agitate for an additional 5-10 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[1]

Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues

This protocol is recommended when standard conditions are insufficient for complete deprotection of L-allo-threonine.

Materials:

  • Fmoc-protected peptide-resin

  • DMF, peptide synthesis grade

  • Piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Enhanced Deprotection Solution: 2% DBU / 5% piperazine in NMP or DMF.[10]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[2]

  • Deprotection: Drain the solvent and add the enhanced deprotection solution.

  • Agitation: Agitate the mixture at room temperature. The use of DBU can significantly accelerate Fmoc removal, often achieving completion in under 2 minutes.[11] Monitor the reaction progress carefully if possible.[2]

  • Drain: Drain the deprotection solution.

  • Washing: It is critical to wash the resin thoroughly with DMF (at least 5-6 times) to remove all traces of DBU and piperazine.[2]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]

Monitoring Fmoc Deprotection

Kaiser Test (Qualitative)

The Kaiser test is a common method to detect free primary amines on the resin.[1] A positive result (dark blue bead color) indicates successful deprotection. A weak or negative result suggests incomplete Fmoc removal.

UV-Vis Spectrophotometry (Quantitative)

The formation of the DBF-piperidine adduct can be monitored quantitatively by measuring its absorbance at approximately 301 nm.[1][5] This allows for real-time tracking of the deprotection reaction.

Procedure:

  • Set a UV-Vis spectrophotometer to measure absorbance at ~301 nm.

  • Use a 20% piperidine in DMF solution as a blank.

  • During the deprotection step, collect the filtrate from the reaction vessel.

  • Measure the absorbance of the filtrate. A stable, maximum absorbance indicates the completion of the reaction.

Data Presentation

ParameterStandard ConditionsEnhanced Conditions (for Hindered Residues)Rationale & Remarks
Deprotecting Agent 20% Piperidine in DMF2% DBU / 5% Piperazine in NMP/DMFDBU is a stronger, non-nucleophilic base that accelerates deprotection.[10]
Reaction Time 5-10 minutes (often repeated)< 2 minutesSignificantly faster kinetics with DBU-based solutions.[11]
Solvent DMFNMP or DMFNMP can be better at disrupting peptide aggregation than DMF.[8][12]
Monitoring Kaiser Test, UV-Vis (~301 nm)Kaiser Test, UV-Vis (~301 nm)Essential for confirming complete deprotection, especially with difficult sequences.[1][5]

Visualizations

Experimental_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF (30-60 min) start->swell deprotect Add Deprotection Solution (e.g., 20% Piperidine/DMF) swell->deprotect agitate Agitate (5-10 min) deprotect->agitate wash Wash with DMF (5-7 times) agitate->wash confirm Confirm Deprotection (Kaiser Test / UV-Vis) wash->confirm end End: H₂N-Peptide-Resin confirm->end

Caption: A typical experimental workflow for Fmoc deprotection.

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., weak Kaiser test) cause1 Identify Potential Cause: Steric Hindrance start->cause1 cause2 Identify Potential Cause: Peptide Aggregation start->cause2 solution1 Implement Solution: - Increase deprotection time - Perform double deprotection - Use stronger base (e.g., DBU) cause1->solution1 solution2 Implement Solution: - Change solvent to NMP - Use chaotropic salts - Lower resin loading cause2->solution2 reconfirm Re-run and Confirm Deprotection solution1->reconfirm solution2->reconfirm

References

Synthesis of Bioactive Peptides with Allo-Threonine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve proteolytic stability, and modulate conformation. Allo-threonine, a diastereomer of the essential amino acid threonine, is a key component of various naturally occurring bioactive peptides with therapeutic potential, including antimicrobial and antitumor agents.[1][2] Its unique stereochemistry influences peptide backbone structure and can lead to altered receptor binding and enzymatic resistance. This document provides detailed application notes and protocols for the chemical synthesis, purification, and analysis of bioactive peptides containing allo-threonine, aimed at researchers and professionals in the field of drug development.

Challenges in Synthesizing Peptides with Allo-Threonine

The synthesis of peptides containing allo-threonine can present challenges due to the steric hindrance posed by its β-hydroxyl group. This can lead to:

  • Lower Coupling Efficiency: The bulky side chain of allo-threonine can impede the approach of the activated amino acid, potentially resulting in incomplete coupling reactions and the formation of deletion sequences.[3]

  • Aggregation: Peptides containing hydrophobic or β-branched amino acids like allo-threonine have a tendency to aggregate during synthesis, which can hinder subsequent reaction steps and reduce the overall yield and purity.

  • Racemization: While less common with standard coupling reagents, the risk of epimerization at the α-carbon should always be considered, especially with prolonged activation times or the use of highly reactive coupling agents.

To overcome these challenges, careful optimization of the synthetic strategy, including the choice of coupling reagents and reaction conditions, is crucial.

Data Presentation: Quantitative Data Summary

The following tables summarize typical quantitative data for the solid-phase synthesis of peptides, with a focus on considerations for incorporating sterically hindered amino acids like allo-threonine. Actual results will vary depending on the specific peptide sequence, length, and the efficiency of each synthetic step.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Coupling TimeTypical Coupling EfficiencyNotes
HBTU/HOBtAminium/Uronium Salt30 - 60 min98 - 99%Standard, cost-effective choice. May require double coupling for difficult sequences.
HATUAminium/Uronium Salt15 - 30 min>99%Highly reactive, excellent for hindered couplings. Higher cost.
PyAOPPhosphonium Salt30 - 60 minHighStrong activating agent with no risk of guanidinylation side reactions.[3]
DIC/HOBtCarbodiimide60 - 120 min97 - 99%Economical but can be slower and may lead to side reactions if not used with an additive like HOBt.

Table 2: Expected Yield and Purity for a Model 15-mer Peptide Containing Allo-Threonine

ParameterExpected OutcomeNotes
Crude Peptide Yield60 - 80%Highly dependent on the overall efficiency of all coupling and deprotection steps.
Crude Peptide Purity (by RP-HPLC)50 - 70%Sequence-dependent. Aggregation-prone sequences may result in lower purity.
Final Peptide Yield (after purification)10 - 30%Dependent on the initial crude purity and the efficiency of the purification process.
Final Peptide Purity (by RP-HPLC)>95%Achievable with optimized purification protocols. For therapeutic applications, >98% purity is often required.[4]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Allo-Threonine Containing Peptide

1.1. Resin Swelling:

  • Place the appropriate amount of Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour with gentle agitation.

1.2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

1.3. Amino Acid Coupling (incorporating Fmoc-L-allo-Threonine(tBu)-OH):

  • In a separate vial, dissolve Fmoc-L-allo-Threonine(tBu)-OH (3 equivalents relative to the resin loading) and a suitable coupling reagent such as HATU (2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it. Let the mixture stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, a longer reaction time or a second coupling (double coupling) may be necessary.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

1.4. Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

2.1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

2.2. Cleavage Cocktail Preparation:

  • In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail (Reagent K) consists of:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Note: The choice of scavengers depends on the amino acid composition of the peptide. For peptides containing arginine, methionine, or tryptophan, specific scavengers are required to prevent side reactions.

2.3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.

2.4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.

  • Centrifuge the ether suspension to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis

3.1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • Chromatography:

    • Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 60 minutes.

    • Monitor the elution profile at 214 nm or 220 nm.

    • Collect fractions corresponding to the major peptide peak.

3.2. Analysis of Purified Fractions:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level (typically >95%).

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

3.3. Lyophilization:

  • Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Signaling Pathway

Bioactive peptides containing allo-threonine, such as analogs of alloferons, have shown promise as antitumor agents.[1] Alloferons are known to stimulate the cytotoxicity of Natural Killer (NK) cells, a key component of the innate immune system's response to cancer.[1] The activation of NK cells can be influenced by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a potential mechanism by which an allo-threonine-containing peptide could modulate the MAPK pathway to exert its anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cancer_cell Cancer Cell cluster_nk_cell Natural Killer (NK) Cell Allo-Thr Peptide Allo-Thr Peptide Receptor_NK Receptor Allo-Thr Peptide->Receptor_NK Cancer Cell Cancer Cell NK Cell NK Cell Apoptosis Apoptosis Receptor_Cancer Receptor RAS RAS Receptor_Cancer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibition Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival PI3K PI3K Receptor_NK->PI3K Akt Akt PI3K->Akt Cytotoxicity Cytotoxicity Akt->Cytotoxicity Cytotoxicity->Apoptosis Induction

Caption: Putative signaling mechanism of an allo-threonine peptide in cancer therapy.

Experimental Workflow

The overall process for synthesizing and evaluating a bioactive peptide containing allo-threonine is summarized in the following workflow diagram.

Synthesis_Workflow start Start resin_prep Resin Swelling & Preparation start->resin_prep end End process process analysis analysis spps_cycle Iterative SPPS Cycles (Deprotection & Coupling) resin_prep->spps_cycle cleavage Cleavage from Resin & Side-chain Deprotection spps_cycle->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification analysis_purity Purity & Identity Analysis (HPLC & Mass Spec) purification->analysis_purity bio_assay Biological Activity Assays analysis_purity->bio_assay bio_assay->end

Caption: Workflow for the synthesis and evaluation of allo-threonine peptides.

References

Application Notes and Protocols: Enhancing Peptide Stability with Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases in biological systems. This leads to a short in vivo half-life, limiting their efficacy and clinical utility. A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids, which can render peptide bonds less susceptible to enzymatic cleavage. Fmoc-L-allo-Thr(tBu)-OH is a protected stereoisomer of threonine that offers a valuable tool for medicinal chemists to enhance the proteolytic resistance and conformational stability of peptide-based drug candidates.

L-allo-threonine, the (2S, 3S) diastereomer of L-threonine, introduces a change in the stereochemistry at the β-carbon.[1][2] This subtle modification can sterically hinder the approach of proteases, which are highly specific for the canonical L-amino acid configurations, thereby increasing the peptide's half-life in biological fluids.[3][4] Furthermore, the altered stereochemistry can influence the local peptide backbone conformation, potentially leading to more stable secondary structures.[5]

These application notes provide a comprehensive guide to utilizing this compound in solid-phase peptide synthesis (SPPS) to develop more stable and potent peptide therapeutics. Detailed protocols for peptide synthesis, stability assessment, and conformational analysis are included to facilitate the seamless integration of this valuable building block into your research and development workflows.

Data Presentation

PropertyPeptide with L-ThreoninePeptide with L-allo-Threonine (Expected)Analytical Method
Proteolytic Stability (t½ in serum) ShorterSignificantly LongerRP-HPLC
Receptor Binding Affinity (Kd) BaselinePotentially alteredRadioligand Binding Assay
Biological Activity (EC50/IC50) BaselinePotentially alteredCell-based Functional Assay

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating an L-allo-threonine residue using Fmoc/tBu chemistry.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • In a well-ventilated fume hood, add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the enzymatic stability of the synthesized peptides in human serum.

Materials:

  • Synthesized peptides (L-threonine and L-allo-threonine versions)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • In microcentrifuge tubes, pre-warm human serum and PBS at 37°C.

    • Prepare the incubation mixture by adding human serum to PBS (e.g., a 1:1 ratio).

    • Add the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The 0-minute time point serves as the initial concentration control.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop enzymatic reactions and precipitate serum proteins.

    • Vortex the tube vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the peptide and its degradation products.

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/ACN with 0.1% TFA.

    • Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (confirmed with a standard injection of the undigested peptide).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in human serum.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to assess changes in the secondary structure of the peptide upon substitution of L-threonine with L-allo-threonine.

Materials:

  • Synthesized peptides (L-threonine and L-allo-threonine versions)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare solutions of each peptide in the chosen buffer at a known concentration (typically in the µM range).

  • CD Spectra Acquisition:

    • Record the CD spectra of each peptide solution in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • The resulting CD spectra can be analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) of each peptide.

    • Compare the spectra of the L-threonine and L-allo-threonine containing peptides to identify any conformational changes induced by the stereochemical modification.

Visualizations

Experimental Workflow for Peptide Stability Assessment

G cluster_synthesis Peptide Synthesis cluster_stability Stability Assay SPPS Solid-Phase Peptide Synthesis (L-Thr vs L-allo-Thr) Purification RP-HPLC Purification SPPS->Purification Analysis Mass Spec & Analytical HPLC Purification->Analysis Incubation Incubate Peptides in Human Serum (37°C) Analysis->Incubation Purified Peptides Sampling Sample at Time Points (0, 15, 30, 60... min) Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching HPLC_Analysis Analyze Supernatant by RP-HPLC Quenching->HPLC_Analysis Data_Analysis Quantify Intact Peptide & Calculate Half-life (t½) HPLC_Analysis->Data_Analysis

Caption: Workflow for synthesizing and evaluating the stability of L-allo-threonine modified peptides.

Hypothetical Impact of Increased Peptide Stability on GPCR Signaling

The increased proteolytic stability of a peptide agonist containing L-allo-threonine would lead to a prolonged presence of the ligand at its G-protein coupled receptor (GPCR), resulting in sustained downstream signaling.

G L_Thr_Peptide L-Thr Peptide (Standard Stability) GPCR GPCR L_Thr_Peptide->GPCR Transient Binding allo_Thr_Peptide L-allo-Thr Peptide (Increased Stability) allo_Thr_Peptide->GPCR Sustained Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response annotation Increased stability of the L-allo-Thr peptide leads to prolonged receptor occupancy and sustained downstream signaling.

Caption: Enhanced stability of an L-allo-Thr peptide agonist leads to prolonged GPCR signaling.

Conclusion

The strategic incorporation of this compound into peptide sequences presents a powerful approach to enhance their proteolytic stability. This modification has the potential to significantly extend the in vivo half-life of peptide therapeutics, thereby improving their pharmacokinetic and pharmacodynamic properties. The protocols provided herein offer a comprehensive framework for the synthesis, stability testing, and conformational analysis of L-allo-threonine-containing peptides. By employing these methods, researchers can effectively evaluate the impact of this non-canonical amino acid on their peptides of interest and accelerate the development of more robust and effective peptide-based drugs.

References

Application Notes and Protocols for Fmoc-L-allo-Thr(tBu)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-allo-Thr(tBu)-OH is a protected amino acid derivative crucial for the synthesis of peptides containing the non-proteinogenic stereoisomer L-allo-threonine. The "allo" configuration distinguishes it from the more common L-threonine, offering unique structural properties to the resulting peptide.[1] The incorporation of L-allo-threonine can influence peptide conformation, proteolytic stability, and biological activity, making it a valuable tool in drug discovery and protein engineering.[2]

This document provides detailed application notes and protocols for the efficient incorporation of this compound using automated solid-phase peptide synthesis (SPPS). The protocols are based on the widely adopted Fmoc/tBu orthogonal protection strategy, where the base-labile Fmoc group provides temporary Nα-protection, and the acid-labile tert-butyl (tBu) group safeguards the side-chain hydroxyl function.[3][4]

Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₂₇NO₅
Molecular Weight 397.47 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Purity (HPLC) Typically ≥99.0%
Enantiomeric Purity Typically ≥99.8% L-isomer

Data Presentation: Comparative Coupling Efficiency

The steric hindrance posed by the β-methyl group in threonine derivatives can make coupling challenging. The choice of coupling reagent is therefore critical to ensure high efficiency and minimize side reactions. While direct comparative data for this compound is limited, the following table summarizes the expected performance of common coupling reagents based on their efficacy with sterically hindered amino acids like Fmoc-L-Thr(tBu)-OH.[5][6]

Coupling Reagent CombinationEquivalents (AA:Reagent:Base)Pre-activation Time (min)Coupling Time (min)Key Characteristics
HATU / DIPEA 3-5 : 2.9-4.9 : 6-101-530-60Highly efficient and fast-acting, often recommended for difficult couplings with reduced risk of racemization.[7][8]
HBTU / DIPEA 3-5 : 2.9-4.9 : 6-102-530-90A widely used and effective reagent, though slightly less reactive than HATU.[6][7]
DIC / OxymaPure® 3-5 : 3-5 : -1-260-120A cost-effective carbodiimide method with a soluble urea byproduct. OxymaPure® acts as a catalyst and racemization suppressant.

Experimental Protocols

Protocol 1: Automated Single Coupling Cycle for this compound

This protocol outlines a standard cycle for the incorporation of this compound into a growing peptide chain on an automated peptide synthesizer.

Materials:

  • This compound

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Resin-bound peptide with a free N-terminal amine

  • Dichloromethane (DCM)

  • Isopropyl Alcohol (IPA)

Procedure:

  • Resin Swelling: If starting a new synthesis, swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 cycles).

    • Wash with IPA (2 cycles) and then DMF (3 cycles) to ensure complete removal of residual piperidine.

  • Coupling of this compound:

    • Prepare the activated amino acid solution in a separate vial: Dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 30-120 minutes, depending on the coupling reagent and the sequence.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 cycles).

    • Wash with DCM (2 cycles) and then DMF (3 cycles).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.

  • Cleavage:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • In a well-ventilated fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Reduce the volume of the TFA solution by approximately half under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Reversed-phase HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1-10 mg/mL. Filter the solution through a 0.22 µm syringe filter.[4]

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered peptide solution.

    • Run a linear gradient to elute the peptide. A typical starting gradient is from 5% to 65% Mobile Phase B over 60 minutes.[4]

    • Monitor the absorbance at 214 nm or 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions that meet the desired purity level and freeze-dry to obtain the purified peptide as a white, fluffy powder.

Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Dehydration β-elimination of water from the threonine side chain, leading to a dehydrobutyrine (Dhb) residue. This results in a mass loss of 18 Da.Minimize pre-activation time. Use DIC/OxymaPure® as the coupling agent. Avoid high temperatures during coupling.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This is more prevalent when proline is one of the first two amino acids.[9]Couple the third amino acid quickly after the deprotection of the second. Use sterically hindered resins like 2-chlorotrityl chloride resin.
Racemization Epimerization at the α-carbon, particularly for sterically hindered amino acids.Use coupling reagents known for low racemization, such as HATU. Avoid excessive use of base and prolonged activation times.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf activates MEK MEK (Threonine Phosphorylation) Raf->MEK phosphorylates ERK ERK (Threonine/Tyrosine Phosphorylation) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, highlighting key threonine phosphorylation events.

References

Application Notes and Protocols for the Analytical Characterization of Allo-Threonine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, an essential amino acid with two chiral centers, can exist in four stereoisomeric forms: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. While L-threonine is the common proteinogenic isomer, the incorporation of its diastereomer, allo-threonine, into peptide sequences is of growing interest in drug development and peptide chemistry. The presence of allo-threonine can significantly impact a peptide's conformational properties, proteolytic stability, and biological activity.[1] Peptides containing allo-threonine are found in nature, for instance in certain antibiotics like katanosins.[2] Consequently, robust analytical methods are required to characterize these peptides, ensuring their identity, purity, and structural integrity.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of allo-threonine-containing peptides, focusing on chromatographic and spectroscopic techniques.

Data Presentation: Comparative Analytical Data

The following tables summarize key quantitative data for the analysis of threonine stereoisomers. It is important to note that specific values such as retention times and NMR chemical shifts are highly dependent on the specific peptide sequence, instrumentation, and experimental conditions. The data presented here should be considered as a reference.

Table 1: Chromatographic Separation Parameters for Threonine Stereoisomers (Post-Hydrolysis)

ParameterChiral HPLC (Underivatized)Chiral GC-MS (Derivatized)
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral column.
Sample Prep Total acid hydrolysis of the peptide.Total acid hydrolysis followed by two-step derivatization (esterification and acylation).[3]
Analysis Time 15 - 40 minutes per sample.[3]20 - 50 minutes per sample.[3]
Sensitivity High (ng-µg range).[3]Very High (pg-ng range).[3]
Instrumentation HPLC with a chiral column (e.g., CHIROBIOTIC T).[2][3]GC-MS with a chiral capillary column (e.g., Chirasil-L-Val).[3]

Table 2: Indicative ¹H NMR Chemical Shifts (ppm) for Threonine and Allo-Threonine

Note: Chemical shifts are highly sensitive to the local chemical environment within a peptide (e.g., neighboring amino acids, secondary structure) and the solvent used. The following are reference values.

ProtonL-Threonine (in D₂O)L-Allo-Threonine (in D₂O)
α-H ~3.58~3.83
β-H ~4.22~4.36
γ-CH₃ ~1.23~1.20

Data for free amino acids sourced from public databases. Shifts within a peptide will vary.[3][4]

Table 3: Indicative ¹³C NMR Chemical Shifts (ppm) for Threonine and Allo-Threonine

Note: As with ¹H NMR, these values are illustrative and will change upon peptide bond formation and with local conformation.

CarbonL-Threonine (in D₂O)L-Allo-Threonine (in D₂O)
α-C ~61.9~63.2
β-C ~69.6~68.7
γ-CH₃ ~22.2~22.2
C=O ~175.7~175.7

Data for free amino acids sourced from public databases. Shifts within a peptide will vary.[3][5]

Experimental Workflows and Logical Relationships

A crucial aspect of characterizing synthetic allo-threonine peptides is to confirm the stereochemical integrity of the allo-threonine residue. The following diagram illustrates a general workflow for this assessment.

General Workflow for Chiral Integrity Assessment of Allo-Threonine Peptides cluster_synthesis Peptide Synthesis & Deprotection cluster_analysis Analytical Pathways cluster_methods Chiral Analysis Methods cluster_data Data Interpretation start Start: Synthesized Peptide on Solid Support cleavage Cleavage from Resin & Global Deprotection (e.g., TFA) start->cleavage crude Crude Peptide in Solution cleavage->crude hydrolysis Total Acid Hydrolysis (6N HCl, 110°C) crude->hydrolysis Preferred Path for Chirality Check direct_analysis Direct Analysis of Intact Peptide (less common for chirality) crude->direct_analysis hydrolysate Amino Acid Hydrolysate hydrolysis->hydrolysate hplc Chiral HPLC hydrolysate->hplc gcms Chiral GC-MS hydrolysate->gcms ce Chiral CE hydrolysate->ce interpretation Quantification of Stereoisomers (% allo-Threonine, % epimerization) hplc->interpretation gcms->interpretation ce->interpretation

General workflow for assessing allo-threonine's chiral integrity.

Signaling Pathways Involving Allo-Threonine Peptides

Currently, specific signaling pathways that are uniquely modulated by the presence of allo-threonine within a peptide, as opposed to the canonical L-threonine, are not well-defined in publicly available literature. However, it is known that threonine residues are critical sites for post-translational modifications, particularly phosphorylation, which is a key event in a multitude of signaling cascades.[6] The altered stereochemistry of the hydroxyl group in allo-threonine could potentially influence the accessibility of this site to kinases or the stability of the phosphorylated state, thereby modulating downstream signaling.

The diagram below represents a generalized peptide-receptor signaling cascade that could be investigated to understand the functional consequences of allo-threonine incorporation.

Hypothetical Signaling Cascade for an Allo-Threonine Peptide cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response peptide Allo-Threonine Peptide (Ligand) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka tf_activation Transcription Factor Phosphorylation pka->tf_activation gene_expression Altered Gene Expression tf_activation->gene_expression cellular_response Biological Response gene_expression->cellular_response

Generalized peptide-receptor signaling cascade.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Allo-Threonine Peptides (Post-Hydrolysis)

This protocol is designed to determine the stereoisomeric purity of a synthetic peptide containing allo-threonine.

1. Peptide Hydrolysis:

  • Weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube.

  • Add 500 µL of 6N HCl.

  • Seal the tube under vacuum.

  • Heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried amino acid mixture in the HPLC mobile phase.[3]

2. HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., CHIROBIOTIC T, 250 x 4.6 mm).[2]

  • Mobile Phase: A mixture of methanol and water, with potential additives like acetic acid or triethylamine to improve resolution. A typical starting point is 80:20 Methanol:Water.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the four stereoisomers of threonine (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr) by comparing with analytical standards.

  • Integrate the peak areas for all four isomers.

  • Calculate the percentage of each stereoisomer relative to the total peak area of all four threonine isomers to determine the stereochemical purity.

Protocol 2: Chiral GC-MS Analysis of Allo-Threonine Peptides (Post-Hydrolysis)

This method offers higher sensitivity but requires derivatization of the amino acids.

1. Peptide Hydrolysis:

  • Follow the same procedure as in Protocol 1, step 1.

2. Derivatization (Two-Step):

  • Esterification:

    • To the dried hydrolysate, add 1 mL of 3N HCl in isopropanol.
    • Heat at 100°C for 1 hour.
    • Evaporate the reagent under a stream of nitrogen. This converts the carboxylic acid group to an isopropyl ester.[3]

  • Acylation:

    • Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).
    • Heat at 100°C for 15 minutes.
    • Evaporate the excess reagent. This step acylates the amino and hydroxyl groups.[3]

3. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val).[3]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer in full scan or Selected Ion Monitoring (SIM) mode.

4. Data Analysis:

  • Identify the peaks for the four derivatized threonine stereoisomers based on their retention times and mass spectra.

  • Quantify the relative amounts of each isomer based on their respective peak areas.

Protocol 3: NMR Spectroscopic Analysis of an Allo-Threonine Peptide

This protocol provides a general framework for acquiring 1D and 2D NMR spectra to confirm the structure of an allo-threonine peptide.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).[7][8]

  • For samples in H₂O/D₂O, the pH should be adjusted to a value where the peptide is stable and soluble (typically pH 4-7).

  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to get an overview of the sample's purity and the general chemical shifts.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of individual amino acid residues, including allo-threonine. It will show correlations between all protons within a coupled network.[7]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons, which is essential for determining the peptide's three-dimensional structure. NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized peptides where the NOE may be close to zero.[9][10]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

3. Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton resonances using the TOCSY and NOESY spectra, starting with the unique spin systems of each amino acid. The characteristic chemical shifts and coupling patterns of the allo-threonine residue (distinct from L-threonine) should be identifiable.

  • Use the ¹H-¹³C HSQC to assign the carbon resonances.

  • Analyze the NOESY/ROESY cross-peaks to identify short-distance (< 5 Å) contacts between protons. These distance restraints can be used in molecular modeling software to calculate the solution structure of the peptide.

Conclusion

The analytical characterization of allo-threonine peptides requires a multi-faceted approach. Chiral chromatography, particularly after acid hydrolysis, is essential for confirming the stereochemical identity and purity of the allo-threonine residue. Mass spectrometry provides accurate mass determination and can aid in sequence verification. Finally, multi-dimensional NMR spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of these peptides in solution. The protocols and data provided herein serve as a comprehensive guide for researchers working with these unique and potentially valuable biomolecules.

References

Application Note: HPLC Purification of Synthetic Peptides Containing Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides incorporating the non-canonical amino acid Fmoc-L-allo-Thr(tBu)-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The strategy focuses on an "Fmoc-on" purification approach, leveraging the hydrophobicity of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group to achieve high-resolution separation of the full-length peptide from truncated impurities.[1] Methodologies for analytical method development, preparative purification, and troubleshooting common challenges, such as the co-elution of tert-Butyl (tBu) protected species, are discussed.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing synthetic peptides for research, diagnostics, and therapeutic development.[2][3] The Fmoc/tBu strategy is widely used, employing the base-labile Fmoc group for α-amino protection and acid-labile groups like tBu for side-chain protection.[3][4] this compound is a protected, non-canonical amino acid derivative that allows for the introduction of unique stereochemistry into a peptide sequence, potentially enhancing enzymatic resistance or altering biological activity.[3]

After synthesis and cleavage from the solid support, the crude product contains the target peptide along with various impurities such as deletion sequences and incompletely deprotected peptides.[5] RP-HPLC is the standard method for peptide purification.[5][6] Purifying the peptide with the Fmoc group attached ("Fmoc-on") is a highly effective strategy. The large, hydrophobic Fmoc group significantly increases the peptide's retention on a reversed-phase column, facilitating a cleaner separation from non-Fmoc-containing failure sequences.[1][7] The Fmoc group is stable in the acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid - TFA) typically used in RP-HPLC.[1]

A primary challenge in purifying peptides synthesized with Thr(tBu) is the incomplete removal of the tBu group during cleavage, resulting in a highly hydrophobic impurity with a mass difference of +56 Da that can co-elute with the desired product.[8] This note provides a systematic approach to overcome these challenges.

Experimental Protocols

  • Crude Peptide: Lyophilized crude peptide containing the this compound residue.

  • Solvent A (Aqueous Phase): Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Solvent B (Organic Phase): Acetonitrile (HPLC Grade) with 0.1% (v/v) TFA.[1]

  • Sample Solvent: Minimal volume of DMSO or a mixture of Solvent A/B.

  • HPLC System: Analytical and Preparative HPLC systems with UV detectors.

  • Columns:

    • Analytical: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size).[9]

    • Preparative: C18 reversed-phase column with corresponding chemistry (e.g., 21.2 x 150 mm, 5 µm particle size, 100-300 Å pore size).[9]

  • Post-Purification Reagents: 20% Piperidine in DMF for Fmoc group removal.

  • Dissolve the crude lyophilized peptide in a minimal volume of a strong solvent like DMSO to ensure complete solubilization.

  • Dilute the dissolved sample with Solvent A to a concentration suitable for injection (typically 1-5 mg/mL for analytical and higher for preparative, depending on column capacity). Ensure the final concentration of the strong solvent is low enough to prevent peak distortion.

  • Centrifuge the sample to pellet any insoluble material before injection.

  • Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B.

  • Inject 10-20 µL of the prepared sample.

  • Run a broad scouting gradient to determine the approximate elution time of the Fmoc-peptide. A typical gradient is 5% to 65% Solvent B over 30 minutes.

  • Monitor the elution profile at 220 nm (for peptide bonds) and 254 nm or 301 nm (for the Fmoc group).[1]

  • Optimize the gradient to achieve maximum resolution between the main product peak and closely eluting impurities. A shallower gradient around the elution point of the target peptide is crucial for separating species with similar hydrophobicity, such as the tBu-protected impurity.[8]

  • Scale up the optimized analytical gradient to the preparative column, adjusting the flow rate according to the column diameter.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Load the crude peptide solution onto the column. The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[10]

  • Run the preparative gradient and collect fractions corresponding to the target peak.

  • Analyze the collected fractions using the analytical HPLC method to confirm purity. Mass spectrometry should be used to verify the identity of the main peak and any significant impurities.[8]

  • Pool the fractions containing the pure Fmoc-peptide.

  • Lyophilize the pooled fractions to obtain a dry powder.

  • To remove the N-terminal Fmoc group, dissolve the peptide in a solution of 20% piperidine in DMF and stir for 30 minutes at room temperature.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge to collect the peptide pellet, wash with ether, and dry.

  • Re-purify the deprotected peptide using RP-HPLC if necessary to remove piperidine adducts or other impurities.

Data Presentation

The following table summarizes typical HPLC conditions and expected results for the purification of a model peptide containing this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 3.5 µm, 300 ÅC18, 21.2 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Detection (UV) 220 nm, 254 nm220 nm, 254 nm
Gradient 30% to 50% B over 40 minutes30% to 50% B over 40 minutes
Column Temperature 40°C40°C
Expected Retention Time ~25 minutes (highly sequence-dependent)~25 minutes (highly sequence-dependent)
Crude Purity ~65%N/A
Purity after Prep HPLC >98%>98%

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Resolution of Two Major Peaks Incomplete removal of the tBu group (+56 Da impurity).[8] The Fmoc-peptide and Fmoc-peptide(Thr(tBu)) are co-eluting.Confirm impurity identity with Mass Spectrometry.[8] Employ a shallower, more focused gradient (e.g., 10-15% change in Solvent B over 45-60 minutes) around the elution point.[8]
Broad or Tailing Peaks Peptide aggregation due to hydrophobicity; secondary interactions with the column.[1]Increase column temperature to 40-60°C to reduce aggregation.[1] Ensure TFA concentration is 0.1% in both mobile phases to mask silanol interactions.[1]
Loss of Fmoc Group On-Column Accidental use of a neutral or basic mobile phase.[1]Verify the pH of both mobile phases. They must be acidic (pH 2-3) due to the 0.1% TFA.[1] Use an optimized, faster gradient to minimize the peptide's time on the column.[1]
Low Peptide Recovery Irreversible adsorption to the column; peptide precipitation.[9]Pre-condition the column with a blank injection. For very hydrophobic peptides, consider a C8 or C4 column or add a small amount of isopropanol to the mobile phase.[9]

Visualizations

Workflow Experimental Workflow for Peptide Purification cluster_synthesis Synthesis & Cleavage cluster_purification HPLC Purification cluster_final Final Processing Crude Crude Peptide (Fmoc-on, Lyophilized) SamplePrep Sample Preparation (Dissolve & Dilute) Crude->SamplePrep Analytical Analytical HPLC (Method Development) SamplePrep->Analytical Preparative Preparative HPLC (Fraction Collection) Analytical->Preparative Scale-up Analysis Fraction Analysis (HPLC & MS) Preparative->Analysis Pooling Pool & Lyophilize Pure Fractions Analysis->Pooling Purity >95% Deprotection Fmoc Removal (Piperidine) Pooling->Deprotection FinalProduct Final Purified Peptide Deprotection->FinalProduct Factors Key Factors in HPLC Purification cluster_problems Common Problems cluster_solutions Controllable Parameters center Purification Success P1 Poor Resolution P2 Peak Tailing P3 Low Recovery S1 Gradient Slope S1->center S1->P1 Shallow gradient improves separation S2 Column Choice (C18, C8, C4) S2->center S2->P1 Different selectivity S2->P3 Less hydrophobic phase can help S3 Temperature S3->center S3->P2 Reduces aggregation S4 TFA Concentration S4->center S4->P2 Masks silanols S5 Flow Rate S5->center

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incomplete coupling of Fmoc-L-allo-Thr(tBu)-OH.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of this compound is a common issue in SPPS, primarily due to the steric hindrance posed by its β-branched side chain.[1] A positive result from a qualitative colorimetric test, such as the Kaiser test or TNBS test, after the coupling step indicates the presence of unreacted free primary amines on the peptide-resin.[2][3] This guide provides a systematic approach to diagnose and resolve this issue.

Step 1: Initial Assessment and Immediate Action

A positive colorimetric test (e.g., blue beads in a Kaiser test) confirms incomplete coupling. The intensity of the color can give a qualitative indication of the extent of the failure.[1]

Immediate Action: Double Coupling

The most direct approach to address incomplete coupling is to perform a second coupling reaction (double coupling) with fresh reagents.[4] This is often sufficient to drive the reaction to completion for sterically hindered amino acids.

Step 2: If Double Coupling Fails

If the colorimetric test remains positive after a double coupling, more robust strategies are required.

Option A: Employ a More Potent Coupling Reagent

Standard coupling reagents may not be efficient enough for challenging residues like this compound. Switching to a more powerful activating agent can significantly improve coupling efficiency.[1] Uronium/aminium or phosphonium salt-based reagents are generally preferred for hindered couplings.[5]

Option B: Capping

If recoupling is unsuccessful or not desired, the remaining unreacted N-terminal amines should be permanently blocked through a process called "capping".[2] This is crucial to prevent the formation of deletion sequences, which are peptides missing one or more amino acids and can be difficult to separate during purification. Capping is typically achieved by acetylation with acetic anhydride.[2][6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple?

A1: this compound is a β-branched amino acid. The bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl group, in addition to the side chain's inherent steric bulk, physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1]

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HBTU, HCTU, and PyBOP are known for their high efficiency in difficult couplings.[1][5] HATU, in particular, is often recommended for its high reactivity.[7]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the initial coupling attempt. It is a common strategy to improve the yield of difficult coupling reactions, especially for sterically hindered or hydrophobic amino acids, and for sequences known to be prone to aggregation.[4][8]

Q4: What is "capping" and why is it important?

A4: Capping is the process of blocking unreacted N-terminal amines on the peptide-resin after an incomplete coupling step.[2] This is typically done by acetylation using acetic anhydride.[6] Capping is critical as it prevents these unreacted amines from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences and simplifying the purification of the final peptide.[2]

Q5: How can I monitor the completeness of the coupling reaction?

A5: The completeness of the coupling reaction is typically monitored using qualitative colorimetric tests that detect the presence of free primary amines. The most common methods are the Kaiser (ninhydrin) test and the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.[2][3] A negative test result (e.g., yellow or colorless beads in the Kaiser test) indicates a complete coupling.[7]

Q6: Can reaction conditions other than the coupling reagent be optimized?

A6: Yes. Increasing the reaction temperature (e.g., to 40°C) can sometimes improve coupling efficiency, but should be done with caution as it can also increase the risk of side reactions.[9] Using solvents with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) instead of or in addition to N,N-dimethylformamide (DMF), can also be beneficial, especially for sequences prone to aggregation.[9]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeAdditiveBaseTypical Coupling Time (min)Reported Yield (%)Key Characteristics
HATU Aminium/Uronium SaltHOAtDIPEA30~99Highly efficient, especially for difficult and sterically hindered couplings; low racemization.[7][10]
HBTU Aminium/Uronium SaltHOBtDIPEA30~95-98Robust and widely used, but can be less effective than HATU for very difficult couplings.[7][10]
PyBOP Phosphonium SaltHOBtDIPEA30-120>98Very effective for hindered couplings, but byproducts can be problematic to remove.[10]
DIC/HOBt Carbodiimide/AdditiveHOBt-30-120~95-98Cost-effective, but generally less reactive than uronium or phosphonium salts for demanding couplings.[7]

Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is recommended as the first troubleshooting step after an initial positive Kaiser test.

  • First Coupling:

    • Following standard Fmoc deprotection and washing of the peptide-resin, perform the coupling of this compound using your standard protocol (e.g., 3-5 equivalents of amino acid and HATU, with 6-10 equivalents of DIPEA in DMF).[7]

    • Allow the reaction to proceed for 1-2 hours at room temperature.[7]

    • Drain the reaction vessel.

  • Wash:

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual reagents and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of this compound and HATU/DIPEA in DMF.

    • Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.

  • Wash and Monitor:

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[7]

    • If the test is still positive, proceed to the capping protocol.

Protocol 2: Capping of Unreacted Amines with Acetic Anhydride

This protocol should be used if double coupling fails to yield a negative Kaiser test.

  • Preparation:

    • After the final coupling attempt and subsequent DMF washes, ensure the peptide-resin is well-suspended in DMF.

  • Capping Solution:

    • Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[2][6] For example, a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF.[6]

  • Capping Reaction:

    • Add the capping solution to the resin.

    • Agitate the mixture at room temperature for 30 minutes.[3][6]

  • Wash and Verification:

    • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all capping reagents.

    • Perform a final Kaiser test. The test should be negative, confirming that all free amines have been acetylated. If the test remains positive, the capping step can be repeated.[6][11]

Visualizations

Incomplete_Coupling_Troubleshooting start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 potent_reagent Use More Potent Reagent (e.g., HATU) kaiser_test_2->potent_reagent Positive capping Perform Capping (Acetic Anhydride) kaiser_test_2->capping Positive (after potent reagent) continue_synthesis Continue Synthesis kaiser_test_2->continue_synthesis Negative potent_reagent->kaiser_test_2 capping->continue_synthesis

Caption: Troubleshooting workflow for incomplete coupling.

SPPS_Cycle_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_monitoring Monitoring & Action deprotection_start Start: Resin-Bound Peptide (Fmoc-N) add_piperidine 1. Add 20% Piperidine in DMF deprotection_start->add_piperidine wash_dmf 2. Wash with DMF add_piperidine->wash_dmf deprotection_end Result: Free N-terminus wash_dmf->deprotection_end activation 3. Activate Fmoc-AA-OH (e.g., with HATU/DIPEA) deprotection_end->activation add_to_resin 4. Add Activated AA to Resin activation->add_to_resin coupling_end Result: Elongated Peptide add_to_resin->coupling_end kaiser_test 5. Perform Kaiser Test add_to_resin->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot (Double Couple / Cap) kaiser_test->troubleshoot Positive

Caption: General workflow for a single SPPS coupling cycle.

References

Technical Support Center: Fmoc-L-allo-Thr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-L-allo-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a protected form of L-allo-threonine, a stereoisomer of the naturally occurring L-threonine. In peptide synthesis, protecting groups are essential to prevent unwanted side reactions.[1] In this molecule:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group. It is base-labile, meaning it is removed under basic conditions (typically with piperidine) to allow for the formation of a peptide bond with the next amino acid.[1]

  • The tBu (tert-butyl) group protects the hydroxyl (-OH) group on the side chain. This group is acid-labile and is removed during the final cleavage of the peptide from the solid support, typically with a strong acid like trifluoroacetic acid (TFA).[2]

The use of these two orthogonal protecting groups ensures that the correct peptide sequence is assembled efficiently.

Q2: What are the most common side reactions associated with the use of this compound during SPPS?

The primary side reactions encountered when using this compound are analogous to those seen with its diastereomer, Fmoc-L-Thr(tBu)-OH. These include:

  • Dehydration: The loss of a water molecule from the threonine side chain to form a dehydrobutyrine (Dhb) residue. This results in a mass loss of 18 Da in the final peptide.[3]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs at the dipeptide stage, cleaving the dipeptide from the resin. It is particularly prevalent when proline is one of the first two amino acids in the sequence.[3][4]

Q3: How can I detect these side reactions?

Both dehydration and DKP formation can be detected using standard analytical techniques:

  • Mass Spectrometry (MS):

    • Dehydration: A peak corresponding to the target peptide mass minus 18 Da will be observed.[3]

    • DKP Formation: The cyclic dipeptide can be detected in the cleavage cocktail. This will also result in a lower overall yield of the target peptide.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dehydration: The resulting peptide containing the more hydrophobic dehydrobutyrine residue will typically have a longer retention time than the desired peptide.[3]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Presence of a significant peak with a mass of -18 Da relative to the target peptide.
  • Problem: Dehydration of the L-allo-threonine residue.

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions
Over-activation of the amino acid Minimize the pre-activation time. Add the activated this compound to the resin immediately after activation.[3]
High coupling temperature Perform the coupling reaction at room temperature. Elevated temperatures can promote the elimination of water.[3]
Choice of coupling reagent Certain coupling reagents may be more prone to inducing dehydration. Consider using a reagent combination known to minimize side reactions, such as DIC/Oxyma.[3]
Issue 2: Low overall yield and detection of a cyclic dipeptide.
  • Problem: Diketopiperazine (DKP) formation.

  • Potential Causes & Solutions:

Potential CauseRecommended Solutions
Sequence dependency DKP formation is more likely when certain amino acids, like proline, are at the N-terminus of the dipeptide.[3][4] If possible, consider altering the synthesis strategy for problematic sequences.
Prolonged coupling and deprotection times Optimize coupling and deprotection times to be efficient without allowing significant time for cyclization to occur.
Basic conditions of Fmoc deprotection The piperidine used for Fmoc deprotection catalyzes DKP formation. While unavoidable, ensuring efficient and rapid deprotection and subsequent washing can help minimize the side reaction.[3]

Experimental Protocols

Protocol 1: LC-MS Analysis for the Detection of Dehydration

This protocol outlines a general method for analyzing the crude peptide product to identify the presence of the dehydrated by-product.

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the peptide with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • LC-MS Parameters:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan a mass range that includes the expected mass of the target peptide and the dehydrated by-product (Target Mass - 18 Da).

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for peaks corresponding to the target peptide and potential impurities.

    • Extract the ion chromatograms for the theoretical m/z values of the target peptide and the dehydrated by-product to confirm their presence and retention times.

Protocol 2: Quantification of Diketopiperazine Formation by HPLC

This protocol provides a method to quantify the amount of DKP formed during the synthesis.

  • Sample Collection:

    • After the second amino acid has been coupled and deprotected, collect the piperidine deprotection solution.

    • Also, collect the first wash solution after the deprotection step.

  • Sample Preparation:

    • Combine the collected solutions.

    • If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Prepare a standard curve of the authentic cyclic dipeptide if available for accurate quantification.

  • HPLC Parameters:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: An appropriate gradient to separate the DKP from other components in the solution.

    • Detection: UV detection at a wavelength where the DKP absorbs (e.g., 214 nm or 220 nm).

  • Data Analysis:

    • Integrate the peak area of the DKP.

    • Quantify the amount of DKP by comparing the peak area to the standard curve or by using an estimated extinction coefficient if a standard is not available.

Visualizations

Dehydration_Side_Reaction cluster_conditions Favorable Conditions Fmoc-L-allo-Thr(tBu)-Peptide Fmoc-L-allo-Thr(tBu)-Peptide-Resin Dehydrated_Peptide Dehydrobutyrine-Peptide-Resin (Mass = Target - 18 Da) Fmoc-L-allo-Thr(tBu)-Peptide->Dehydrated_Peptide - H2O (Dehydration) Over-activation Over-activation Over-activation->Dehydrated_Peptide High_Temperature High Temperature High_Temperature->Dehydrated_Peptide Specific_Coupling_Reagents Certain Coupling Reagents Specific_Coupling_Reagents->Dehydrated_Peptide

Caption: Dehydration side reaction of this compound.

DKP_Formation cluster_catalyst Catalyzed by Dipeptide_Resin H-AA2-AA1-Resin Cyclization Intramolecular Cyclization Dipeptide_Resin->Cyclization DKP Diketopiperazine (cyclo(AA1-AA2)) Cyclization->DKP Cleavage from Resin Truncated_Peptide HO-Resin Cyclization->Truncated_Peptide Resin Cleavage Base Base (Piperidine) Base->Cyclization

Caption: Diketopiperazine (DKP) formation workflow.

References

Technical Support Center: Optimizing Coupling Times for Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving Fmoc-L-allo-Thr(tBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for solid-phase peptide synthesis (SPPS). Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the incorporation of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often slow and inefficient?

A1: The primary challenges in coupling this compound stem from significant steric hindrance. This is caused by the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl function and the inherent β-branched structure of the allo-threonine residue.[1][2] This steric bulk can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slower reaction kinetics and potentially incomplete coupling.[3]

Another major factor can be on-resin aggregation of the growing peptide chain, especially in hydrophobic sequences.[1][4] This aggregation can physically obstruct the N-terminal amine, preventing efficient coupling.[4]

Q2: What are the consequences of incomplete coupling of this compound?

A2: Incomplete coupling reactions lead to the formation of deletion sequences, where the allo-threonine residue is missing from the final peptide.[4][5] This results in a lower yield of the target peptide and creates significant challenges during purification due to the similarity in properties between the desired peptide and the deletion impurity.[4]

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test).[6][7] A positive result (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests that the coupling is complete.[1][6] For a more definitive analysis after synthesis, Mass Spectrometry (MS) and HPLC can be used to identify and quantify any deletion sequences.[1]

Q4: Which coupling reagents are most effective for this compound?

A4: Due to the steric hindrance, highly potent activating agents are recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, as well as phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective than standard carbodiimides (e.g., DIC) alone.[2][6] HATU is often recommended for particularly difficult couplings due to its high reactivity.[8] The use of additives like HOAt or OxymaPure is also crucial to enhance reaction rates and suppress racemization.[8]

Q5: Can increasing the reaction temperature improve coupling efficiency?

A5: Yes, performing the coupling at an elevated temperature (e.g., 40-60°C) can help overcome steric hindrance and disrupt peptide aggregation, leading to improved reaction rates.[9] Microwave-assisted peptide synthesis is a common technique that utilizes elevated temperatures to accelerate coupling reactions.[4][7] However, caution should be exercised as higher temperatures can also increase the risk of side reactions, such as racemization.[5][10]

Troubleshooting Guide

Issue 1: The Kaiser test is positive after the standard coupling time.

Possible Cause Recommended Solution
Incomplete Coupling Extend the coupling time: Allow the reaction to proceed for an additional 1-2 hours and re-test.[10]
Perform a double coupling: After the initial coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[5][10]
Peptide Aggregation Change the solvent: Switch from DMF to a more effective solvent for disrupting secondary structures, such as NMP.[6][9]
Add chaotropic salts: The addition of salts like LiCl to the coupling solution can help to disrupt aggregation.[9]
Inefficient Reagents Use a more potent coupling reagent: If you are using a carbodiimide-based method, switch to a uronium/aminium (e.g., HATU) or phosphonium (e.g., PyBOP) salt-based reagent.[2][5]
Check reagent quality: Ensure that your amino acid derivative, coupling reagents, and solvents are of high purity and have not degraded.

Issue 2: Low yield of the target peptide is observed after cleavage and purification.

Possible Cause Recommended Solution
Significant Deletion Sequence Optimize coupling conditions: Implement the strategies from Issue 1 (double coupling, stronger reagents, higher temperature) for the this compound coupling step in future syntheses.
Incorporate pseudoproline dipeptides: For sequences prone to aggregation, introducing a pseudoproline dipeptide at a preceding residue can disrupt secondary structure formation and improve coupling efficiency.[4][5]
Incomplete Fmoc Deprotection Extend deprotection time: For difficult sequences, increasing the duration of the piperidine treatment can ensure complete removal of the Fmoc group from the preceding residue.[1]
Side Reactions Minimize pre-activation time: Long pre-activation times can lead to side reactions. Add the activated amino acid solution to the resin immediately after preparation.[10]
Control temperature: Avoid excessively high temperatures during coupling to minimize the risk of racemization and other side reactions.[10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Reported Yield (%)Notes
HATU HOAtDIPEA30-120~99Highly reactive, recommended for difficult couplings.[6][8]
HBTU HOBtDIPEA30-120~95-98A common and effective coupling reagent.[6]
PyBOP HOBtDIPEA30-120HighPhosphonium salt-based reagent, good for hindered couplings.[4]
DIC/Oxyma Oxyma-60-240~95-98Cost-effective, with a lower risk of racemization. Slower reaction rates compared to uronium/aminium salts.[2][4]

Note: Yields are sequence-dependent and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).[4]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow for pre-activation for 1-2 minutes.[4]

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.[4]

  • Monitoring: Perform a Kaiser test to assess the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[6] If the test is positive, extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[6]

Protocol 2: Microwave-Assisted Coupling of this compound

  • Resin Preparation: Swell the resin in DMF within the reaction vessel of an automated microwave peptide synthesizer.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and apply microwave irradiation at up to 75°C for 3-5 minutes. Wash thoroughly with DMF.[4]

  • Coupling: Add a solution of this compound (5 eq.), a suitable coupling reagent (e.g., HATU, 5 eq.), and DIPEA (10 eq.) in DMF to the resin.[4]

  • Microwave Irradiation: Apply microwave power to maintain the target temperature (e.g., 50-75°C) for a set time (e.g., 5-15 minutes).

  • Monitoring and Washing: After the coupling cycle, perform a Kaiser test to check for completion. Wash the resin thoroughly with DMF.

Visualizations

experimental_workflow start Start: Peptide-Resin (Free N-terminal Amine) prepare_aa Prepare Activation Mixture: This compound + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in DMF start->prepare_aa couple Add Activation Mixture to Resin Agitate for 1-2 hours prepare_aa->couple kaiser_test Kaiser Test couple->kaiser_test wash Wash Resin with DMF and DCM kaiser_test->wash Negative (Yellow) troubleshoot Troubleshoot: - Extend Time - Double Couple - Change Reagents kaiser_test->troubleshoot Positive (Blue) next_cycle Proceed to Next Deprotection/Coupling Cycle wash->next_cycle troubleshoot->couple

Caption: Workflow for a single this compound coupling cycle.

troubleshooting_workflow start Positive Kaiser Test after Standard Coupling Time extend_time Extend Coupling Time (e.g., 1-2 hours) start->extend_time retest1 Retest with Kaiser extend_time->retest1 double_couple Perform Double Coupling retest1->double_couple Positive success Proceed with Synthesis retest1->success Negative retest2 Retest with Kaiser double_couple->retest2 change_reagents Consider More Potent Coupling Reagents (e.g., HATU) retest2->change_reagents Positive retest2->success Negative change_reagents->success

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Aggregation of Allo-Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of allo-threonine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is allo-threonine and how might its structure uniquely influence peptide aggregation compared to standard threonine?

A1: Allo-threonine is a diastereomer of threonine, meaning they have the same molecular formula but a different spatial arrangement of atoms at one of their two chiral centers.[1][2] Specifically, L-threonine has a (2S, 3R) configuration, while L-allothreonine has a (2S, 3S) configuration.[1][3] This alters the orientation of the side-chain hydroxyl and methyl groups relative to the peptide backbone.[3]

This stereochemical difference can significantly impact aggregation by:

  • Altering Hydrogen Bonding: The different positioning of the hydroxyl group can change its ability to form intra- or intermolecular hydrogen bonds, which are primary drivers of β-sheet formation and aggregation.[4][5]

  • Modifying Steric Hindrance: The change in the methyl group's position can create different steric environments, potentially disrupting the tight packing required for stable aggregate structures or, conversely, creating new favorable packing arrangements.

  • Influencing Backbone Conformation: The side chain's configuration can impose distinct conformational preferences on the peptide backbone, potentially predisposing it towards or away from aggregation-prone structures.[6]

While threonine itself is known to contribute to aggregation[7][8], the specific impact of the allo-threonine configuration is sequence-dependent and must be empirically evaluated.

Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: On-resin aggregation is a primary cause of synthesis failure, leading to low yields and impure products. Key indicators include:

  • Poor Resin Swelling: The peptide-resin matrix may shrink or fail to swell adequately in synthesis solvents, indicating that interchain association is preventing solvent penetration.[4][5]

  • Sluggish or Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps may become slow or incomplete because reactive sites are physically blocked within the aggregated mass.

  • Unreliable Colorimetric Tests: Qualitative tests like the Kaiser or TNBS test may yield false-negative results, as the reagents cannot access the free amines buried within the aggregated peptide chains.[7]

  • Atypical Deprotection Profiles: In continuous-flow synthesizers, a flattening and broadening of the UV deprotection signal is a strong indicator of aggregation.[5]

Q3: My lyophilized allo-threonine-containing peptide won't dissolve. What is the recommended procedure?

A3: Difficulty in dissolving a lyophilized peptide is a classic sign of aggregation.[7] A systematic approach is crucial. Direct dissolution in an aqueous buffer is often unsuccessful for aggregation-prone peptides.[9] The recommended method is a stepwise solubilization protocol (see Protocol 1 for details). The general workflow is:

  • Start with Water: Attempt to dissolve a small aliquot in deionized, sterile water.

  • Adjust pH: If insoluble, determine the peptide's theoretical isoelectric point (pI). Try dissolving it in a dilute acid (e.g., 10% acetic acid) if the peptide is basic (pI > 7) or a dilute base (e.g., 10% ammonium bicarbonate) if it is acidic (pI < 7).[7][10]

  • Use Organic Co-solvents: For highly hydrophobic peptides, dissolve the powder first in a minimal amount of an organic solvent like DMSO or DMF.[7] Once fully dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing.[7] If the solution turns cloudy, you have exceeded its solubility limit.

  • Employ Physical Disruption: Gentle sonication in a bath sonicator can help break apart existing aggregates.[7][9]

  • Use Denaturants (Last Resort): For applications where tertiary structure is not critical (e.g., mass spectrometry), strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used.[7][9]

Q4: How can I proactively prevent aggregation during the synthesis of a known difficult sequence containing allo-threonine?

A4: Preventing aggregation from the outset is more effective than trying to resolve it later. Key preventative strategies include:

  • Incorporate Pseudoproline Dipeptides: This is a highly effective strategy for sequences containing Ser, Thr, or allo-Thr.[4][7] Pseudoproline dipeptides introduce a temporary "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to β-sheet formation. The native threonine structure is restored during final TFA cleavage.[4][7]

  • Use Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a backbone nitrogen atom physically prevents hydrogen bond formation.[4]

  • Elevate Temperature: Performing the synthesis on a microwave peptide synthesizer at elevated temperatures (e.g., 60-90°C) can provide enough energy to disrupt nascent aggregates and accelerate coupling reactions.[7]

  • Choose Appropriate Resin: Using a low-loading resin or a resin with good swelling properties (e.g., PEG-based resins) can help keep the growing peptide chains separated and better solvated.[4]

Q5: My peptide solution is clear at first but becomes cloudy or forms a precipitate over time. What is happening and how can I prevent it?

A5: This indicates that while the peptide was initially soluble, the solution conditions are not optimal for long-term stability, leading to aggregation over time. Key factors to consider are:

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions. Work with the lowest feasible concentration for your application.[10][11][12]

  • pH: The solution pH may be too close to the peptide's isoelectric point (pI), where the net charge is minimal and solubility is lowest. Adjust the buffer pH to be at least one unit away from the pI.[10][11]

  • Temperature: Storing solutions at elevated temperatures can accelerate aggregation.[10] For short-term storage, use 2-8°C; for long-term, aliquot into single-use volumes and store at -20°C or -80°C.[10][11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can induce aggregation. Preparing single-use aliquots is highly recommended to avoid this.[9][10]

Q6: How can I detect and quantify aggregation in my sample?

A6: Several analytical techniques can be used to assess aggregation:

  • Visual Inspection: The simplest method is to check for cloudiness, turbidity, or visible particulates in the solution.[10][13]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) due to light scattering can indicate the presence of aggregates.[13]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the formation of larger aggregates.[13]

  • Size Exclusion Chromatography (SEC): Aggregates will typically elute earlier than the monomeric peptide. The appearance of high molecular weight species in the void volume is a clear sign of aggregation.[13]

  • Thioflavin T (ThT) Fluorescence Assay: This dye specifically binds to the cross-β-sheet structure of amyloid-like fibrils, resulting in a characteristic increase in fluorescence, allowing for the quantification of fibrillar aggregation over time.[12]

Quantitative Data Summary

The stability of a peptide solution is highly dependent on its physicochemical environment. The following tables provide a summary of how common experimental variables can influence aggregation.

Table 1: Influence of Physicochemical Conditions on Peptide Aggregation

Parameter General Effect on Aggregation Troubleshooting Recommendation
Concentration Higher concentration increases aggregation rate due to more frequent intermolecular collisions.[10][12] Work at the lowest concentration suitable for the application. If high concentration is needed, add stabilizing excipients.[10]
pH Solubility is minimal and aggregation is maximal at or near the peptide's isoelectric point (pI).[10][11] Adjust buffer pH to be at least 1-2 units away from the peptide's pI.[10]
Temperature Increased temperature generally accelerates aggregation kinetics.[10][12] Store solutions at recommended temperatures (2-8°C short-term, -20°C/-80°C long-term).[10]
Ionic Strength Can either stabilize (charge shielding) or destabilize ("salting out") the peptide. The effect is sequence- and salt-dependent.[10][12] Optimize the salt concentration (e.g., 50-150 mM NaCl) for your specific peptide.

| Freeze-Thaw Cycles | Can induce aggregation due to local concentration changes at the ice-water interface.[9][10] | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10] |

Table 2: Efficacy of Common Anti-Aggregation Strategies during SPPS

Strategy Principle Typical Application
Pseudoproline Dipeptides Reversibly introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[4][7] Highly effective for sequences containing Ser, Thr, or allo-Thr. Inserted at regular intervals (e.g., every 6 residues).[7]
Backbone Protection (Hmb/Dmb) A bulky group on the backbone nitrogen physically blocks intermolecular hydrogen bonding.[4] Used for difficult sequences, often placed every 6-7 residues. Can prevent aspartimide formation.[4]
Microwave Synthesis Elevated temperature disrupts weak intermolecular interactions and accelerates reactions.[7] General strategy for improving synthesis efficiency of difficult or long peptides.

| Chaotropic Salts (e.g., LiCl) | Disrupts the hydrogen bonding network that stabilizes aggregates.[4][5] | Used as a resin wash before a difficult coupling step to improve accessibility of the N-terminus.[5] |

Experimental Protocols

Protocol 1: Stepwise Solubilization of Aggregated Peptides

  • Initial Attempt (Water): Add a small volume of sterile, deionized water to the lyophilized peptide to achieve the desired final concentration. Vortex vigorously for 30-60 seconds.

  • Sonication: If the peptide remains insoluble, place the vial in a bath sonicator for 3 cycles of 10-15 seconds each, allowing the sample to cool between cycles.[7] Visually inspect for dissolution.

  • pH Adjustment: If still insoluble, calculate the peptide's net charge at pH 7.

    • If the peptide is basic (net positive charge), add 10% acetic acid dropwise until the peptide dissolves.

    • If the peptide is acidic (net negative charge), add 10% ammonium bicarbonate or 0.1 M ammonium hydroxide dropwise until dissolved.[7]

  • Organic Co-solvent: If the peptide is highly hydrophobic and remains insoluble, use a fresh aliquot of lyophilized powder.

    • Add a minimal volume of 100% DMSO, DMF, or acetonitrile to completely dissolve the peptide.

    • While vortexing gently, add the desired aqueous buffer to the dissolved peptide in a dropwise manner.

    • Caution: If the solution becomes cloudy, the peptide's solubility limit in the mixed solvent system has been exceeded.[7] A lower final concentration will be required.

Protocol 2: Mitigating On-Resin Aggregation using a Chaotropic Salt Wash

This protocol is performed during SPPS immediately before a coupling step that is known or suspected to be difficult due to aggregation.

  • Resin Preparation: Following standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin.[5] Agitate or bubble for 15-30 minutes. This step works to disrupt the secondary structures of the aggregated peptide chains.

  • Rinse: Drain the chaotropic salt solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the salt, which can interfere with the subsequent coupling reaction.

  • Coupling: Proceed immediately with your standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 3: Incorporation of a Pseudoproline Dipeptide during SPPS

This protocol replaces a standard amino acid coupling step with a dipeptide coupling step.

  • Sequence Selection: Identify a Ser, Thr, or allo-Thr residue within a region prone to aggregation. The pseudoproline dipeptide will replace this residue and the one preceding it (e.g., Fmoc-Xaa-Thr(Ψ(Me,Me)pro)-OH).[7]

  • Synthesis Step: At the appropriate point in your synthesis, after deprotecting the N-terminus of the growing peptide chain, perform a coupling reaction using the Fmoc-protected pseudoproline dipeptide.

  • Coupling: Use a standard coupling protocol. Due to the nature of the dipeptide, a coupling time of 1-2 hours is recommended.[7] Monitor for completion using a TNBS test.

  • Continuation: After coupling the pseudoproline dipeptide, the synthesis continues as normal, starting with the deprotection of the dipeptide's Fmoc group. The native Xaa-Thr sequence is automatically regenerated during the final TFA cleavage step.[4]

Visualized Workflows and Concepts

Troubleshooting_SPPS_Aggregation start Start SPPS check_agg Signs of Aggregation? (Poor Swelling, Slow Coupling) start->check_agg strategy Implement Anti-Aggregation Strategy check_agg->strategy Yes continue_synthesis Continue Synthesis check_agg->continue_synthesis No mw Use Microwave Heating (60-90°C) strategy->mw Option 1 salt Perform Chaotropic Salt Wash (LiCl) strategy->salt Option 2 pseudo Incorporate Pseudoproline Dipeptide strategy->pseudo Option 3 mw->continue_synthesis salt->continue_synthesis pseudo->continue_synthesis

Caption: Logical workflow for troubleshooting on-resin peptide aggregation during SPPS.

Solubilization_Workflow start Start: Lyophilized Peptide q1 Dissolve in Water/Buffer? start->q1 a1_yes Success: Solution is Clear q1->a1_yes Yes q2 Adjust pH away from pI? q1->q2 No a2_yes Success: Solution is Clear q2->a2_yes Yes q3 Dissolve in Organic (DMSO/DMF) + Dropwise Buffer Addition? q2->q3 No a3_yes Success: Solution is Clear q3->a3_yes Yes q4 Use Denaturant? (GdmCl / Urea) q3->q4 No a4_yes Success: Structure may be lost q4->a4_yes Yes a4_no Insoluble: Resynthesize with modifications q4->a4_no No

Caption: Decision tree for the systematic solubilization of aggregated peptides.

Pseudoproline_Concept cluster_0 Standard Peptide Chains cluster_1 With Pseudoproline Dipeptide p1 ---[Ala]---[Thr]---[Gly]--- p2 ---[Ala]---[Thr]---[Gly]--- agg_node β-Sheet Aggregation (Interchain H-Bonds) p1->agg_node p3 ---[Ala]---[Thr]---[Gly]--- p2->agg_node p3->agg_node pp1 ---[Ala-Thr(ΨPro)]---[Gly]--- pp2 ---[Ala-Thr(ΨPro)]---[Gly]--- disrupt_node Aggregation Disrupted (Steric Kink) pp1->disrupt_node pp3 ---[Ala-Thr(ΨPro)]---[Gly]--- pp2->disrupt_node pp3->disrupt_node

Caption: Pseudoproline dipeptides introduce kinks to disrupt β-sheet formation.

References

Technical Support Center: Purification of Hydrophobic Peptides with Allo-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of hydrophobic peptides containing allo-threonine residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying hydrophobic peptides containing allo-threonine?

A1: The purification of hydrophobic peptides with allo-threonine presents a dual challenge. Firstly, the inherent hydrophobicity of the peptide sequence leads to issues such as aggregation and poor solubility in aqueous solutions, which can result in low yields and difficult handling.[1][2] The presence of threonine itself, with its β-hydroxyl group, can contribute to aggregation through hydrogen bonding, a problem that is particularly pronounced in hydrophobic sequences.[3] Secondly, the incorporation of allo-threonine, a diastereomer of threonine, introduces the challenge of separating the target peptide from potential diastereomeric impurities, such as peptides where threonine was incorporated instead of allo-threonine, or vice-versa.[4] These closely related impurities may have very similar hydrophobicities, making their separation by standard reversed-phase HPLC (RP-HPLC) difficult.[3]

Q2: How does the stereochemistry of allo-threonine compared to threonine affect RP-HPLC separation?

A2: Allo-threonine and threonine are diastereomers, differing in the stereochemistry at the β-carbon (Cβ).[5] This subtle difference in three-dimensional structure can alter the peptide's overall conformation and how it interacts with the stationary phase in RP-HPLC.[4] Even with identical amino acid composition and overall hydrophobicity, diastereomeric peptides can exhibit different retention times.[6] The separation is often influenced by the position of the allo-threonine residue within the peptide sequence and the resulting changes in the peptide's secondary structure (e.g., α-helicity).[4] Optimizing chromatographic conditions, such as the gradient slope and temperature, is crucial for resolving these diastereomers.[4]

Q3: What are the most common impurities found in crude synthetic peptides containing allo-threonine?

A3: Crude peptide mixtures from solid-phase peptide synthesis (SPPS) typically contain a variety of impurities. For peptides containing allo-threonine, these can include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[3]

  • Truncated Sequences: Shorter peptides resulting from premature termination of the synthesis.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on the allo-threonine side chain or other residues.[3]

  • Diastereomeric Impurities: Peptides where L-threonine was incorporated instead of L-allo-threonine (or other stereoisomeric variations). This can occur if the incorrect amino acid derivative was used or if epimerization occurred during synthesis.[7]

  • Side-Reaction Products: Modifications to the allo-threonine residue or other amino acids can occur during synthesis and cleavage.[3]

Q4: What is the recommended starting point for developing a purification method for a hydrophobic peptide with allo-threonine?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification due to its high resolving power.[8] A C18 column is a common initial choice. The purification process generally involves a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA).[8] For highly hydrophobic peptides, initial solubility tests are crucial to find a suitable solvent for sample preparation.[7] Often, a small amount of an organic solvent like DMSO or DMF is needed to dissolve the peptide before dilution with the initial mobile phase.[9]

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide

Problem: The lyophilized crude peptide is difficult to dissolve in the initial mobile phase (e.g., water with 0.1% TFA).

Potential CauseRecommended Solution
High Hydrophobicity Dissolve the peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or isopropanol first. Then, slowly add the aqueous mobile phase A to the desired concentration.[9]
Aggregation Use denaturing agents like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea in the sample solvent if compatible with your subsequent applications.[10] Sonication can also help to break up aggregates.
Inappropriate pH For peptides with a net charge, adjusting the pH of the solvent can improve solubility. For acidic peptides, a slightly basic pH might help, and for basic peptides, a slightly acidic pH is usually better.
Issue 2: Poor Peak Shape (Tailing or Fronting) in RP-HPLC

Problem: The main peptide peak in the chromatogram is asymmetrical, showing significant tailing or fronting.

Potential CauseRecommended Solution
Column Overload Reduce the amount of crude peptide injected onto the column. A typical analytical load is around 1 mg/mL.[3]
Secondary Interactions The hydroxyl group of allo-threonine can interact with residual silanols on silica-based columns. Increasing the column temperature (e.g., to 40-60°C) can minimize these interactions.[9] Using a high-purity silica column can also help.
Inappropriate Sample Solvent Ensure the peptide is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving in a much stronger solvent can cause peak distortion.[3]
Aggregation on the Column Increase the column temperature to disrupt secondary structures.[3] Adding a small percentage of isopropanol to the mobile phase can sometimes improve on-column solubility.[3]
Issue 3: Co-elution of the Target Peptide with Diastereomeric Impurities

Problem: The target peptide containing allo-threonine is not well-resolved from the corresponding threonine-containing impurity.

Potential CauseRecommended Solution
Insufficient Chromatographic Resolution Optimize the RP-HPLC gradient. A shallower gradient (e.g., 0.1% change in organic solvent per minute) will increase the run time but can significantly improve the separation of closely eluting species.[4]
Suboptimal Temperature Vary the column temperature. Sometimes increasing the temperature improves resolution, while in other cases, decreasing it may be more effective. Temperature affects the peptide's conformation and its interaction with the stationary phase.[4]
Inappropriate Stationary Phase If a C18 column does not provide adequate separation, try a less hydrophobic stationary phase like C8 or a phenyl column. The different selectivity might enhance the resolution of diastereomers.[4]
Mobile Phase Modifier Consider using a different ion-pairing agent (e.g., formic acid if compatible with your detection method) or adjusting the pH of the mobile phase. These changes can alter the selectivity of the separation.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO or DMF.

    • Dilute with Mobile Phase A to a concentration of approximately 10-20 mg/mL.[3]

    • Filter the solution through a 0.22 µm syringe filter.[3]

  • HPLC Method:

    • Equilibrate a C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered peptide solution.

    • Run a linear gradient to elute the peptide. A typical starting gradient could be from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide.[3]

    • Monitor the absorbance at 214 nm or 220 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Pooling:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Two-Step Purification for High Purity

For peptides where single-step RP-HPLC does not provide sufficient purity, a two-step approach using different chromatographic methods can be effective.

Step 1: Ion-Exchange Chromatography (IEX)

  • Materials:

    • Partially purified or crude peptide.

    • IEX column (e.g., strong cation exchanger for a basic peptide or strong anion exchanger for an acidic peptide).

    • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

    • Elution Buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0 for anion exchange).

  • Procedure:

    • Equilibrate the IEX column with Equilibration Buffer.

    • Dissolve the peptide in the Equilibration Buffer and load it onto the column.

    • Wash the column with Equilibration Buffer to remove unbound impurities.

    • Elute the bound peptide using a linear salt gradient.

    • Analyze fractions by analytical RP-HPLC to identify those containing the target peptide.[3]

Step 2: Reversed-Phase HPLC (RP-HPLC)

  • Pool the IEX fractions containing the target peptide and purify further using the RP-HPLC protocol described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolve in Organic Solvent crude->dissolve dilute Dilute with Aqueous Phase dissolve->dilute filtrate Filter dilute->filtrate inject Inject on C18 Column filtrate->inject gradient Gradient Elution (ACN/Water/TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: Workflow for the purification of hydrophobic peptides.

troubleshooting_logic cluster_peak_shape Poor Peak Shape? cluster_resolution Co-elution? start Poor HPLC Separation peak_shape_q Tailing or Fronting? start->peak_shape_q resolution_q Diastereomers Not Resolved? start->resolution_q overload Reduce Sample Load peak_shape_q->overload Yes temp Increase Temperature peak_shape_q->temp Yes solvent Change Sample Solvent peak_shape_q->solvent Yes gradient Use Shallower Gradient resolution_q->gradient Yes column Try C8 or Phenyl Column resolution_q->column Yes temp2 Optimize Temperature resolution_q->temp2 Yes

Caption: Troubleshooting logic for HPLC purification issues.

References

improving yield in peptide synthesis with Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-L-allo-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the successful incorporation of this sterically hindered amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Fmoc-L-Thr(tBu)-OH?

This compound is a protected amino acid derivative used in SPPS. It is a diastereomer of the more common L-threonine, meaning it has a different stereochemical arrangement at one of its two chiral centers.[1] This seemingly subtle difference in stereochemistry can influence the conformational properties of the resulting peptide. Both forms are considered sterically hindered due to the β-branched side chain further encumbered by a bulky tert-butyl (tBu) protecting group, which can present challenges during peptide synthesis.[2][3]

Q2: What are the primary challenges associated with the use of this compound in SPPS?

The main challenges are low coupling yields and the potential for side reactions. These issues primarily stem from:

  • Steric Hindrance: The bulky nature of the allo-threonine side chain and its tBu protecting group can physically impede the formation of the peptide bond, leading to incomplete or slow reactions.[2][3]

  • Peptide Aggregation: Sequences containing sterically hindered amino acids like allo-threonine can be prone to forming secondary structures on the resin, which blocks reactive sites and hinders reagent access.[2]

Q3: Which coupling reagents are most effective for incorporating this compound?

Due to the steric hindrance, standard coupling reagents may not be sufficient. More potent activating agents are recommended to achieve high coupling efficiency. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for difficult couplings.

Q4: What are common side reactions observed with this compound and how can they be minimized?

The most common side reactions include:

  • Dehydration: The allo-threonine residue can undergo dehydration to form a dehydrobutyrine (Dhb) derivative, resulting in a mass loss of 18 Da. This can be detected by mass spectrometry. To minimize this, avoid prolonged pre-activation times and high coupling temperatures unless necessary. Using a coupling reagent combination like DIC/Oxyma can also help.[4]

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide. This is sequence-dependent and more likely with certain amino acids in the first two positions.[4]

Troubleshooting Guide

Issue 1: Low Coupling Yield / Incomplete Coupling

Symptom: Kaiser test is positive (blue/purple beads) after the coupling step, indicating the presence of unreacted N-terminal amines. Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (peptide missing the allo-threonine residue).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reagent Activity Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. These are known to be more effective for sterically hindered amino acids.[2][3]
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents to drive the reaction to completion.[2]
Peptide Aggregation Use a solvent known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF. The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can also improve solvation.[5]
Low Reaction Temperature Increasing the coupling temperature to 40-50°C can help overcome the activation energy barrier and disrupt aggregation. This can be achieved with conventional heating or a microwave peptide synthesizer.[5]
Issue 2: Poor Solubility of this compound

Symptom: The this compound fails to dissolve completely in the coupling solvent, or precipitation is observed after adding coupling reagents.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent Switch from DMF to NMP, which is often more effective at solvating protected amino acids. A mixture of DMF/DCM can also be beneficial.[5]
Insufficient Solvent Volume Increase the solvent volume to achieve a concentration typically between 0.2-0.5 M.[5]
Low Temperature Gently warm the solution to aid dissolution, but be cautious of potential side reactions with prolonged heating.[5]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. The following table summarizes representative coupling efficiencies and conditions for various common reagents. While this data is not exclusive to the allo-isomer, it serves as a strong indicator of expected performance.

Coupling ReagentReagent TypeEquivalents (AA:Reagent:Base)Typical Coupling Time (min)Relative Efficiency for Hindered Couplings
HATU/DIPEA Aminium Salt3 : 2.9 : 630 - 60Very High
HBTU/HOBt/DIPEA Aminium Salt3 : 2.9 : 3 : 630 - 60High
PyBOP/DIPEA Phosphonium Salt3 : 3 : 630 - 120High
DIC/OxymaPure Carbodiimide3 : 3 : -60 - 180Moderate to High

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for most sequences containing allo-threonine.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes.[3]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete. If positive (blue/purple beads), consider a second coupling (double coupling).

  • Washing: After a successful coupling, drain the coupling solution and wash the peptide-resin extensively with DMF (5-7 times).

Protocol 2: Final Cleavage and Deprotection
  • N-terminal Fmoc Removal: Ensure the Fmoc group of the final amino acid is removed by following the deprotection protocol (Step 2 of Protocol 1).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Low Yield at allo-Thr Incorporation kaiser_test Perform Kaiser Test after Coupling start->kaiser_test result Kaiser Test Result? kaiser_test->result positive Positive (Blue Beads) Incomplete Coupling result->positive Positive negative Negative (Yellow Beads) Coupling Complete result->negative Negative double_couple Action: Perform Double Coupling positive->double_couple continue_synthesis Continue Synthesis negative->continue_synthesis re_test Re-run Kaiser Test double_couple->re_test re_test->negative Negative potent_reagent Still Positive? Switch to Potent Reagent (e.g., HATU) re_test->potent_reagent Positive aggregation Consider Peptide Aggregation - Use NMP Solvent - Add Chaotropic Salts - Increase Temperature potent_reagent->aggregation

Caption: Troubleshooting workflow for low coupling yield of this compound.

SPPS_Cycle_Workflow start Start: Peptide-Resin (N-term Fmoc protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Add Activated Amino Acid to Resin (Coupling) wash1->coupling activation Prepare Activation Mix: This compound + Coupling Reagent + Base activation->coupling wash2 Wash with DMF coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring end End: Peptide-Resin + 1 residue (N-term Fmoc protected) monitoring->end

Caption: General workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Managing Steric Hindrance of the t-Bu Group in allo-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of the tert-butyl (t-Bu) protecting group on the side chain of allo-threonine during chemical synthesis.

Troubleshooting Guides

Issue 1: Low Coupling Yield of Fmoc-allo-Thr(tBu)-OH

Primary Cause: The bulky t-Bu group on the allo-threonine side chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This is a common issue encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Steps:

  • Optimize Coupling Reagents: For sterically hindered amino acids like O-tert-butyl-allo-threonine, standard coupling reagents may be inefficient. It is recommended to use more potent activating reagents.[1]

    • Recommendation: Switch to a uronium/aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[1][2][3] These reagents are known to accelerate coupling reactions and are particularly effective for hindered couplings.[2][3]

  • Increase Reaction Time and Equivalents: To drive the reaction to completion, increasing the coupling time and the equivalents of the protected amino acid and coupling reagent can be beneficial.

    • Recommendation: Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings. Increase the equivalents of Fmoc-allo-Thr(tBu)-OH and the coupling reagent to 3-5 equivalents relative to the resin loading.[4]

  • Elevate Reaction Temperature: A moderate increase in temperature can enhance the reaction kinetics.

    • Caution: Monitor the reaction closely as elevated temperatures can increase the risk of racemization.[1] A temperature of around 40-50 °C is a reasonable starting point for optimization.

  • Solvent Selection: The choice of solvent can impact resin swelling and peptide aggregation, which in turn affects coupling efficiency.[1]

    • Recommendation: Ensure adequate resin swelling by using high-quality N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] For sequences prone to aggregation, a mixture of DMF and dichloromethane (DCM) or the use of NMP can be advantageous.

Issue 2: Racemization during Coupling

Primary Cause: The activation of the carboxylic acid of the incoming amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially with sterically hindered residues and under basic conditions.

Troubleshooting Steps:

  • Choice of Base: The base used during coupling plays a critical role in the rate of racemization.

    • Recommendation: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] Avoid stronger, less hindered bases like triethylamine.

  • Use of Additives: Certain additives can suppress racemization by minimizing the lifetime of the oxazolone intermediate.

    • Recommendation: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into the coupling cocktail.[2] For particularly challenging couplings, 7-aza-1-hydroxybenzotriazole (HOAt) can be more effective in suppressing racemization.[2]

  • Low Temperature Coupling: Performing the coupling reaction at a lower temperature can significantly reduce the rate of racemization.

    • Recommendation: For racemization-prone couplings, conduct the reaction at 0 °C.[5] For the solid-phase synthesis of a trifluoromethyl-threonine analog, racemization-free conditions were achieved using DIC/HOBt as the coupling reagent at 0 °C for 20 hours.[5]

Issue 3: Incomplete Deprotection of the t-Bu Group

Primary Cause: The t-Bu group is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA). Incomplete cleavage can occur due to insufficient reaction time or a suboptimal cleavage cocktail.

Troubleshooting Steps:

  • Optimize Cleavage Cocktail: The composition of the cleavage cocktail is critical for efficient deprotection and for preventing side reactions.

    • Recommendation: A standard cleavage cocktail for t-Bu deprotection is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[4] TIS acts as a scavenger to trap the released tert-butyl cations.[6]

  • Extend Cleavage Time: For peptides containing multiple t-Bu protected residues or for those that are sterically hindered, a longer cleavage time may be necessary.

    • Recommendation: Extend the cleavage reaction time to 2-4 hours at room temperature.[6]

  • Use of Scavengers: The tert-butyl cation generated during deprotection can alkylate sensitive residues such as tryptophan and methionine.

    • Recommendation: Always include scavengers in the cleavage cocktail.[6][7] Common scavengers include TIS, 1,2-ethanedithiol (EDT), and thioanisole.[6] The choice of scavenger depends on the amino acid composition of the peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the t-Bu group a common choice for protecting the side chain of threonine in Fmoc-based SPPS?

A1: The tert-butyl (tBu) ether is a widely used protecting group for the hydroxyl side chain of threonine in Fmoc-based solid-phase peptide synthesis (SPPS) for several key reasons:

  • Orthogonality to Fmoc: The tBu group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc protecting group.[8][9] This orthogonality is crucial for the stepwise assembly of the peptide chain.

  • Acid Lability: The tBu group is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used to cleave the completed peptide from most standard resins (e.g., Wang, Rink Amide).[4][8] This allows for simultaneous side-chain deprotection and resin cleavage in a single step.

  • Prevention of O-acylation: The tBu group effectively prevents the undesired acylation of the threonine hydroxyl group during the coupling steps, which would otherwise lead to the formation of side products.[4][10]

Q2: What are the main side reactions associated with the use of the t-Bu group on allo-threonine?

A2: The primary side reaction occurs during the final deprotection step. The cleavage of the t-Bu group generates a stable tert-butyl cation. This electrophilic species can then react with nucleophilic amino acid side chains in the peptide, leading to their modification. The most susceptible residues are:

  • Tryptophan: Alkylation of the indole ring.

  • Methionine: Sulfonium salt formation.

  • Cysteine: Thioether formation. To prevent these side reactions, it is essential to include "scavengers" in the TFA cleavage cocktail.[6][7] These are molecules that are more nucleophilic than the amino acid side chains and will preferentially react with and "scavenge" the tert-butyl cations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).[6]

Q3: Are there alternative protecting groups for the allo-threonine side chain, and when should I consider using them?

A3: Yes, there are several alternatives to the t-Bu group for protecting the hydroxyl function of allo-threonine. The choice of protecting group depends on the overall synthetic strategy, particularly if selective deprotection or different cleavage conditions are required.

  • Trityl (Trt): The trityl group is more acid-labile than the t-Bu group and can be removed under milder acidic conditions (e.g., 1-5% TFA in DCM).[4][8] This allows for the selective deprotection of the allo-threonine side chain while other t-Bu protected residues remain intact, which is useful for on-resin modifications like cyclization or phosphorylation.

  • Benzyl (Bzl): The benzyl ether is commonly used in Boc-based SPPS.[8] It is stable to the acidic conditions used for Boc deprotection (TFA) and is typically removed by strong acids like hydrogen fluoride (HF) or by catalytic hydrogenolysis.[10]

Data Presentation

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Coupling Involving O-tert-Butyl-allo-Threonine

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative Efficiency for Hindered CouplingsNotes
DIC/HOBtHOBtDIPEA4-24 hModerateA classic combination, but can be slow for hindered residues. Low temperature (0 °C) can be used to minimize racemization.[5]
HBTUHOBtDIPEA1-2 hHighA widely used and efficient coupling reagent.[4]
HATUHOAtDIPEA30-60 minVery HighGenerally considered one of the most effective coupling reagents for sterically hindered amino acids due to the reactivity of the HOAt active ester.[2][3]
HCTUHOBtDIPEA30-60 minVery HighSimilar in efficacy to HATU, but can be a more cost-effective option.
COMUNoneDIPEA20-45 minVery HighA newer generation coupling reagent with high efficiency and a favorable safety profile as it does not release benzotriazole byproducts.[2]

Disclaimer: The typical coupling times and efficiencies are approximate and can vary depending on the specific peptide sequence, solid support, and reaction conditions.

Experimental Protocols

Protocol 1: Coupling of Fmoc-allo-Thr(tBu)-OH using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation of Fmoc-allo-Thr(tBu)-OH: In a separate vessel, dissolve Fmoc-allo-Thr(tBu)-OH (3-5 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered coupling, the reaction time may be extended to 4 hours or overnight if a monitoring test (e.g., Kaiser test) indicates an incomplete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Cleavage and Deprotection of a Peptide Containing allo-Thr(tBu)
  • Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (5 times) and dry it under vacuum for at least 1 hour.

  • Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). If the peptide contains tryptophan, add 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Fmoc-allo-Thr(tBu)-OH deprotection->coupling wash Wash coupling->wash repeat Repeat for Next Amino Acid wash->repeat repeat->deprotection No end_synthesis Completed Peptide-Resin repeat->end_synthesis Yes cleavage Cleavage from Resin & t-Bu Deprotection (TFA/Scavengers) end_synthesis->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification final_product Pure Peptide purification->final_product

Caption: Experimental workflow for the synthesis of a peptide containing O-tert-butyl-allo-threonine.

troubleshooting_logic cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_solvents Solvent & Resin start Low Coupling Yield with Fmoc-allo-Thr(tBu)-OH coupling_reagent Use Potent Coupling Reagent (HATU, HCTU, COMU) start->coupling_reagent Primary Action time Increase Coupling Time (2-4h or overnight) start->time Secondary Action solvent Ensure Proper Resin Swelling (DMF, NMP) start->solvent Tertiary Action base Use Hindered Base (DIPEA, NMM) coupling_reagent->base additive Add Racemization Suppressant (HOBt, Oxyma, HOAt) base->additive end Improved Coupling Yield additive->end equivalents Increase Equivalents (3-5 eq.) time->equivalents temperature Slightly Increase Temperature (e.g., 40°C) equivalents->temperature temperature->end aggregation Use Aggregation-Disrupting Solvents (NMP, DMF/DCM) solvent->aggregation aggregation->end

Caption: Troubleshooting logic for low coupling yields of Fmoc-allo-Thr(tBu)-OH.

References

Technical Support Center: Chiral Stability of Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs regarding the chiral stability of Fmoc-L-allo-Thr(tBu)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the chiral stability of this compound during peptide synthesis?

A1: The primary concern is epimerization, which is the change in the stereochemical configuration at the α-carbon of the amino acid.[1] For this compound, this would result in the formation of its diastereomer, Fmoc-D-Thr(tBu)-OH. This can lead to the synthesis of a peptide with altered three-dimensional structure, which may have reduced or completely different biological activity and can be difficult to separate from the desired peptide.[2]

Q2: What are the main mechanisms that can lead to epimerization during the coupling of this compound?

A2: There are two primary mechanisms for epimerization in peptide synthesis. The most common is through the formation of an oxazol-5(4H)-one intermediate from the activated amino acid. The second mechanism involves the direct abstraction of the α-proton by a base, leading to an anionic intermediate that can be re-protonated to form either stereoisomer.

Q3: Which factors in the coupling protocol have the most significant impact on the chiral stability of this compound?

A3: Several factors can influence the rate of epimerization:

  • Coupling Reagents: Carbodiimide-based reagents like DIC, when used without additives, and some uronium/aminium-based reagents can increase the risk of racemization.[3]

  • Base: The type and concentration of the base used are critical. Strong, non-sterically hindered bases can promote epimerization.[4]

  • Activation Time: Prolonged pre-activation of the amino acid before adding it to the resin increases the opportunity for oxazolone formation.

  • Temperature: Higher coupling temperatures can accelerate the rate of epimerization.[5]

Q4: Are threonine derivatives particularly prone to epimerization?

A4: While any amino acid (except glycine) can racemize, studies on glycosylated amino acids have shown that threonine derivatives are significantly less prone to epimerization than their serine counterparts.[6][7] However, under forcing conditions, threonine derivatives may undergo a different side reaction, β-elimination, which leads to the formation of a dehydroamino acid.[6]

Q5: How can I minimize the risk of epimerization when coupling this compound?

A5: To maintain the chiral integrity of this compound, consider the following strategies:

  • Use Racemization-Suppressing Additives: Always use carbodiimide reagents (e.g., DIC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8]

  • Choose the Right Base: Opt for a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM). In cases with a high risk of racemization, the use of sym-collidine is recommended.[3]

  • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation.

  • Control the Temperature: Perform couplings at room temperature unless a higher temperature is necessary for a particularly difficult coupling, and even then, proceed with caution.[5]

Troubleshooting Guide

Problem: I suspect epimerization of the this compound residue in my peptide, what should I do?

Follow this stepwise guide to troubleshoot the issue:

  • Confirmation of Epimerization: The first step is to analytically confirm the presence of the diastereomeric peptide. This is typically done by hydrolyzing the peptide and analyzing the amino acid composition using a chiral analytical method.

  • Review Your Protocol: Carefully examine the coupling protocol you used for the this compound residue. Pay close attention to the coupling reagents, base, activation time, and temperature.

  • Optimize Coupling Conditions: Based on your review, implement changes to your protocol for future syntheses. Refer to the quantitative data table below for guidance on selecting a coupling system with a lower risk of epimerization.

  • Consider Alternative Strategies: For particularly challenging sequences, you may need to consider alternative strategies such as double coupling with fresh reagents or using a more potent coupling reagent known for low racemization, such as HATU with a hindered base.[9]

Quantitative Data on Racemization

While specific quantitative data for this compound is limited, the following table provides a comparative overview of the extent of racemization observed for other amino acids prone to this side reaction under various coupling conditions. This data can guide the selection of reagents to minimize epimerization.

Amino Acid DerivativeCoupling Reagent/AdditiveBase% D-Isomer (Epimerization)Reference
Fmoc-L-Ser(tBu)-OHHATUNMMSignificant Epimerization[10]
Fmoc-L-Cys(Trt)-OHDIC / Oxyma-Negligible[10]
Fmoc-L-His(Trt)-OHDIC / Oxyma-~1.8%[10]
Glycosylated Threonine derivativesVarious-Negligible (≤1.5%)[6]
Glycosylated Serine derivativesHATU/DIEADIEAHigh (~70%)[6]

Experimental Protocols

Protocol: Chiral Analysis of Peptides by HPLC after Acid Hydrolysis

This protocol describes a general method for determining the enantiomeric purity of amino acids within a synthetic peptide.

1. Peptide Hydrolysis:

  • Weigh approximately 1 mg of the purified, dried peptide into a hydrolysis tube.

  • Add 500 µL of 6 M HCl. For enhanced accuracy in distinguishing hydrolysis-induced racemization from synthesis-induced epimerization, it is recommended to use deuterated acid (6 M DCl in D₂O).[1][11]

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat at 110°C for 24 hours.

  • After hydrolysis, cool the tube, break the seal, and evaporate the acid to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Re-dissolve the amino acid hydrolysate in 0.1 M HCl or a suitable buffer for HPLC analysis.

2. Chiral HPLC Analysis:

  • Method: Direct analysis of underivatized amino acids on a chiral stationary phase (CSP) is a common approach.[12]

  • Column: A macrocyclic glycopeptide-based column (e.g., teicoplanin-based) is often effective for the separation of underivatized amino acid enantiomers.[13]

  • Mobile Phase: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., ethanol or acetonitrile). The exact composition and pH will need to be optimized for the specific amino acids being analyzed.[13]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is standard for amino acids.

  • Sample Preparation: Dilute the re-dissolved hydrolysate to a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.[12]

  • Injection and Analysis: Inject the sample onto the HPLC system. The D- and L-enantiomers will have different retention times.

  • Quantification: Integrate the peak areas for the D- and L-enantiomers of threonine. Calculate the percentage of the D-isomer to determine the extent of epimerization.

Visualizations

G Factors Influencing Chiral Stability of this compound Coupling Reagent Coupling Reagent Epimerization Risk Epimerization Risk Coupling Reagent->Epimerization Risk Base Base Base->Epimerization Risk Additives Additives Additives->Epimerization Risk Solvent Solvent Temperature Temperature Temperature->Epimerization Risk Activation Time Activation Time Activation Time->Epimerization Risk Amino Acid Side Chain Amino Acid Side Chain Amino Acid Side Chain->Epimerization Risk Protecting Groups Protecting Groups

Caption: Key factors that can influence the chiral stability of this compound.

G Troubleshooting Workflow for Epimerization Start Start Suspected Epimerization Suspected Epimerization Start->Suspected Epimerization Chiral Analysis Perform Chiral Analysis (e.g., HPLC on Hydrolysate) Suspected Epimerization->Chiral Analysis Epimerization Confirmed? Epimerization Confirmed? Chiral Analysis->Epimerization Confirmed? Review Protocol Review Coupling Protocol: - Reagents - Base - Temperature - Activation Time Epimerization Confirmed?->Review Protocol Yes End End Epimerization Confirmed?->End No Optimize Protocol Optimize Coupling Conditions: - Add Oxyma/HOBt - Use Hindered/Weaker Base - Reduce Temperature - Minimize Activation Time Review Protocol->Optimize Protocol Re-synthesize Peptide Re-synthesize Peptide with Optimized Protocol Optimize Protocol->Re-synthesize Peptide Re-synthesize Peptide->End

Caption: A stepwise workflow for troubleshooting suspected epimerization.

References

Validation & Comparative

The Diastereomeric Difference: A Comparative Guide to the Biological Activity of allo-Threonine vs. Threonine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle yet significant variation in the stereochemistry of amino acid residues can profoundly influence the therapeutic potential of peptide-based candidates. This guide provides a comprehensive comparison of the biological activities of peptides containing the non-proteinogenic amino acid allo-threonine versus their counterparts with the canonical L-threonine. By examining the available experimental data, this document aims to illuminate the impact of this diastereomeric substitution on peptide efficacy, stability, and receptor interaction.

The incorporation of non-standard amino acids is a key strategy in modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor stability and rapid degradation. While the use of D-amino acids to enhance proteolytic resistance is well-established, the biological consequences of incorporating diastereomers like allo-threonine are less commonly explored. Allo-threonine, a diastereomer of threonine, differs in the stereochemical configuration at the β-carbon, a seemingly minor alteration that can lead to significant changes in the peptide's three-dimensional structure and, consequently, its biological function.

Quantitative Comparison of Biological Activity

Direct, head-to-head comparative studies of allo-threonine and threonine-containing peptides are not abundant in publicly available literature. However, insights can be gleaned from structure-activity relationship (SAR) studies of complex natural products that contain allo-threonine. One such example is the potent cyclic depsipeptide antibiotic, katanosin B (also known as lysobactin).

Katanosin B contains an allo-threonine residue and exhibits strong antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis through high-affinity binding to Lipid II, a crucial precursor in the peptidoglycan assembly pathway.[3][4]

While a direct substitution of allo-threonine with threonine in katanosin B has not been reported, a study on a lysobactin analog provides some quantitative insight into the importance of the specific stereochemistry of the amino acid residues. In this study, the replacement of threo-phenylserine with threonine in an analog of lysobactin resulted in a significant 32-fold decrease in its minimum inhibitory concentration (MIC) against Bacillus subtilis (from 0.06 µg/mL for the parent compound to 2 µg/mL for the analog).[1] This highlights the sensitivity of the biological activity of this peptide to stereochemical changes in its constituent amino acids.

Based on general principles of peptide chemistry and the limited available data, a hypothetical comparison of the potential effects of substituting threonine with allo-threonine in a bioactive peptide is presented below. It is crucial to note that these are expected trends and the actual effects are highly dependent on the specific peptide sequence and its biological target.

Biological ParameterThreonine-Containing Peptideallo-Threonine-Containing PeptideRationale for Expected Difference
Receptor Binding Affinity (Kd) BaselinePotentially Altered (Higher or Lower)The change in stereochemistry at the β-carbon of the threonine residue can alter the peptide's local conformation. This may lead to either improved or diminished interaction with the binding pocket of the target receptor, depending on the specific steric and hydrogen-bonding requirements of the receptor.
Biological Efficacy (e.g., IC50, MIC) BaselinePotentially Altered (Higher or Lower)Efficacy is directly linked to receptor binding and subsequent signal transduction. Any alteration in binding affinity is likely to translate into a change in the peptide's potency. For antimicrobial peptides like katanosin B, this would be reflected in the Minimum Inhibitory Concentration (MIC).
Proteolytic Stability (t½ in serum) BaselinePotentially IncreasedProteolytic enzymes are highly specific to the stereochemistry of their substrates. The introduction of a non-canonical amino acid like allo-threonine may hinder recognition and cleavage by proteases, leading to an extended plasma half-life.

Experimental Protocols

To empirically determine the differences in biological activity between allo-threonine and threonine-containing peptides, a series of well-defined experiments are necessary. The following are detailed methodologies for key assays that would be employed in such a comparative study.

Peptide Synthesis

Both the threonine-containing and allo-threonine-containing peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Materials:

    • Fmoc-L-Thr(tBu)-OH (for the threonine peptide)

    • Fmoc-L-allo-Thr(tBu)-OH (for the allo-threonine peptide)

    • Rink Amide resin (or other suitable solid support)

    • Coupling reagents (e.g., HBTU, HATU)

    • Base (e.g., DIPEA)

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Cleavage cocktail (e.g., TFA/TIS/H2O)

    • Solvents (DMF, DCM)

    • HPLC for purification

    • Mass spectrometer for characterization

  • Protocol:

    • Swell the resin in DMF.

    • Perform the first amino acid coupling to the resin.

    • Carry out iterative cycles of Fmoc deprotection and amino acid coupling for the entire peptide sequence.

    • Once the synthesis is complete, wash the resin thoroughly.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using preparative reverse-phase HPLC.

    • Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • Synthesized peptides (allo-threonine and threonine versions)

    • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

    • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Protocol:

    • Prepare a stock solution of each peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of each peptide in the 96-well plates using MHB.

    • Prepare an inoculum of the target bacteria and adjust its concentration to a standard density (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.

Proteolytic Stability Assay

This assay measures the degradation of the peptides over time in the presence of serum or specific proteases.

  • Materials:

    • Synthesized peptides

    • Human or animal serum (e.g., fetal bovine serum)

    • Phosphate-buffered saline (PBS)

    • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

    • HPLC system with a C18 column

    • Mass spectrometer

  • Protocol:

    • Incubate a known concentration of each peptide with a defined percentage of serum (e.g., 50%) in PBS at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

    • Centrifuge the samples to precipitate serum proteins.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of each peptide.

Visualizing the Concepts

To better illustrate the underlying principles and experimental workflows, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis cluster_assays Biological Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec Analysis Purification->Characterization MIC Antimicrobial Assay (MIC) Characterization->MIC Stability Proteolytic Stability Assay Characterization->Stability

Fig. 1: Experimental workflow for comparing allo-threonine and threonine peptides.

G Peptide Antimicrobial Peptide (e.g., Katanosin B) Binding Binding Peptide->Binding LipidII Lipid II Precursor LipidII->Binding Inhibition Inhibition of Peptidoglycan Synthesis Binding->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Fig. 2: Signaling pathway of Katanosin B, an allo-threonine-containing antibiotic.

Conclusion

The substitution of threonine with its diastereomer, allo-threonine, represents a subtle yet potentially powerful strategy in peptide drug design. While direct comparative data remains scarce, the available information on allo-threonine-containing natural products like katanosin B suggests that this modification can be critical for high-potency biological activity. The altered stereochemistry at the β-carbon can influence the peptide's conformation, which in turn can affect its binding to biological targets and its susceptibility to enzymatic degradation.

For researchers and drug developers, the key takeaway is that the exploration of diastereomeric substitutions, such as allo-threonine for threonine, should be considered as a valuable tool in the optimization of peptide therapeutics. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of such modifications, enabling a data-driven approach to the design of more effective and stable peptide-based drugs. Further research into the direct comparison of allo-threonine and threonine-containing peptide analogs is warranted to fully elucidate the therapeutic potential of this unique stereochemical modification.

References

A Comparative Guide to the Structural Analysis of Peptides with L-allo-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural amino acids with their stereoisomers is a powerful strategy in peptide and protein engineering, offering a means to modulate structure, stability, and biological activity. L-allo-threonine, a diastereomer of the proteinogenic L-threonine, provides a unique tool for fine-tuning peptide conformations. This guide offers an objective comparison of the structural impact of incorporating L-allo-threonine into a peptide backbone in place of L-threonine, supported by established experimental methodologies.

The core difference between L-threonine (2S, 3R) and L-allo-threonine (2S, 3S) lies in the stereochemistry at the β-carbon. This seemingly subtle change can introduce significant steric and conformational constraints, altering the peptide's three-dimensional structure and, consequently, its interaction with biological targets.

Quantitative Structural Comparison: L-Threonine vs. L-allo-Threonine Peptides

The incorporation of L-allo-threonine in place of L-threonine can lead to measurable changes in the peptide's structural parameters. The following table provides an illustrative comparison of expected data from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy for a model peptide.

ParameterPeptide with L-ThreoninePeptide with L-allo-ThreonineRationale for Difference
NMR Spectroscopy
1H Chemical Shift (Hα)~4.2 ppmShifted from L-Thr valueThe change in stereochemistry at the Cβ alters the local electronic environment of the Cα proton.
1H Chemical Shift (Hβ)~4.1 ppmShifted from L-Thr valueThe different spatial arrangement of the methyl and hydroxyl groups directly impacts the chemical environment of the Cβ proton.
3J(Hα-Hβ) Coupling Constant~4-6 Hz~7-9 HzThe Karplus relationship correlates this coupling constant to the dihedral angle. A change in the preferred side-chain rotamer distribution due to steric hindrance from the allo-conformation will alter this value.
Circular Dichroism (CD) Spectroscopy
Molar Ellipticity at 222 nm ([θ]222)Dependent on secondary structure (e.g., ~ -30,000 deg·cm2·dmol-1 for helical)Altered valueThe change in local conformation can disrupt or promote secondary structures like α-helices or β-sheets, leading to a change in the CD signal.
Molar Ellipticity at 208 nm ([θ]208)Dependent on secondary structureAltered valueSimilar to the signal at 222 nm, this is indicative of changes in the peptide's secondary structure.

Note: The values presented in this table are illustrative and will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of L-threonine and L-allo-threonine containing peptides.

Peptide Synthesis and Purification

1. Solid-Phase Peptide Synthesis (SPPS): Peptides can be synthesized using a microwave-assisted or manual synthesizer following the Fmoc/tBu strategy.[1]

  • Resin: Rink-amide resin for C-terminal amide peptides or Wang resin for C-terminal acid peptides.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-L-Thr(tBu)-OH and Fmoc-L-allo-Thr(tBu)-OH, are used.

  • Coupling: Fmoc-protected amino acid (1.5 equiv), HBTU (1.5 equiv), HOBt (1.5 equiv), and DIEA (2 equiv) are dissolved in DMF and added to the resin-bound peptide. The reaction is typically carried out for 5 minutes under microwave irradiation and repeated.[1]

  • Fmoc-Deprotection: The resin is treated with 20% piperidine in NMP twice for 30 minutes under microwave irradiation.[1]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/H₂O/phenol/triisopropylsilane 8.5/0.5/0.5/0.5) for 3 hours.[2]

  • Precipitation: The cleaved peptide is precipitated in ice-cold diethyl ether.

2. Peptide Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Column: A semi-preparative C8 or C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes, is used to elute the peptide. The optimal gradient will depend on the peptide's hydrophobicity.

  • Detection: The peptide is detected by monitoring absorbance at 214 nm or 220 nm.

  • Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain a white powder.

Structural Analysis Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the three-dimensional structure of peptides in solution.

  • Sample Preparation: The lyophilized peptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a concentration of approximately 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field spectrometer (e.g., 600 MHz or higher).

    • 1D 1H: To assess overall sample quality and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 3J(Hα-Hβ) Coupling Constants: Measured from high-resolution 1D or 2D spectra to determine dihedral angle restraints.

  • Data Analysis:

    • Resonance assignment of all protons using TOCSY and NOESY spectra.

    • Integration of NOESY cross-peaks to generate distance restraints.

    • Calculation of dihedral angle restraints from coupling constants.

    • Structure calculation using software like CYANA or XPLOR-NIH.

2. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content of a peptide.

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Data Acquisition:

    • Spectra are recorded on a CD spectrometer from 190 to 260 nm in a 1 mm pathlength quartz cuvette.

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

    • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectrum.

  • Data Analysis:

    • The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]).

    • The resulting spectrum is analyzed for characteristic secondary structure signals: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm; β-sheets show a negative band at ~218 nm and a positive band at ~195 nm.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation peptide_synthesis Solid-Phase Peptide Synthesis (L-Thr and L-allo-Thr analogs) purification RP-HPLC Purification peptide_synthesis->purification verification Mass Spectrometry Verification purification->verification nmr_analysis NMR Spectroscopy (1D, TOCSY, NOESY) verification->nmr_analysis cd_analysis Circular Dichroism Spectroscopy verification->cd_analysis nmr_data Resonance Assignment, Distance & Dihedral Restraints nmr_analysis->nmr_data cd_data Secondary Structure Estimation cd_analysis->cd_data structure_calc 3D Structure Calculation & Comparison nmr_data->structure_calc cd_data->structure_calc G cluster_peptide Peptide Ligands cluster_receptor Cellular Receptor cluster_signaling Downstream Signaling peptide_thr L-Threonine Peptide (Native Conformation) receptor Receptor Binding Site peptide_thr->receptor High Affinity Binding peptide_allo_thr L-allo-Threonine Peptide (Altered Conformation) peptide_allo_thr->receptor Low Affinity Binding (Steric Hindrance) signaling_on Signal Transduction (Activated) receptor->signaling_on signaling_off No/Weak Signal receptor->signaling_off

References

Distinguishing Diastereomers: A Comparative Guide to Mass Spectrometry Analysis of allo-Threonine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with peptides, the presence of diastereomers, such as those containing allo-threonine alongside the canonical threonine, presents a significant analytical challenge. As stereoisomers, they possess identical mass and elemental composition, rendering them indistinguishable by conventional mass spectrometry. This guide provides a comprehensive comparison of mass spectrometric and chromatographic techniques for the successful analysis of allo-threonine containing peptides, supported by experimental data and detailed protocols to aid in methodological implementation.

At a Glance: Performance Comparison of Analytical Techniques

The effective analysis of allo-threonine containing peptides hinges on the strategic combination of chromatographic separation and mass spectrometric fragmentation. The following table summarizes the performance of key techniques based on reported experimental data for diastereomeric peptides.

TechniquePrincipleSeparation EfficiencyFragmentation InformationKey AdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Moderate to HighN/AWidely available, robust, good for general peptide separation.May not fully resolve all diastereomers, retention time can be sensitive to experimental conditions.[1]
Chiral Chromatography Enantioselective interactions with a chiral stationary phase.HighN/ADirect separation of enantiomers and diastereomers.Requires specialized and often expensive columns.
Ultra-High-Performance Liquid Chromatography (UHPLC) Utilizes smaller particle sizes for higher resolution and faster separations.Very HighN/ASuperior resolution and speed compared to conventional HPLC.[2]Requires specialized high-pressure equipment.
Collision-Induced Dissociation (CID) Fragmentation of precursor ions through collisions with an inert gas.N/AProvides backbone cleavage information (b- and y-ions).Well-established, widely available on most mass spectrometers.Can result in the loss of labile modifications and may not produce sufficient diagnostic fragments for diastereomer differentiation.[3]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID performed in a separate collision cell.N/AGenerates high-resolution fragment ions, including low-mass diagnostic ions.Produces richer fragmentation spectra than CID, aiding in isomer differentiation.[3][4]Can still lead to the loss of some labile modifications.
Electron Transfer Dissociation (ETD) Fragmentation initiated by transferring an electron to a multiply charged precursor ion.N/ACleaves the peptide backbone at the N-Cα bond, preserving labile modifications.Excellent for sequencing and localizing modifications, can provide unique fragmentation patterns for diastereomers.[3][4][5]Generally more effective for peptides with higher charge states.[4]
Ion Mobility Spectrometry (IMS) Separation of ions in the gas phase based on their size, shape, and charge.Moderate to HighN/AProvides an additional dimension of separation, can resolve some co-eluting diastereomers.Resolution may not be sufficient for all diastereomeric pairs.

In-Depth Analysis: Fragmentation Techniques Compared

The choice of fragmentation technique is critical for distinguishing between threonine and allo-threonine containing peptides. While chromatographic separation is the primary method for resolving these diastereomers, the fragmentation pattern in MS/MS provides crucial confirmatory data.

Fragmentation MethodKey Differentiating Features for DiastereomersRecommended For
CID Subtle differences in the relative abundances of b- and y-ions. The stereochemistry can influence fragmentation pathways, leading to reproducible but often minor variations in the MS/MS spectrum.Initial screening and when used in conjunction with high-resolution chromatography.
HCD More pronounced differences in fragment ion intensities compared to CID. The higher energy can amplify the subtle stereochemical effects on fragmentation, particularly in the low-mass region which may reveal diagnostic ions. For the analogous case of threonine vs. isothreonine, the relative intensity of the bn-product ion was found to be a distinctive feature.[6]Unambiguous discrimination when combined with retention time data. HCD has been shown to provide more peptide identifications than CID and ETD for doubly charged peptides.[4]
ETD Generation of c- and z-type fragment ions provides complementary information to CID/HCD. The preservation of the amino acid side chains and any modifications is a key advantage. Chiral recognition can be more distinct in ETD compared to collision-based methods.Peptides with labile post-translational modifications and for obtaining orthogonal fragmentation data to increase confidence in identification. ETD generally performs better for peptides with charge states higher than +2.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting these techniques. Below are representative protocols for the analysis of allo-threonine containing peptides.

Sample Preparation: Solid-Phase Peptide Synthesis (SPPS) of Diastereomeric Peptides

A protocol for synthesizing isotope-labeled peptide standards is crucial for spiking experiments to confirm the identity of endogenous peptides.[6]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-L-Thr-OH or Fmoc-L-allo-Thr-OH) to the resin using a coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIEA) in DMF. The reaction is typically complete in 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail. For peptides without cysteine, a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6] The reaction is typically carried out for 2-3 hours.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide using reversed-phase HPLC.

LC-MS/MS Analysis of Diastereomeric Peptides

This protocol outlines a typical setup for separating and analyzing threonine and allo-threonine containing peptides.

  • Liquid Chromatography System: A high-performance liquid chromatography system capable of generating reproducible gradients at low flow rates (e.g., an UltiMate 3000 RSLCnano system).[7]

  • Column: A reversed-phase column with high resolving power (e.g., a C18 column, 2.1 mm internal diameter, 1.7 µm particle size). For enhanced separation of diastereomers, a chiral column can be employed.

  • Mobile Phases:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient for separating peptide diastereomers is as follows:

    • 0-5 min: 2% B

    • 5-65 min: 2-40% B

    • 65-70 min: 40-90% B

    • 70-75 min: 90% B

    • 75-80 min: 90-2% B

    • 80-90 min: 2% B

  • Flow Rate: 300 nL/min.[6]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Q Exactive HF Hybrid Quadrupole-Orbitrap).[7]

  • Ionization Mode: Positive electrospray ionization (ESI).

  • MS1 Settings:

    • Resolution: 60,000

    • AGC target: 3e6

    • Maximum IT: 50 ms

  • MS2 Settings (Data-Dependent Acquisition):

    • Fragmentation: HCD (or CID/ETD for comparison).

    • Resolution: 15,000

    • AGC target: 1e5

    • Maximum IT: 100 ms

    • Normalized Collision Energy (NCE): 28 (this may need to be optimized for the specific peptide).

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) illustrate the key workflows and relationships in the analysis of allo-threonine containing peptides.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis (Thr and allo-Thr) Purification HPLC Purification Peptide_Synthesis->Purification LC_Separation Chromatographic Separation (e.g., RP-HPLC) Purification->LC_Separation Mass_Spectrometer Mass Spectrometer LC_Separation->Mass_Spectrometer Elution Fragmentation Fragmentation (CID, HCD, or ETD) Mass_Spectrometer->Fragmentation MS/MS Data_Analysis Data Analysis Fragmentation->Data_Analysis

Caption: A generalized workflow for the analysis of synthetic allo-threonine containing peptides.

Fragmentation_Comparison cluster_cid_hcd Collision-Based Fragmentation cluster_etd Electron-Based Fragmentation Precursor_Ion Precursor Ion [M+nH]n+ CID CID Precursor_Ion->CID HCD HCD Precursor_Ion->HCD ETD ETD Precursor_Ion->ETD b_y_ions b- and y-ions CID->b_y_ions HCD->b_y_ions c_z_ions c- and z-ions ETD->c_z_ions Separation_Principle Peptide_Mixture Peptide Mixture (Thr + allo-Thr) Chromatographic_Column Chromatographic Column Peptide_Mixture->Chromatographic_Column Separated_Peptides Separated Peptides Chromatographic_Column->Separated_Peptides Differential Retention

References

Navigating Stereochemistry: A Comparative Guide to the NMR Spectroscopy of Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chiral building blocks is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of Fmoc-L-allo-Thr(tBu)-OH, a non-canonical amino acid derivative crucial in peptide synthesis. We present a detailed examination of its expected NMR signature in comparison to its common diastereomer, Fmoc-L-Thr(tBu)-OH, supported by established experimental protocols.

The "allo" configuration in this compound signifies a specific stereochemistry at the β-carbon (C3), which differentiates it from the more common L-threonine. This subtle difference can significantly influence the conformational properties of peptides into which it is incorporated. NMR spectroscopy is the most powerful tool for elucidating these structural nuances. While specific, publicly available spectra for this compound are not readily accessible, this guide compiles expected chemical shifts based on data from structurally related compounds and general principles of NMR spectroscopy.

Comparative NMR Data Analysis

The primary distinction in the ¹H NMR spectra of this compound and Fmoc-L-Thr(tBu)-OH is anticipated in the chemical shifts (δ) and coupling constants (J) of the α- and β-protons. The spatial arrangement of the side-chain methyl and hydroxyl groups relative to the backbone protons will result in different shielding and deshielding effects.

Similarly, in the ¹³C NMR spectra, the stereochemical variation is expected to manifest as differences in the chemical shifts of the α-carbon (Cα) and β-carbon (Cβ). The following tables summarize the expected and typical NMR data for this compound and its common diastereomer.

Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

Proton This compound (Expected) Fmoc-L-Thr(tBu)-OH (Typical) Multiplicity J (Hz)
NH~7.3~7.3d~8-9
Fmoc7.7-7.8 (2H), 7.5-7.6 (2H), 7.2-7.4 (4H)7.7-7.8 (2H), 7.5-7.6 (2H), 7.2-7.4 (4H)m-
CH (Fmoc)~4.2~4.2t~7
CH₂ (Fmoc)~4.4~4.4d~7
~4.3~4.2ddJ(Hα, NH) ~8-9, J(Hα, Hβ) ~3-4
~4.1~4.0dqJ(Hβ, Hα) ~3-4, J(Hβ, CH₃) ~6-7
CH₃ (Thr)~1.2~1.1d~6-7
C(CH₃)₃~1.1~1.1s-

Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon This compound (Expected) Fmoc-L-Thr(tBu)-OH (Typical)
C=O (Fmoc)~156~156
C=O (Acid)~174~174
Cq (Fmoc)~144, ~141~144, ~141
CH (Fmoc)~128, ~127, ~125, ~120~128, ~127, ~125, ~120
CH (Fmoc)~47~47
CH₂ (Fmoc)~67~67
~59~60
~70~68
Cq (tBu)~74~74
CH₃ (Thr)~20~21
C(CH₃)₃~28~28

Experimental Protocols

Accurate NMR data acquisition relies on meticulous sample preparation and standardized experimental procedures.

1. Sample Preparation:

  • Dissolve 5-10 mg of the amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignment of proton and carbon signals, respectively.

Workflow and Comparative Logic

The process of acquiring and analyzing NMR data for these compounds follows a structured workflow, leading to a logical comparison based on the observed spectral differences.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weighing Weigh Sample Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR 1D ¹³C NMR C13_NMR->Processing TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Processing Assignment Peak Assignment Processing->Assignment Integration Integration & J-coupling Measurement Assignment->Integration

Diagram 1: A generalized workflow for NMR data acquisition and analysis.

The comparison of the NMR spectra of the two diastereomers is based on the principle that their different three-dimensional structures will lead to distinct electronic environments for the nuclei.

Comparative_Logic cluster_compounds Compounds cluster_nmr NMR Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Allo This compound NMR_Data Acquire ¹H and ¹³C NMR Spectra Allo->NMR_Data Thr Fmoc-L-Thr(tBu)-OH Thr->NMR_Data Chem_Shift Compare Chemical Shifts (δHα, δHβ, δCα, δCβ) NMR_Data->Chem_Shift J_Coupling Compare J-Coupling Constants (³J Hα-Hβ) NMR_Data->J_Coupling Conclusion Elucidate Stereochemical Differences Chem_Shift->Conclusion J_Coupling->Conclusion

Diagram 2: Logical framework for comparing the NMR spectra of diastereomers.

Unlocking Peptide Therapeutics: The Enhanced Enzymatic Stability of allo-Threonine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of proteolytically stable peptide therapeutics is a paramount challenge. The inherent susceptibility of natural L-amino acid peptides to rapid enzymatic degradation in vivo significantly curtails their therapeutic efficacy. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing L-threonine, D-threonine, and the diastereomeric allo-threonine, supported by established principles of stereospecific enzymatic action and detailed experimental protocols for validation.

The substitution of natural L-amino acids with their synthetic counterparts, such as D-amino acids or diastereomers, introduces steric hindrance that can effectively shield the peptide backbone from proteolytic attack.[1][2] While D-amino acids are the mirror images (enantiomers) of L-amino acids, diastereomers like allo-threonine have a different three-dimensional arrangement at one of their chiral centers. This subtle yet critical change in stereochemistry can profoundly impact how a peptide interacts with the highly specific active sites of proteases.

It is a well-established principle that peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids.[1] This resistance translates to a longer plasma half-life, a critical attribute for a successful therapeutic. The incorporation of allo-threonine is expected to confer a similar, if not superior, level of enzymatic stability. The inversion of the stereochemistry at the α-carbon in allo-threonine, relative to L-threonine, disrupts the precise geometry required for protease recognition and cleavage, thus inhibiting enzymatic degradation.[3]

Comparative Stability Profile

The following table summarizes the expected enzymatic stability of peptides containing L-threonine, D-threonine, and allo-threonine based on the principles of stereospecificity of proteolytic enzymes.

Peptide VariantExpected Enzymatic StabilityRationale
L-Threonine Peptide LowNatural substrate for proteases, leading to rapid degradation.
D-Threonine Peptide HighThe D-configuration at the α-carbon prevents recognition by L-specific proteases, providing significant steric hindrance.[1]
allo-Threonine Peptide HighAs a diastereomer of L-threonine, the altered stereochemistry at the α-carbon is expected to inhibit enzymatic attack by disrupting the required substrate geometry for protease binding.[3]

Experimental Protocols

To empirically validate the enhanced enzymatic stability of allo-threonine-containing peptides, the following detailed in vitro protocols can be employed.

Protocol 1: In Vitro Protease Stability Assay

This assay assesses the resistance of a peptide to degradation by specific proteases such as trypsin or chymotrypsin.

Materials:

  • Peptide stock solutions (L-threonine, D-threonine, and allo-threonine variants)

  • Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Thermomixer or incubator set to 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or a specific protease inhibitor)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Prepare a solution of the test peptide in the reaction buffer at a final concentration of 1 mg/mL.

  • Initiate the enzymatic reaction by adding the protease stock solution to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic degradation by adding an equal volume of cold quenching solution to the aliquot.

  • Centrifuge the samples to precipitate the protease.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero (100%).

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in a more physiologically relevant environment containing a complex mixture of proteases.

Materials:

  • Peptide stock solutions

  • Human or rat plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Incubate a known concentration of the peptide with plasma (e.g., 80% human plasma in PBS) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the reaction mixture.

  • Stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN to the aliquot to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to determine the percentage of the remaining intact peptide.

  • The half-life (t½) of the peptide in plasma can be calculated from the degradation profile.

Visualizing Workflows and Pathways

To further elucidate the experimental process and conceptual framework, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Stability Assay cluster_analysis Data Analysis Peptide Synthesis Synthesize Peptides (L-Thr, D-Thr, allo-Thr) Stock Solutions Prepare Stock Solutions Peptide Synthesis->Stock Solutions Incubation Incubate with Protease/Plasma Stock Solutions->Incubation Time Points Collect Aliquots at Time Points Incubation->Time Points Quenching Quench Reaction Time Points->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Quantification Quantify Remaining Peptide HPLC->Quantification Half-life Calculate Half-life Quantification->Half-life

Workflow for assessing peptide enzymatic stability.

Signaling_Pathway Peptide_Therapeutic Peptide Therapeutic (allo-Threonine) Receptor Cell Surface Receptor Peptide_Therapeutic->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Hypothetical signaling pathway of a peptide therapeutic.

References

A Comparative Guide to Fmoc-L-allo-Thr(tBu)-OH and Fmoc-D-allo-Thr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-canonical amino acids is a critical strategy for developing novel therapeutics with enhanced stability and unique biological activities. Among these, the diastereomers of threonine, L-allo-threonine and D-allo-threonine, offer valuable tools for modifying peptide structure and function. This guide provides an objective comparison of their Fmoc-protected and tert-butyl (tBu) side-chain protected derivatives, Fmoc-L-allo-Thr(tBu)-OH and Fmoc-D-allo-Thr(tBu)-OH, supported by physicochemical data and standardized experimental protocols for their use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Both this compound and Fmoc-D-allo-Thr(tBu)-OH are derivatives of allo-threonine, a diastereomer of the naturally occurring L-threonine.[1] They share the same molecular formula and weight but differ in their stereochemistry, which can influence the conformational properties and biological activity of the resulting peptides. The "allo" configuration, combined with the incorporation of a D-enantiomer in the case of Fmoc-D-allo-Thr(tBu)-OH, can impart resistance to enzymatic degradation.[1][2]

PropertyThis compoundFmoc-D-allo-Thr(tBu)-OH
IUPAC Name (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid[2](2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid[3]
Molecular Formula C₂₃H₂₇NO₅[2]C₂₃H₂₇NO₅[3]
Molecular Weight 397.46 g/mol [2]397.5 g/mol [3]
CAS Number 201481-37-0[2]170643-02-4[3]
Appearance White to off-white crystalline powderWhite to off-white solid
Stereochemistry L-allo (2S, 3S)[4]D-allo (2R, 3R)[4]
Storage Conditions 2–8 °C in a sealed containerRoom temperature in an inert atmosphere, or -20°C for long-term storage[5]

Performance in Solid-Phase Peptide Synthesis

This compound and Fmoc-D-allo-Thr(tBu)-OH are utilized in the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.[6] The Fmoc group provides temporary protection of the α-amino group and is removed by a mild base, while the tert-butyl ether safeguards the hydroxyl side chain and is cleaved by a strong acid during the final step.[6]

As β-branched amino acids, both diastereomers can present steric hindrance, potentially leading to incomplete coupling reactions.[6] Therefore, the use of efficient coupling reagents and optimized protocols is crucial for their successful incorporation into a growing peptide chain.

Experimental Protocols

The following are detailed methodologies for the key steps in the incorporation of this compound or Fmoc-D-allo-Thr(tBu)-OH in manual solid-phase peptide synthesis.

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide for peptide amides) in a reaction vessel. Add DMF to completely cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[8] Drain the solvent.

  • Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the swelled resin. Agitate for 5 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[8]

Protocol 2: Amino Acid Coupling using HATU

This protocol is recommended for coupling sterically hindered amino acids like allo-threonine derivatives.

  • Activation: In a separate vial, dissolve this compound or Fmoc-D-allo-Thr(tBu)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.[8] For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[8]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.[5]

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[5]

  • Cleavage: Prepare a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding the reaction mixture to cold diethyl ether. Collect the crude peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Structures

To aid in understanding the process and the key molecules involved, the following diagrams are provided.

Solid-Phase Peptide Synthesis Workflow Resin Resin Support Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. First AA Coupling AA_Resin H2N-AA-Resin Fmoc_AA_Resin->AA_Resin 2. Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin Fmoc-Peptide-Resin AA_Resin->Peptide_Resin 3. Coupling of next Fmoc-allo-Thr(tBu)-OH Peptide_Resin->Peptide_Resin Cleaved_Peptide Crude Peptide Peptide_Resin->Cleaved_Peptide 4. Cleavage & Deprotection (TFA Cocktail) Purified_Peptide Purified Peptide Cleaved_Peptide->Purified_Peptide 5. Purification (RP-HPLC)

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) illustrating the key stages of incorporating an amino acid, such as Fmoc-L/D-allo-Thr(tBu)-OH.

Stereochemistry of allo-Threonine Derivatives cluster_L This compound (2S, 3S) cluster_D Fmoc-D-allo-Thr(tBu)-OH (2R, 3R) L_img D_img

Caption: Chemical structures of this compound and Fmoc-D-allo-Thr(tBu)-OH, highlighting their enantiomeric relationship.

Conclusion

This compound and Fmoc-D-allo-Thr(tBu)-OH are valuable reagents for the synthesis of peptides with modified properties. The choice between the L-allo and D-allo diastereomers will depend on the specific research goals, such as enhancing enzymatic stability or probing the stereochemical requirements of a biological target. While both present similar challenges in terms of steric hindrance during coupling, these can be overcome with optimized SPPS protocols. The detailed methodologies provided in this guide serve as a starting point for the successful incorporation of these non-canonical amino acids into synthetic peptides. Further experimental investigation is warranted to fully elucidate the comparative performance and impact of these diastereomers on the final peptide's characteristics.

References

Unambiguous Verification of Allo-Threonine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engineering proteins with non-canonical amino acids (ncAAs), the precise validation of their incorporation is a critical step. Allo-threonine, a diastereomer of the proteinogenic amino acid threonine, offers unique stereochemical properties for designing novel proteins and therapeutics. This guide provides a comprehensive comparison of two key analytical techniques for validating the successful incorporation of allo-threonine: the traditional Edman degradation method and the contemporary mass spectrometry-based approaches.

This document outlines the experimental protocols and presents a comparative analysis of these methods, supported by their underlying principles. While direct quantitative data for the Edman degradation of allo-threonine is not extensively available in published literature, this guide provides a robust framework based on established principles and data from similar non-canonical amino acids.

Methodology Comparison: Edman Degradation vs. Mass Spectrometry

The choice of validation method depends on various factors, including the required level of sequence confirmation, sample purity, throughput needs, and the availability of analytical standards.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative.[1][2][3][4]Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.[5][6]
Identification of Allo-Threonine Requires a purified PTH-allo-threonine standard for co-elution analysis via HPLC. The retention time of PTH-allo-threonine is expected to differ from PTH-threonine.[7][8]Can distinguish allo-threonine from threonine based on subtle differences in fragmentation patterns or, more definitively, through chromatographic separation prior to mass analysis.[9]
Sample Requirement Typically requires 10-100 picomoles of a highly purified peptide.[1]High sensitivity, often in the femtomole to low picomole range. Can tolerate less pure samples.
Throughput Low; one sample at a time, with cycle times of 30-60 minutes per residue.[6]High; compatible with liquid chromatography for the analysis of complex mixtures.
Sequence Coverage Limited to the N-terminal sequence, typically up to 30-50 residues.[1][10]Can provide full sequence coverage, including internal and C-terminal regions.
Handling of Mixtures Not suitable for complex mixtures. Requires a purified peptide.Can analyze and sequence multiple peptides in a single run.
Post-Translational Modifications Can be difficult to identify and characterize.Well-suited for identifying and localizing various modifications.

Experimental Protocols

Validation of Allo-Threonine Incorporation by Edman Degradation

Edman degradation provides a stepwise confirmation of the N-terminal sequence of a protein.[1][3][4] For the validation of allo-threonine, the critical step is the unambiguous identification of the phenylthiohydantoin (PTH) derivative of allo-threonine in the expected cycle.

Protocol:

  • Sample Preparation:

    • The protein or peptide containing the putative allo-threonine residue must be highly purified.

    • The sample is immobilized on a polyvinylidene difluoride (PVDF) membrane.[10]

  • Automated Edman Sequencing:

    • The immobilized sample is loaded into an automated protein sequencer.

    • The sequencer performs the Edman degradation chemistry in a cyclical manner.[10][11]

      • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[1][8][11]

      • Cleavage: The PTC-amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) derivative.[3][8]

      • Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative.[1][8]

  • HPLC Analysis and Identification:

    • The PTH-amino acid derivative from each cycle is injected onto a reverse-phase HPLC column.[7][12]

    • The elution of the PTH derivative is monitored by UV absorbance.

    • To validate the incorporation of allo-threonine, the HPLC chromatogram from the cycle corresponding to the expected position of allo-threonine must show a peak with the same retention time as a previously synthesized and purified PTH-allo-threonine standard. The retention time of PTH-allo-threonine is expected to be different from that of PTH-threonine due to their different stereochemistry.

  • Data Interpretation:

    • Successful incorporation is confirmed if a peak matching the PTH-allo-threonine standard appears in the correct cycle of the sequencing run, and the yield is consistent with the surrounding amino acids.

Validation of Allo-Threonine Incorporation by Mass Spectrometry (LC-MS/MS)

Mass spectrometry offers a high-throughput and highly sensitive method for protein sequencing and the identification of non-canonical amino acids.

Protocol:

  • Sample Preparation and Digestion:

    • The protein containing the putative allo-threonine is denatured, reduced, and alkylated.

    • The protein is then digested into smaller peptides using a specific protease, such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography. Peptides containing allo-threonine may exhibit a slightly different retention time compared to their threonine-containing counterparts.

    • The separated peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.

  • MS1 and MS2 Analysis:

    • MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured. The peptide containing allo-threonine will have the same mass as the one containing threonine.

    • MS2 Scan (Fragmentation): The peptide ions of interest are isolated and fragmented (e.g., by collision-induced dissociation). The m/z of the fragment ions are measured.

  • Data Analysis:

    • The fragmentation spectrum (MS2) is analyzed to determine the amino acid sequence of the peptide. The presence of allo-threonine can be inferred from the mass of the peptide and its fragments.

    • While isobaric, the fragmentation patterns of allo-threonine and threonine containing peptides may show subtle differences in the relative intensities of certain fragment ions, which can aid in their differentiation.[9]

    • Specialized chromatographic techniques coupled with mass spectrometry can provide more definitive separation and identification.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Automated Sequencing Cycle cluster_analysis Analysis cluster_result Result Purified_Peptide Purified Peptide (with allo-Thr) Immobilization Immobilize on PVDF Membrane Purified_Peptide->Immobilization Coupling Coupling (PITC) Immobilization->Coupling Cleavage Cleavage (TFA) Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Separation Conversion->HPLC Identification Identification vs. PTH-allo-Thr Standard HPLC->Identification Sequence_Confirmation Sequence Confirmation Identification->Sequence_Confirmation

Caption: Workflow for validating allo-threonine incorporation using Edman degradation.

Mass_Spectrometry_Workflow cluster_sample_prep_ms Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_result_ms Result Protein Protein (with allo-Thr) Digestion Proteolytic Digestion Protein->Digestion LC_Separation LC Separation Digestion->LC_Separation MS1_Scan MS1 Scan (Peptide Mass) LC_Separation->MS1_Scan MS2_Scan MS2 Scan (Fragmentation) MS1_Scan->MS2_Scan Sequence_Inference Sequence Inference from Fragment Ions MS2_Scan->Sequence_Inference Allo_Thr_Identification Identification of allo-Threonine Sequence_Inference->Allo_Thr_Identification Validation Validation of Incorporation Allo_Thr_Identification->Validation

Caption: Workflow for validating allo-threonine incorporation using mass spectrometry.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are valuable for the validation of allo-threonine incorporation.

  • Edman degradation is the gold standard for unambiguous N-terminal sequence determination. Its sequential nature provides definitive proof of the position of allo-threonine, provided a PTH-allo-threonine standard is available. However, its low throughput and requirement for highly purified samples make it less suitable for large-scale screening.

  • Mass spectrometry offers superior sensitivity, throughput, and the ability to analyze complex samples. It can provide full sequence coverage and identify other post-translational modifications simultaneously. While distinguishing allo-threonine from threonine can be challenging due to their identical mass, advanced chromatographic and mass spectrometric techniques can achieve this.

For initial, high-throughput screening and full-sequence verification, a mass spectrometry-based approach is recommended. For definitive confirmation of the N-terminal position of allo-threonine in a final, purified product, particularly for regulatory purposes, Edman degradation serves as an essential and complementary technique. The combination of both methods provides the most comprehensive and robust validation of allo-threonine incorporation in engineered proteins.

References

Unveiling the Conformational Nuances: A Comparative Guide to the Circular Dichroism of Peptides Containing L-Threonine and allo-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to deciphering their biological function. The stereochemistry of constituent amino acids plays a pivotal role in dictating the secondary structure and, consequently, the overall conformation. This guide provides a comparative analysis of the conformational properties of peptides incorporating the proteinogenic amino acid L-threonine versus its diastereomer, allo-threonine, with a focus on insights derived from circular dichroism (CD) spectroscopy.

The Impact of Stereochemistry on Peptide Conformation

The orientation of the β-hydroxyl and methyl groups in threonine and allo-threonine influences the accessible conformational space of the peptide backbone. In L-threonine, the anti relationship between the Cα-H and Cβ-H protons is sterically favored. In contrast, allo-threonine possesses a syn relationship, which can introduce different steric constraints and hydrogen bonding possibilities. These differences are expected to manifest in the CD spectra, which are highly sensitive to the secondary structure of peptides.

While a direct quantitative comparison of CD spectra is not available from the literature reviewed, a study on cyclic dipeptides, cyclo-(L-threonine)₂ and cyclo-(L-allo threonine)₂, using nuclear magnetic resonance (NMR) spectroscopy, revealed differences in their dominant conformations in solution. The diketopiperazine ring of cyclo-(L-Thr)₂ was found to be more puckered to accommodate the side chains in a more axial orientation compared to cyclo-(L-allo Thr)₂.[1] This suggests that even in simple cyclic systems, the stereochemistry of threonine versus allo-threonine leads to distinct conformational preferences.

Another study investigating the conformational role of L-threonine in a series of tetrapeptides using CD and NMR methods found that the position of the threonine residue influences the conformational equilibria, particularly the formation of β-turns.[2] Although this study did not include allo-threonine, it highlights the structure-directing role of threonine residues, which would be expected to be different for its diastereomer.

Hypothetical Comparison of Circular Dichroism Spectra

Based on general principles, we can hypothesize the potential differences in the CD spectra of a model peptide (e.g., a short helical or β-sheet forming peptide) when an L-threonine residue is substituted with an allo-threonine.

FeaturePeptide with L-ThreoninePeptide with allo-Threonine (Hypothetical)Rationale
Secondary Structure Dependent on the peptide sequence and solvent conditions. May favor a specific conformation (e.g., α-helix, β-sheet).The introduction of allo-threonine could disrupt or alter the existing secondary structure due to different steric and hydrogen bonding constraints. It might favor a different type of turn or a less defined conformation.The change in stereochemistry at the β-carbon alters the allowed Ramachandran angles, influencing the local peptide backbone conformation.
CD Spectrum Characteristic spectrum for the dominant secondary structure (e.g., negative bands at ~208 and ~222 nm for α-helix; a negative band around 218 nm for β-sheet).The CD spectrum would likely differ from the L-threonine counterpart. This could manifest as a decrease in the intensity of characteristic bands, a shift in the wavelength of the minima/maxima, or the appearance of a spectrum indicative of a random coil or a different type of ordered structure.CD spectroscopy is highly sensitive to the secondary structure. A change in conformation will directly translate to a change in the CD spectrum.

Note: This table is based on theoretical expectations and not on direct experimental data from a comparative study.

Experimental Protocols

General Protocol for Circular Dichroism Spectroscopy of Peptides

A standard protocol for acquiring CD spectra of peptides in solution is as follows:

  • Sample Preparation:

    • Dissolve the synthetic peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (below 250 nm).

    • Determine the accurate concentration of the peptide solution using a reliable method, such as quantitative amino acid analysis or by UV absorbance if the peptide contains aromatic residues.

    • Prepare a buffer blank (the same buffer used to dissolve the peptide).

  • Instrument Setup:

    • Use a calibrated circular dichroism spectropolarimeter.

    • Purge the instrument with nitrogen gas to minimize ozone formation and absorption by oxygen in the far-UV region.

    • Set the desired temperature using a Peltier temperature controller.

  • Data Acquisition:

    • Use a quartz cuvette with a suitable path length (typically 0.1 cm for far-UV CD).

    • Record a baseline spectrum of the buffer blank under the same conditions as the sample.

    • Record the CD spectrum of the peptide solution over the desired wavelength range (e.g., 190-260 nm for secondary structure analysis).

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (θ × 100) / (c × l × n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

  • Data Analysis:

    • The secondary structure content (e.g., % α-helix, % β-sheet) can be estimated from the molar ellipticity values using various deconvolution algorithms and reference spectra.

Workflow for Comparing Diastereomeric Peptides

The following diagram illustrates a typical workflow for the synthesis and conformational analysis of peptides containing diastereomeric amino acids like L-threonine and allo-threonine.

G Workflow for Conformational Analysis of Diastereomeric Peptides cluster_0 Peptide Synthesis cluster_1 Purification & Characterization cluster_2 Conformational Analysis cluster_3 Data Analysis & Comparison Synthesis_L Solid-Phase Synthesis of L-Thr Peptide Purification_L HPLC Purification Synthesis_L->Purification_L Synthesis_allo Solid-Phase Synthesis of allo-Thr Peptide Purification_allo HPLC Purification Synthesis_allo->Purification_allo MassSpec_L Mass Spectrometry Purification_L->MassSpec_L MassSpec_allo Mass Spectrometry Purification_allo->MassSpec_allo CD_L CD Spectroscopy MassSpec_L->CD_L CD_allo CD Spectroscopy MassSpec_allo->CD_allo NMR_L NMR Spectroscopy (Optional) CD_L->NMR_L Analysis Comparative Analysis of Conformational Properties CD_L->Analysis NMR_allo NMR Spectroscopy (Optional) CD_allo->NMR_allo CD_allo->Analysis NMR_L->Analysis NMR_allo->Analysis

Caption: Workflow for comparing diastereomeric peptides.

Conclusion

The stereochemistry of amino acids is a critical determinant of peptide structure and function. While direct comparative CD spectral data for peptides containing L-threonine and allo-threonine is limited in the current literature, the fundamental principles of stereochemistry and existing structural studies on related molecules strongly suggest that the substitution of L-threonine with allo-threonine will lead to distinct conformational preferences. This will be reflected in their circular dichroism spectra. Further experimental studies directly comparing the CD spectra of well-defined peptide models containing these two diastereomers are necessary to provide a quantitative understanding of their conformational differences. Such studies would be invaluable for the rational design of peptides with tailored structures and biological activities in the field of drug discovery and development.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fmoc-L-allo-Thr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Fmoc-L-allo-Thr(tBu)-OH. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Engineering Controls

This compound is a chemical reagent that, while not classified as a hazardous substance or mixture, should be handled with caution as with all laboratory chemicals.[1] The primary risks are associated with inhalation of dust particles and contact with skin and eyes.[2]

Engineering Controls:

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area. Local exhaust ventilation, such as a chemical fume hood, is required when working with powders or crystals to prevent the accumulation and recirculation of particulates in the workplace.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields offer minimum protection; however, safety goggles provide better protection against splashes. A face shield offers the most comprehensive protection for the face and eyes.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Wear chemical-impermeable gloves.[2] It is advisable to use powder-free gloves to avoid contamination of the work area.[3] For extensive handling, consider double gloving. Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[3]
Body Protection Laboratory CoatA lab coat, preferably with long sleeves, should be worn to protect the skin and personal clothing.[4]
Respiratory Protection N95 or N100 RespiratorRecommended when handling the powder outside of a fume hood to protect against airborne particles.[3][4] Surgical masks offer little to no protection from chemical exposure.[3]

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly closed container in a dark place under an inert atmosphere at room temperature.[5]

Step 2: Preparation and Weighing (Solid Form)

  • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated spatula and weighing vessel. Clean all equipment thoroughly after use.

Step 3: Dissolution and Use in Synthesis

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If working on a peptide synthesizer, ensure all connections are secure to prevent leaks.

Step 4: Spill Management

  • In case of a spill, evacuate personnel from the immediate area.

  • Prevent further spillage if it is safe to do so.[2]

  • For small spills, collect the material using an appropriate absorbent and place it in a sealed container for disposal. Avoid generating dust.

  • For large spills, follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, should be collected in a designated, labeled hazardous waste container. Do not let the chemical enter drains.[2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste. Place these items in a sealed bag or container labeled for chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Synthesis handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Workspace handling_reaction->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 1
Reactant of Route 1
Fmoc-L-allo-Thr(tBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-L-allo-Thr(tBu)-OH

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